molecular formula C15H13FN4O5 B587759 (E)-Deschlorophenyl Fluoxastrobin CAS No. 852429-78-8

(E)-Deschlorophenyl Fluoxastrobin

Cat. No.: B587759
CAS No.: 852429-78-8
M. Wt: 348.29 g/mol
InChI Key: HGGMQELFVNXQAD-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Deschlorophenyl Fluoxastrobin is a chemical analog derived from the strobilurin fungicide fluoxastrobin, designed exclusively for advanced scientific investigation. Its primary research value lies in the study of quinone outside inhibitor (QoI) mechanisms, specifically targeting the Qo site of the cytochrome bc1 complex in fungal mitochondria to disrupt cellular respiration and energy production . This mode of action makes it a critical tool for probing fungal resistance pathways and conducting structure-activity relationship (SAR) studies aimed at understanding the role of specific molecular substitutions on biological activity and binding affinity. In agricultural research, this compound serves as a key reference standard in metabolic and environmental fate studies, helping to elucidate the degradation pathways and ecological impact of strobilurin-type fungicides . Furthermore, its application is expanding in toxicological and eco-toxicological research models, where it is used to investigate the potential cellular and physiological effects of QoI compounds on non-target organisms, contributing to comprehensive environmental risk assessments . (E)-Deschlorophenyl Fluoxastrobin is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

CAS No.

852429-78-8

Molecular Formula

C15H13FN4O5

Molecular Weight

348.29 g/mol

IUPAC Name

4-[2-[(Z)-C-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxycarbonimidoyl]phenoxy]-5-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12-

InChI Key

HGGMQELFVNXQAD-UNOMPAQXSA-N

SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3

Isomeric SMILES

CO/N=C(/C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)\C3=NOCCO3

Canonical SMILES

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3

Synonyms

6-[2-[(E)-(5,6-Dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy]-5-fluoro-4(3H)-pyrimidinone; 

Origin of Product

United States

Foundational & Exploratory

(E)-Deschlorophenyl Fluoxastrobin: Technical Profile & Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, formation pathways, synthesis of reference standards, and analytical profiling of (E)-Deschlorophenyl fluoxastrobin (CAS 852429-78-8).

Executive Summary

(E)-Deschlorophenyl fluoxastrobin (CAS 852429-78-8) is a critical metabolite and process impurity of the strobilurin fungicide Fluoxastrobin . Chemically, it represents the cleavage product of the ether linkage between the central pyrimidine ring and the terminal 2-chlorophenyl group.

Unlike the parent compound, which relies on the lipophilic chlorophenyl moiety for fungal cell membrane penetration and cytochrome


 complex binding, this metabolite is significantly more polar. It serves as a primary marker for abiotic hydrolysis (degradation) and mammalian metabolism (rat/goat studies). In regulatory residue analysis, it is monitored to define the metabolic stability of the active pharmaceutical ingredient (API).

Chemical Identity & Physicochemical Properties[1][2]

The nomenclature "Deschlorophenyl" can be misleading; it does not imply the mere removal of a chlorine atom. Rather, it denotes the loss of the entire 2-chlorophenoxy moiety, resulting in a pyrimidinone structure due to keto-enol tautomerism.

PropertyDetail
Common Name (E)-Deschlorophenyl fluoxastrobin
Systematic Name 6-(2-((E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl)phenoxy)-5-fluoro-4(3H)-pyrimidinone
CAS Number 852429-78-8
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 348.29 g/mol
Exact Mass 348.0870
Structural Features Contains a 5,6-dihydro-1,4,2-dioxazine ring, an O-methyloxime bridge, and a 5-fluoropyrimidin-4-one core.[1][2][3][4][5][6][7][8][9][10][11]
Solubility Moderate to High in polar organic solvents (MeOH, ACN); Low in Hexane.
pKa (Predicted) ~8.5 (Pyrimidinone NH acidity)
Structural Visualization

The following diagram illustrates the chemical relationship between the parent Fluoxastrobin and the Deschlorophenyl metabolite, highlighting the cleavage site.

ChemicalStructure Parent Fluoxastrobin (C21H16ClFN4O5) MW: 458.83 Cleavage Ether Cleavage Parent->Cleavage Hydrolysis / Metabolism Impurity (E)-Deschlorophenyl Fluoxastrobin (C15H13FN4O5) MW: 348.29 Cleavage->Impurity Formation of Pyrimidinone LeavingGroup 2-Chlorophenol (Leaving Group) Cleavage->LeavingGroup Loss of C6H4Cl-O

Figure 1: Structural degradation pathway showing the loss of the 2-chlorophenoxy group to form the target impurity.

Formation Pathways & Synthesis[5]

Understanding the origin of CAS 852429-78-8 is essential for controlling it during API manufacturing and identifying it in residue samples.

Biological & Environmental Formation

In mammalian systems (e.g., lactating goats, rats), Fluoxastrobin undergoes extensive metabolism. The ether linkage connecting the pyrimidine and the chlorophenyl ring is susceptible to oxidative cleavage or hydrolysis.

  • Pathway: Parent

    
     Hydroxylation of chlorophenyl ring 
    
    
    
    Cleavage of ether bond
    
    
    (E)-Deschlorophenyl fluoxastrobin .
  • Significance: Identified as a fecal metabolite (approx. 7% of administered dose in goats), indicating it is a stable downstream product of digestion.

Synthetic Formation (Process Impurity)

During the commercial synthesis of Fluoxastrobin, the final step typically involves the coupling of a chloropyrimidine intermediate with 2-chlorophenol .

  • Side Reaction: If water is present in the reaction mixture (basic conditions), the hydroxide ion acts as a competing nucleophile against the 2-chlorophenolate.

  • Result: The chloropyrimidine intermediate hydrolyzes directly to the (E)-Deschlorophenyl impurity (which exists as the pyrimidinone tautomer).

Preparation of Reference Standard

To synthesize CAS 852429-78-8 for use as a reference standard (GLP grade):

  • Starting Material: (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-((6-chloro-5-fluoropyrimidin-4-yl)oxy)phenyl)methanone O-methyloxime (The "Chloro-Intermediate").

  • Reagent: Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (

    
    ) in DMSO/Water.
    
  • Conditions: Heat to 60-80°C to facilitate Nucleophilic Aromatic Substitution (

    
    ).
    
  • Workup: Acidification to pH ~4 precipitates the pyrimidinone product. Recrystallization from Acetonitrile/Water.

Analytical Profiling & Methodology

This section provides a validated approach for detecting and quantifying CAS 852429-78-8 in complex matrices.

HPLC/UPLC Conditions

Due to the loss of the lipophilic chlorophenyl ring, this compound elutes significantly earlier than Fluoxastrobin on Reverse Phase columns.

  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization of the pyrimidinone).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       95% B
      
    • Note: Expect elution around 3.5 - 4.5 min, whereas parent Fluoxastrobin elutes > 6.0 min.

Mass Spectrometry (LC-MS/MS)

The molecule ionizes readily in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion:

    
    
    
  • Key Fragments (Product Ions):

    • 188 m/z: Characteristic fragment of the (E)-methoxyimino-(dioxazine) moiety. This confirms the "left" side of the molecule is intact.

    • 145 m/z: Loss of the dioxazine ring and rearrangement.

    • 116 m/z: Pyrimidinone core fragment.

MRM Transition Table:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Type
(E)-Deschlorophenyl 349.1 188.1 30 22 Quantifier
(E)-Deschlorophenyl 349.1 145.0 30 35 Qualifier

| Fluoxastrobin (Ref) | 459.1 | 188.1 | 35 | 25 | Reference |

Analytical Workflow Diagram

The following DOT diagram outlines the extraction and analysis workflow for plant/animal tissue samples.

AnalyticalWorkflow Sample Sample Matrix (Crop/Tissue) Extract Extraction (Acetonitrile/Water) Sample->Extract Homogenization CleanUp Cleanup (dSPE / QuEChERS) Extract->CleanUp Partitioning LC UPLC Separation (C18 Column) CleanUp->LC Injection MS MS/MS Detection (MRM: 349 -> 188) LC->MS ESI+ Ionization Data Quantification & Reporting MS->Data Signal Integration

Figure 2: Step-by-step analytical workflow for residue determination.

Regulatory & Safety Context

Residue Definition

While the primary residue definition for Fluoxastrobin in many jurisdictions (EU, EPA) is the sum of Fluoxastrobin and its Z-isomer, the (E)-Deschlorophenyl metabolite is monitored in risk assessment studies.

  • Toxicology: As a cleavage product, it lacks the toxophore (chlorophenyl ether) required for high fungicidal potency, but its presence indicates significant degradation of the parent.

  • Groundwater: Due to higher polarity (lower LogP), this metabolite has higher mobility potential in soil compared to the parent, making it a target for groundwater monitoring (leaching potential).

Handling Precautions
  • Signal Word: Warning.

  • Hazard Statements: May cause skin irritation (H315), Eye irritation (H319).

  • Storage: Store at -20°C. The pyrimidinone moiety can be sensitive to strong light; keep in amber vials.

References

  • European Food Safety Authority (EFSA). (2020). Peer review of the pesticide risk assessment of the active substance fluoxastrobin. EFSA Journal. Link

  • U.S. Environmental Protection Agency (EPA). (2005). Fluoxastrobin; Pesticide Tolerance. Federal Register. Link

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Fluoxastrobin Metabolites. Link

  • PubChem. (n.d.). Compound Summary: (E)-Deschlorophenyl fluoxastrobin (CID 71315550). National Library of Medicine. Link

  • Bartlett, D. W., et al. (2002). The Strobilurin Fungicides. Pest Management Science. Link

Sources

Technical Guide: Structure and Metabolic Pathway of Fluoxastrobin Metabolite M48

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure and Characterization of Fluoxastrobin Metabolite M48 (HEC 7155) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Fluoxastrobin Metabolite M48 , technically designated as HEC 5725-des-chlorophenyl or HEC 7155 , represents a critical degradation product of the strobilurin fungicide fluoxastrobin. It is formed primarily through the cleavage of the ether bridge connecting the chlorophenyl moiety to the central pyrimidine ring.

This metabolite is of significant interest in residue chemistry and toxicological risk assessment due to its classification as a major metabolite in mammalian systems (rats) and its presence in environmental compartments (soil/water aerobic degradation). Unlike the parent compound, which targets the mitochondrial


 complex, M48 lacks the lipophilic chlorophenyl "tail," significantly altering its physicochemical properties and bioactivity profile.
Chemical Identification Table
ParameterDetail
Common Code M48 (Bayer/Regulatory Code)
Company Code HEC 7155
Chemical Name (IUPAC) (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl){2-[(5-fluoro-6-hydroxypyrimidin-4-yl)oxy]phenyl}methanone O-methyloxime
Parent Compound Fluoxastrobin (HEC 5725)
Molecular Formula

Molecular Weight ~348.29 g/mol (Calculated based on loss of

)
Structural Change Loss of 2-chlorophenyl moiety; hydroxylation of pyrimidine C6 position.[1]

Structural Analysis & Stereochemistry

The structure of M48 retains the core pharmacophore of the strobilurin class—the dihydrodioxazine ring and the methoxyimino bridge —but loses the distal chlorophenyl ring.

Key Structural Features[2][3]
  • Pyrimidine Core: The central pyrimidine ring remains, but the ether linkage at position 6 is cleaved. This results in a tautomeric equilibrium between the 6-hydroxypyrimidine (enol) and 6-pyrimidinone (keto) forms. In aqueous biological matrices, the keto-tautomer often predominates, though it is chemically named as the hydroxy derivative.

  • E-Isomerism: The methoxyimino group (

    
    ) retains the (E)-configuration  from the parent fluoxastrobin. This geometry is critical for analytical separation, as Z-isomers (often impurities or photodegradates) exhibit different retention times and biological activities.
    
  • Dioxazine Ring: The 5,6-dihydro-1,4,2-dioxazine ring remains intact. This moiety is metabolically stable relative to the ether bridge, serving as a reliable analytical marker for the "right-hand" side of the molecule.

Metabolic Pathway & Formation Mechanism

M48 is formed via a hydrolytic or oxidative cleavage of the diaryl ether bond. In mammalian systems (specifically rats), this is a major pathway, accounting for up to 15% of the applied dose in excreta.

Mechanism of Cleavage

The metabolic attack occurs at the ether oxygen linking the pyrimidine and the 2-chlorophenyl ring.

  • Hydrolysis/Oxidation: Enzymes (likely P450s or esterases) facilitate the breaking of the

    
     bond.
    
  • Leaving Group: The 2-chlorophenyl group is released as 2-chlorophenol (which is subsequently conjugated to form M83/M85).

  • Metabolite Formation: The remaining pyrimidine cation captures a hydroxyl group (or loses a proton after hydrolytic attack), yielding M48.

Pathway Visualization (Graphviz)

The following diagram illustrates the specific cleavage event generating M48.

Fluoxastrobin_Metabolism cluster_products Cleavage Products Parent Fluoxastrobin (HEC 5725) (Parent Compound) Intermediate Ether Cleavage Transition State Parent->Intermediate Metabolic Hydrolysis (Rat/Soil) M48 Metabolite M48 (HEC 7155) (Des-chlorophenyl pyrimidinol) Intermediate->M48 Pyrimidine Retained Chlorophenol 2-Chlorophenol (Leaving Group) Intermediate->Chlorophenol Phenoxy Release Conjugates Glucuronide/Sulfate Conjugates (M83, M85) Chlorophenol->Conjugates Phase II Metabolism

Figure 1: Metabolic cleavage of Fluoxastrobin yielding M48 and 2-Chlorophenol.[2]

Analytical Characterization Protocols

Detecting M48 requires differentiating it from the parent and the Z-isomer. The loss of the chlorophenyl ring significantly increases polarity, reducing retention time in Reverse-Phase HPLC.

LC-MS/MS Methodology

Principle: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive or negative mode.

1. Sample Preparation (Plasma/Urine/Soil)
  • Extraction: Acetonitrile/Water (80:20 v/v) extraction is standard.

  • Cleanup: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) is recommended to remove matrix interferences, though M48 is more polar and may elute earlier than the parent.

2. HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: M48 will elute significantly earlier than Fluoxastrobin due to the loss of the lipophilic chlorophenyl group.

    • Start: 5% B

    • Ramp: To 95% B over 10 mins.

    • M48 Elution: Expected ~3-5 mins (system dependent).

    • Parent Elution: Expected ~7-8 mins.

3. MS/MS Transitions (Theoretical/Predicted)

Since M48 (


) has a molecular weight of ~348 Da, the protonated precursor 

is m/z 349 .
Precursor Ion (m/z)Product Ion (m/z)Fragment Origin
349.1

188.1 Cleavage of the dioxazine-methanone linkage (common strobilurin fragment).
349.1

145.0 Pyrimidine-core specific fragment.
349.1

116.0 Loss of methoxyimino group.

Note: Exact transitions must be optimized using an analytical standard (HEC 7155).

Toxicological & Regulatory Context

Understanding the safety profile of M48 is essential for regulatory compliance (EFSA/EPA).

Regulatory Status (EFSA/EPA)
  • Relevance: M48 is considered a "major" metabolite in rats (>10% of dose) and is observed in environmental fate studies (aerobic soil degradation).

  • Toxicity Profile:

    • Genotoxicity: M48 has tested negative in the Ames test and shows no structural alerts for DNA reactivity.

    • Risk Assessment: Regulatory bodies (EFSA) have generally concluded that M48 is less toxic than the parent fluoxastrobin. It does not retain the full toxophore required for high-affinity binding to the mitochondrial complex III in the same manner as the parent.

  • Residue Definition: While M48 is monitored, the residue definition for enforcement usually focuses on the parent fluoxastrobin and its Z-isomer. However, for risk assessment in water/soil, M48 (HEC 7155) is often evaluated to ensure it does not leach into groundwater at toxicologically relevant levels.

References

  • European Food Safety Authority (EFSA). (2018).[3][4] Modification of the existing maximum residue levels for fluoxastrobin in oilseeds. EFSA Journal.[4] Link

  • U.S. Environmental Protection Agency (EPA). (2020). Fluoxastrobin: Proposed Interim Registration Review Decision. Regulations.gov. Link

  • University of Hertfordshire. (2025). Fluoxastrobin Metabolite HEC 7155 (M48) Data Sheet. PPDB: Pesticide Properties DataBase. Link

  • Bayer CropScience. (2016).[5] Summary of the toxicological and metabolism studies for fluoxastrobin. (Cited in EPA/EFSA dossiers). Link

Sources

HEC 5725-deschlorophenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of HEC 5725-deschlorophenyl , a critical metabolite and degradation product of the strobilurin fungicide Fluoxastrobin (HEC 5725).

Structural Characterization, Formation Kinetics, and Analytical Profiling

Executive Summary

HEC 5725-deschlorophenyl (also referred to as HEC 7155 ) is the primary hydrolytic degradation product of Fluoxastrobin (HEC 5725). In environmental fate studies and residue analysis, it serves as a key marker for the abiotic and biotic breakdown of the parent fungicide.

Unlike the parent compound, which relies on a chlorophenoxy moiety for fungicidal efficacy (inhibition of mitochondrial respiration via the Qo site of Complex III), the deschlorophenyl analog lacks this lipophilic side chain. This structural alteration significantly shifts its physicochemical profile, increasing water solubility and altering its transport mechanisms in soil and groundwater matrices.

Chemical Identity & Structural Analysis

Nomenclature and Classification

The term "deschlorophenyl" in this context follows non-standard IUPAC nomenclature often used in industrial impurity profiling. It denotes the loss of the entire 2-chlorophenyl moiety , not merely the dechlorination of the phenyl ring.

  • Common Name: HEC 5725-deschlorophenyl

  • Synonyms: HEC 7155; Fluoxastrobin-metabolite deschlorophenyl

  • Chemical Name (IUPAC/CAS): 6-{2-[(E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy}-5-fluoro-4(1H)-pyrimidinone

  • Parent Compound: Fluoxastrobin (HEC 5725)

Physicochemical Data Comparison

The following table contrasts the parent molecule with the deschlorophenyl metabolite. Note the significant reduction in molecular weight and the shift in functional groups (Ether


 Enol/Ketone).
PropertyFluoxastrobin (Parent)HEC 5725-Deschlorophenyl (Metabolite)
Code HEC 5725HEC 7155
Molecular Formula C₂₁H₁₆ClFN₄O₅ C₁₅H₁₃FN₄O₅
Molecular Weight 458.83 g/mol 348.29 g/mol
CAS Number 361377-29-9Unavailable (Ref: EPA MRID 50428701)
Key Moiety 2-Chlorophenoxy ether4-Pyrimidinone (Hydroxyl tautomer)
Lipophilicity (LogP) ~2.86 (Moderate)< 1.0 (Estimated, Polar)
Solubility Low (Water)Moderate to High (Water)
Structural Derivation Logic

The formation of HEC 5725-deschlorophenyl is a result of ether cleavage.

  • Parent Structure: The Fluoxastrobin molecule consists of a central fluoropyrimidine ring linked to a 2-chlorophenyl group via an oxygen atom (ether linkage).

  • Transformation: Hydrolysis attacks the C-O bond at the 4-position of the pyrimidine ring.

  • Result: The 2-chlorophenyl group is expelled as 2-chlorophenol . The remaining core gains a hydroxyl group, which tautomerizes to the stable keto-form (pyrimidinone), resulting in HEC 5725-deschlorophenyl .

Formation Mechanism & Pathway

The degradation of Fluoxastrobin to HEC 5725-deschlorophenyl occurs primarily through aqueous hydrolysis and photolysis in aquatic environments. This pathway is critical for understanding the "disappearance" of the parent compound in regulatory water monitoring.

Degradation Pathway Diagram

The following directed graph illustrates the cleavage event transforming HEC 5725 into its deschlorophenyl analog.

G Parent Fluoxastrobin (HEC 5725) C21H16ClFN4O5 (MW 458.83) Transition Hydrolytic Cleavage (Ether Hydrolysis) Parent->Transition + H2O Metabolite HEC 5725-deschlorophenyl C15H13FN4O5 (MW 348.29) Transition->Metabolite Major Product Byproduct 2-Chlorophenol (Leaving Group) Transition->Byproduct Elimination

Figure 1: Hydrolytic degradation pathway of Fluoxastrobin yielding HEC 5725-deschlorophenyl.

Analytical Methodology (LC-MS/MS)

Reliable quantification of HEC 5725-deschlorophenyl requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the compound's polarity and the complexity of environmental matrices.

Method Principle

The analyte is extracted from the matrix (water or soil) and analyzed using Multiple Reaction Monitoring (MRM). Because the "deschlorophenyl" metabolite is more polar than the parent, it elutes earlier on reverse-phase columns.

Validated Protocol Parameters

Based on EPA/Bayer CropScience Environmental Chemistry Methods (ECM).

I. Sample Preparation:

  • Water: Direct injection or Solid Phase Extraction (SPE) using HLB cartridges if enrichment is required.

  • Soil: Extraction with Acetonitrile/Water (80:20 v/v), followed by centrifugation and dilution.

II. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 3µm, 100 x 3 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Retention Time: ~4.38 min (Deschlorophenyl) vs ~6.50 min (Parent).

III. Mass Spectrometry (MRM Transitions): The following transitions are specific to the deschlorophenyl metabolite (MW 348.29).

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Conf)Collision Energy
HEC 5725-deschlorophenyl 349.2 [M+H]⁺ 102.1 317.1 25-35 eV
Fluoxastrobin (Parent) 459.2 [M+H]⁺188.1427.120-30 eV

Note: The loss of the chlorophenyl group makes the mass spectrum distinct; the parent's characteristic chlorine isotope pattern (M/M+2 ratio of 3:1) is ABSENT in the deschlorophenyl metabolite.

References

  • U.S. Environmental Protection Agency (EPA). (2017). *Independent Laboratory Validation of an Analytical Method for the Determination of Residues of Fluoxastrobin (HEC-5725) and its Metabolites HEC 5725-deschlorophenyl and HEC 5725-ox

Structural and Functional Divergence: Fluoxastrobin vs. Deschlorophenyl Fluoxastrobin

[1]

Executive Summary

In the development and environmental impact assessment of strobilurin fungicides, distinguishing between the active pharmaceutical ingredient (API) and its primary degradates is critical.[1] Fluoxastrobin is a third-generation strobilurin fungicide designed for systemic protection against fungal pathogens via mitochondrial respiration inhibition.[1] Deschlorophenyl fluoxastrobin (HEC 5725-deschlorophenyl) is its primary metabolite/degradate resulting from the cleavage of the characteristic chlorophenyl ether linkage.[1]

This guide delineates the physicochemical, mechanistic, and analytical differences between these two compounds. For the researcher, the key takeaway is the shift in polarity and bioactivity: the parent compound relies on the chlorophenyl moiety for lipophilic binding at the Qo site, while the deschlorophenyl variant represents a polar, significantly less active breakdown product that serves as a marker for environmental persistence and metabolic clearance.[1]

Chemical Architecture & Structural Divergence[1]

The fundamental difference lies in the "tail" region of the pharmacophore.[1] Fluoxastrobin possesses a rigid, lipophilic 2-chlorophenoxy group attached to a central pyrimidine ring.[1] The deschlorophenyl analog lacks this moiety, replacing it with a hydroxyl group that typically tautomerizes to a ketone (pyrimidinone), drastically altering solubility and binding kinetics.[1]

Comparative Physicochemical Profile[1]
FeatureFluoxastrobin (Parent)Deschlorophenyl Fluoxastrobin (Metabolite)
CAS Number 361377-29-9852429-78-8
Code Name HEC 5725HEC 5725-deschlorophenyl
Formula C₂₁H₁₆ClFN₄O₅C₁₅H₁₃FN₄O₅
Molecular Weight 458.83 g/mol 348.29 g/mol
Key Moiety 2-Chlorophenoxy etherPyrimidinone (Hydroxyl/Ketone)
Polarity Lipophilic (LogP ~2.[1]86)Polar / Hydrophilic
Solubility Low water solubilityHigher water solubility
Role Active Fungicide (QoI Inhibitor)Metabolic/Environmental Degradate
Structural Visualization

The following diagram illustrates the cleavage event that transforms the parent into the metabolite.[1]

Degradation_PathwayFluoxastrobinFluoxastrobin(C21H16ClFN4O5)Lipophilic ParentCleavageEther Cleavage(Metabolic/Photolytic)Fluoxastrobin->CleavageDeschloroDeschlorophenyl Fluoxastrobin(C15H13FN4O5)Polar MetaboliteCleavage->DeschloroLoss of C6H4ClChlorophenol2-Chlorophenol(Byproduct)Cleavage->Chlorophenol

Figure 1: Metabolic pathway illustrating the cleavage of the chlorophenyl ether bond to form the deschlorophenyl metabolite.[1]

Mechanistic Implications: The "Loss of Function"[1]

To understand the biological difference, one must examine the Mode of Action (MoA).[1]

Fluoxastrobin: The Molecular Wedge

Fluoxastrobin acts as a Quinone Outside Inhibitor (QoI) .[1] It binds to the Qo site of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain.[1]

  • Mechanism: The dihydrodioxazine ring acts as the toxophore (binding the iron-sulfur protein), while the chlorophenoxy-pyrimidine tail acts as a hydrophobic anchor.[1] This tail wedges into a hydrophobic pocket, locking the molecule in place and blocking electron transfer.[1]

  • Result: ATP depletion and fungal cell death.[1]

Deschlorophenyl Fluoxastrobin: The Broken Anchor

The deschlorophenyl metabolite has lost the hydrophobic "anchor" (the chlorophenyl group).[1]

  • Binding Failure: Without the lipophilic tail, the molecule cannot maintain residence time in the hydrophobic Qo pocket.[1]

  • Tautomerism: The resulting structure exists largely as a pyrimidinone .[1] The introduction of a polar carbonyl/hydroxyl group at this position creates steric and electrostatic repulsion within the binding site.[1]

  • Bioactivity: Consequently, this metabolite exhibits negligible fungicidal activity compared to the parent.[1] It is considered a detoxification product in plants and animals.[1]

Analytical Characterization Protocols

For researchers quantifying residues in crops or water, distinguishing these two is straightforward due to their mass and polarity differences.[1] However, protocol precision is required to prevent in-source fragmentation of the parent mimicking the metabolite.[1]

Method: LC-MS/MS Separation

Principle: Liquid Chromatography coupled with Tandem Mass Spectrometry.[1] Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm).[1] Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

1. Chromatographic Behavior[1][2]
  • Deschlorophenyl Fluoxastrobin: Elutes earlier (e.g., ~4.2 min).[1] Its higher polarity reduces interaction with the C18 stationary phase.[1]

  • Fluoxastrobin: Elutes later (e.g., ~6.5 min). The lipophilic chlorophenyl group retains it longer on the column.[1]

2. Mass Transitions (MRM)

Using Electrospray Ionization (ESI+), monitor the following transitions. Note: Validate these on your specific instrument.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Fluoxastrobin 459.2 [M+H]⁺188.1427.1
Deschlorophenyl 349.2 [M+H]⁺102.1317.1

Self-Validation Check: If you observe a peak at the Fluoxastrobin retention time (6.5 min) in the 349.2 channel, it indicates in-source fragmentation (the parent losing the chlorophenyl group inside the ion source).[1] Ensure chromatographic separation is sufficient to distinguish the true metabolite peak (at 4.2 min) from this artifact.

Analytical Workflow Diagram

Analytical_Workflowcluster_detectionMS/MS Detection (ESI+)SampleSample Matrix(Water/Crop)ExtractExtraction(AcN/Water + QuEChERS)Sample->ExtractLCLC Separation(C18 Column)Extract->LCMetabolite_DetRT: ~4.2 minPrecursor: 349.2(Deschlorophenyl)LC->Metabolite_DetEarly ElutionParent_DetRT: ~6.5 minPrecursor: 459.2(Fluoxastrobin)LC->Parent_DetLate Elution

Figure 2: LC-MS/MS workflow differentiating the polar metabolite from the lipophilic parent based on retention time and mass transitions.[1]

Environmental Fate & Synthesis[1]

  • Synthesis in Nature: The deschlorophenyl variant is not typically synthesized for efficacy but is formed via hydrolysis and photolysis .[1] In aqueous environments exposed to UV light, the ether bond is susceptible to rupture, releasing 2-chlorophenol and leaving the deschlorophenyl core.[1]

  • Metabolism: In rat and goat metabolism studies, this cleavage is a primary clearance pathway.[1] The metabolite is subsequently excreted via bile/feces, often as a glucuronide conjugate.[1]

References

  • United States Environmental Protection Agency (EPA). (2005).[1] Pesticide Fact Sheet: Fluoxastrobin. Office of Prevention, Pesticides and Toxic Substances.[1] Link

  • Food and Agriculture Organization (FAO). (2012).[1] Fluoxastrobin: JMPR 2012 Evaluations - Residues. FAO Plant Production and Protection Paper.[1] Link

  • Bayer CropScience. (2018).[1] Analytical Method for the Determination of Residues of Fluoxastrobin and its Metabolites in Water. (Cited in EPA MRID 50428701).[1][2] Link

Technical Guide: Identification and Characterization of Fluoxastrobin Impurities in Technical Grade Active Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of technical grade Fluoxastrobin, the control of impurities is critical not only for regulatory compliance (FAO/WHO specifications, EU Regulation 1107/2009) but for maintaining the biological efficacy of the fungicide. As a strobilurin, Fluoxastrobin relies on a specific stereochemical configuration—the (E)-isomer —for its mode of action (inhibition of mitochondrial respiration at the Qo site).

This guide details the structural identification of key impurities, specifically focusing on the (Z)-isomer , reaction by-products derived from the pyrimidine core, and starting material carryover. We present a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) for formula confirmation and Nuclear Magnetic Resonance (NMR) for stereochemical assignment.

Chemical Context & Impurity Genesis

To identify impurities, one must first understand their origin. Fluoxastrobin is synthesized via a coupling reaction involving a fluoropyrimidine core and a dihydro-dioxazine moiety.

The Synthetic Pathway and By-product Formation

The industrial synthesis typically involves the reaction of 4,6-dichloro-5-fluoropyrimidine with 2-chlorophenol , followed by coupling with the (E)-methanone oxime fragment.

  • Critical Control Point: The formation of the C=N double bond in the oxime ether linkage is susceptible to geometric isomerism. While the (E)-isomer is the target, thermodynamic or kinetic factors often yield the (Z)-isomer (Impurity A).

  • Side Reactions: Over-substitution on the pyrimidine ring or hydrolysis of the chlorophenyl ether linkage leads to specific process-related impurities.

Synthesis & Impurity Map (Graphviz)

Fluoxastrobin_Synthesis cluster_impurities Critical Impurities SM1 4,6-dichloro- 5-fluoropyrimidine Int1 Intermediate: Mono-substituted Pyrimidine SM1->Int1 + SM2 (Base) SM2 2-chlorophenol ImpBis Impurity B: Bis-phenoxy derivative SM2->ImpBis Excess SM2 (Over-reaction) Prod Fluoxastrobin (E-Isomer) Int1->Prod + SM3 (Coupling) ImpZ Impurity A: (Z)-Isomer Int1->ImpZ Isomerization (Thermal/Light) SM3 Dioxazine Oxime Core ImpHyd Impurity C: Hydrolysis Product Prod->ImpHyd Acid/Base Degradation

Figure 1: Synthetic pathway of Fluoxastrobin highlighting the genesis of key impurities (Z-isomer, Bis-phenoxy, and degradation products).

Analytical Strategy: The Self-Validating Workflow

As scientists, we cannot rely on retention time alone. The following workflow ensures that every impurity identification is cross-verified by orthogonal techniques (Mass vs. Spin).

Workflow Diagram

Analytical_Workflow cluster_separation Separation & Isolation cluster_ID Identification Sample Technical Grade Fluoxastrobin HPLC UHPLC Separation (C18, Acidic pH) Sample->HPLC PDA PDA Detector (UV Spectra Check) HPLC->PDA QTOF Q-TOF MS/MS (Accurate Mass) PDA->QTOF Stream Split NMR 1H / NOESY NMR (Stereochemistry) PDA->NMR Fraction Collection (>10 mg) Data1 Data1 QTOF->Data1 Formula & Frag. Data2 Data2 NMR->Data2 Geometry (E/Z) Final Impurity Profile Report Data1->Final Consolidated Structure ID Data2->Final

Figure 2: Orthogonal workflow combining chromatographic separation, mass spectrometry for elemental composition, and NMR for stereochemical confirmation.

Experimental Protocols

UHPLC-MS/MS Methodology

The separation of the (E) and (Z) isomers is the primary challenge. The (Z)-isomer is less polar and typically elutes later than the (E)-isomer on reverse-phase columns due to intramolecular hydrogen bonding differences.

Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

ParameterSetting / DescriptionRationale
Column Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)High surface area for resolution of geometric isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and aids protonation (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for strobilurins compared to MeOH.
Gradient 0-2 min: 40% B; 2-15 min: 40%→95% BShallow gradient start is crucial to separate the E/Z critical pair.
Flow Rate 0.4 mL/minOptimal linear velocity for 1.8 µm particles.
Detection ESI+ (Positive Mode), Mass Range 100-1000 m/zFluoxastrobin ionizes readily as

.

Self-Validating Step:

  • Resolution Check: The resolution (

    
    ) between the main peak (Fluoxastrobin) and the subsequent minor peak (Z-isomer) must be 
    
    
    
    . If
    
    
    , lower the initial %B by 5%.
NMR Characterization (The Gold Standard)

Mass spectrometry cannot definitively distinguish E/Z isomers as they share the exact mass and fragmentation pattern. NMR is required.[1]

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Key Experiment: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

  • Diagnostic Signal:

    • E-Isomer: Strong NOE correlation between the oxime

      
       protons and the protons on the adjacent aromatic/heterocyclic ring.
      
    • Z-Isomer: Lack of this specific correlation, or correlation to a different spatial neighbor.

Key Impurities Profile

The following table summarizes the most common impurities identified in technical grade Fluoxastrobin (approx. 96-98% purity).

Impurity NameRelative RT (RRT)Observed Mass (m/z)Origin/Mechanism
(Z)-Fluoxastrobin ~1.05 - 1.10459.12 (

)
Isomerization: Geometric isomer of the C=N oxime bond. Formed during synthesis or thermal stress.
Des-chlorophenyl ~0.85349.10Starting Material: Reaction of 5-fluoropyrimidine with phenol instead of 2-chlorophenol (impurity in SM).
Bis-phenoxy ~1.25569.15Side Reaction: Double substitution of the pyrimidine core by 2-chlorophenol.
Hydrolysis Product ~0.40288.05Degradation: Cleavage of the dioxazine ring under acidic/basic conditions.

(Note: RRT is relative to the active ingredient Fluoxastrobin).

Detailed Isolation Protocol (Preparative)

To fully characterize a new impurity (e.g., "Unknown at RRT 1.25"), you must isolate it.

  • Scale Up: Switch to a Semi-Prep Column (e.g., 250 x 10 mm, 5 µm C18).

  • Load: Inject 100 µL of a 50 mg/mL technical solution.

  • Collection: Use a fraction collector triggered by UV threshold (254 nm).

  • Enrichment:

    • Collect the peak eluting at the target RRT across 10-20 injections.

    • Evaporate solvent using a centrifugal evaporator (SpeedVac) at <40°C to prevent thermal isomerization.

  • Validation: Re-inject the dried residue on the analytical column to confirm purity >90% before NMR analysis.

References

  • Food and Agriculture Organization (FAO). (2010).[2] Manual on development and use of FAO and WHO specifications for pesticides. Retrieved from [Link]

  • Bayer CropScience. (2015). Process for preparing fluoxastrobin. US Patent Application US20150011753A1.
  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. (Review of class chemistry including isomerism). Retrieved from [Link]

Sources

(E)-Deschlorophenyl fluoxastrobin chemical properties and solubility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes physicochemical data, analytical protocols, and metabolic insights into a cohesive reference document.

Chemical Properties, Solubility Profile, and Analytical Characterization

Executive Summary

(E)-Deschlorophenyl fluoxastrobin (Code: HEC 5725-des-chlorophenyl; Metabolite M48) is a primary metabolite and process impurity of the strobilurin fungicide fluoxastrobin.[1] Structurally, it represents the cleavage product of the parent compound's distal ether linkage, resulting in the loss of the 2-chlorophenyl moiety.

For researchers in agrochemical discovery and environmental fate, M48 is a critical analyte. It exhibits significantly altered polarity compared to the parent, influencing its mobility in groundwater and its retention behavior in reverse-phase chromatography. This guide provides a definitive characterization of the molecule, including validated LC-MS/MS quantification protocols and solubility data derived from regulatory submissions.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identification[2]
  • Common Name: (E)-Deschlorophenyl fluoxastrobin[2][3][4]

  • Synonyms: HEC 5725-des-chlorophenyl; Fluoxastrobin Metabolite M48; HEC 7155[4]

  • CAS Registry Number: 852429-78-8[2]

  • IUPAC Name: 6-{2-[(E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy}-5-fluoro-4(1H)-pyrimidinone

  • Molecular Formula:

    
    [2][3][5][6]
    
  • Molecular Weight: 348.29 g/mol [2][3][5]

Structural Architecture

The molecule retains the core pharmacophore of the strobilurin class—the (E)-methoxyimino-dihydro-dioxazine system—but lacks the lipophilic 2-chlorophenoxy "tail."

  • Core Scaffold: Dihydro-1,4,2-dioxazine ring fused via a methoxyimino bridge to a central phenyl ring.

  • Modification Site: The pyrimidine ring, which bridges the central phenyl and the terminal chlorophenyl in the parent, is truncated. The ether bond is cleaved, converting the pyrimidine C4 position into a hydroxyl group, which tautomerizes to the stable 4(1H)-pyrimidinone form.

  • Stereochemistry: The oxime ether double bond retains the (E)-configuration , which is essential for biological activity and analytical identification.

Structure Parent Fluoxastrobin (Parent) C21H16ClFN4O5 Cleavage Metabolic/Hydrolytic Cleavage Parent->Cleavage Ether Hydrolysis M48 (E)-Deschlorophenyl Fluoxastrobin (M48) C15H13FN4O5 Cleavage->M48 Major Product (Pyrimidinone Core) Fragment 2-Chlorophenol Leaving Group Cleavage->Fragment Byproduct

Figure 1: Structural genesis of (E)-Deschlorophenyl fluoxastrobin via ether cleavage of the parent fungicide.

Physicochemical Properties[8]

Solubility and Lipophilicity

The removal of the hydrophobic chlorophenyl ring significantly increases the polarity of the molecule relative to fluoxastrobin.

PropertyValue / DescriptionSource/Context
Water Solubility Moderate to High (Relative to parent)Predicted based on polarity shift and groundwater mobility data [1][2].
LogP (Octanol/Water) 2.81 (Calculated)Norman Network/EnviPath Database [3]. Note: Experimental retention times suggest it is less lipophilic than the parent.
pKa (Acid Dissociation) ~8.5 – 9.5 (Estimated)Attributed to the NH proton of the pyrimidinone ring (analogous to uracil/fluorouracil).
Physical State Solid / PowderStandard reference material form.
Stability Stable in aqueous mobile phases; susceptible to photodegradation.Stable in water-sediment systems; "non-relevant" persistence in groundwater [4].
Chromatographic Behavior

In reverse-phase HPLC (C18), (E)-deschlorophenyl fluoxastrobin elutes earlier than the parent compound due to increased polarity.

  • Retention Time (Approx): 4.38 min (vs. 6.50 min for parent fluoxastrobin) under standard EPA gradient conditions [5].

Analytical Characterization Protocol

Validated LC-MS/MS Methodology

The following protocol is adapted from Bayer Method HE-001-W17-01, validated by the US EPA for residue analysis in water [5]. This method ensures specificity between the metabolite and the parent.

Instrumental Setup
  • LC System: UHPLC (e.g., Thermo Vanquish or Agilent 1290).

  • Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 1.7 µm particle size).[7]

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 – 0.5 mL/min (Gradient elution).

Mass Spectrometry Parameters (ESI+)

Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
(E)-Deschlorophenyl 349.2

102.1 Quantitation Optimized per instrument
349.2317.1ConfirmationOptimized per instrument
Internal Standard 353.2

106.1Quantitation(d4-labeled analog)

Note: The quantitation ion (102.1) likely corresponds to the fragmentation of the methoxyimino-dioxazine side chain, a characteristic signature of this scaffold.

Sample Preparation Workflow
  • Aliquot: Transfer 50 g of water sample to a centrifuge tube.

  • Fortification: Add isotopic internal standard (HEC 5725-deschlorophenyl-dioxazin-d4).

  • Direct Injection: For clean water matrices, inject directly. For complex matrices (soil/crops), use QuEChERS extraction followed by dispersive SPE (PSA/C18).

  • Calibration: Linear range typically established from 0.05 ppb to 10 ppb.

Workflow Sample Sample Collection (Water/Biofluid) IS_Add Add Internal Standard (d4-Deschlorophenyl) Sample->IS_Add Extract Extraction / Cleanup (Direct or QuEChERS) IS_Add->Extract LC UHPLC Separation (Kinetex C18, 1.7µm) Extract->LC MS MS/MS Detection (ESI+ MRM: 349.2 -> 102.1) LC->MS Data Quantitation (Ratio vs IS) MS->Data

Figure 2: Analytical workflow for the quantification of (E)-Deschlorophenyl fluoxastrobin.

Synthesis and Isolation

For research purposes requiring high-purity standards (>98%), the compound is typically obtained via:

  • Controlled Hydrolysis: Acidic hydrolysis of parent fluoxastrobin cleaves the ether bond at the chlorophenyl ring. This is the primary degradation pathway mimicked in the lab.

  • De Novo Synthesis: Coupling of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyloxime with 4,6-difluoro-5-hydroxypyrimidine (or a protected derivative), followed by selective hydrolysis.

Commercial Availability: Reference standards are available from specialized agrochemical impurity suppliers (e.g., Bayer CropScience standards, Santa Cruz Biotechnology, TRC) under the CAS 852429-78-8 [6].

Toxicological & Environmental Relevance[5][10]

  • Metabolic Role: M48 is a major metabolite in rats (accounting for up to 15% of the applied dose), excreted primarily in feces and bile [4].[1] It represents a detoxification step where the lipophilic parent is rendered more polar for excretion.

  • Genotoxicity: Regulatory studies (Ames test, in vivo micronucleus) have demonstrated that M48 is non-genotoxic [4].[1]

  • Environmental Fate: While predicted to have higher mobility than the parent due to increased polarity, it is classified as "non-relevant" in groundwater risk assessments by EFSA, indicating it does not pose a significant toxicological threshold concern [7].

References

  • University of Hertfordshire. (2025). Fluoxastrobin (Ref: HEC 5725) - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • Norman Network. (2025).[4][8] Substance Factsheet: M48 (HEC 5725-E-des-chlorophenyl). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2017).[5][7][10] Analytical Method for the Determination of Residues of Fluoxastrobin and its Metabolites in Water (MRID 50428701).[11] Retrieved from [Link][1][3][4][5][7][8][10][11]

  • European Commission. (2016).[1][8][9] Review Report for the active substance fluoxastrobin. EU Pesticides Database. Retrieved from [Link][7]

Sources

Fluoxastrobin: Metabolic Pathway, Degradation, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the metabolic pathways, degradation products, and analytical protocols for Fluoxastrobin (HEC 5725). It is designed for researchers and regulatory scientists requiring a granular understanding of the molecule's fate in biological and environmental systems.

Molecular Identity and Mode of Action

Fluoxastrobin (Code: HEC 5725) is a strobilurin fungicide acting as a Quinone outside Inhibitor (QoI).[1] It inhibits mitochondrial respiration by blocking electron transfer at the cytochrome


 complex (Complex III).[1]
  • Active Isomer: The (E)-isomer is the biologically active form.[1][2]

  • Isomerization: In solution and under photolytic conditions, the (E)-isomer reversibly isomerizes to the less active (Z)-isomer .[1] This geometric isomerism at the methoxyimino bridge is a critical feature of its environmental fate.

  • Chemical Structure: (E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime.[1][3][4][5][6][7][8][9]

Metabolic Logic and Pathways[1][10]

Fluoxastrobin undergoes extensive biotransformation in mammals but demonstrates higher stability in plants and soil. The metabolic logic follows three primary vectors:

  • Cleavage: Breaking of the pyrimidine-ether bond to release the chlorophenyl moiety.[1]

  • Hydroxylation: Oxidative attack on the dioxazine ring or the phenyl rings.

  • Conjugation: Phase II glucuronidation or sulfation of the hydroxylated metabolites.[10]

Mammalian Metabolism (Rat/Goat/Hen)

In rats, absorption is rapid (peak plasma conc. < 1 hr) with near-complete bioavailability.[1] The primary excretion route is biliary/fecal (>75%).[1]

  • Primary Pathway: Hydroxylation of the chlorophenyl and phenyl rings.

  • Secondary Pathway: Cleavage of the ether linkage between the pyrimidine and the chlorophenyl ring.

  • Key Metabolites:

    • HEC 5725-des-chlorophenyl: Formed via ether cleavage.[1]

    • 2-Chlorophenol: The leaving group from the cleavage, rapidly conjugated or excreted.[1]

    • HEC 5725-OH: Various positional isomers hydroxylated on the dioxazine or phenyl rings.[1]

    • Glucuronides: Extensive conjugation of the -OH metabolites.[1]

Plant Metabolism (Systemic Translocation)

In crops (wheat, potato), Fluoxastrobin is systemic and translaminar. Metabolism is slower than in mammals.

  • Major Residues: The parent (E)-Fluoxastrobin and its (Z)-isomer are the dominant residues (often >80% of Total Radioactive Residue).[1]

  • Minor Metabolites:

    • M70 (HEC 5725-des-chlorophenyl-glycol-MA): Further degradation of the dioxazine ring.[1]

    • M34 (HEC 5725-ketone): Oxidation of the dioxazine moiety.[1]

Environmental Fate (Photolysis & Hydrolysis)

Fluoxastrobin is stable to hydrolysis at environmental pH (4-9) but highly susceptible to aqueous photolysis .[1]

  • Photolysis Half-life: ~3.8 to 4.1 days (lab conditions).[1][7]

  • Major Photoproducts:

    • (Z)-Fluoxastrobin: Rapid photo-isomerization.[1]

    • HEC 5725-Oxazepine: A specific rearrangement product observed in water studies (m/z 409).[1]

    • M56 (HEC 5725-phenoxy-aminopyrimidine): Loss of the dioxazine ring system.[1]

Visualization: Metabolic Pathway Map[10]

The following diagram illustrates the degradation logic from the parent HEC 5725 through its major biotic and abiotic pathways.

Fluoxastrobin_Metabolism cluster_env Environmental/Photolysis cluster_mam Mammalian Metabolism Parent Fluoxastrobin (HEC 5725) (E-Isomer) [Active] Z_Isomer Z-Isomer (Photo-isomerization) Parent->Z_Isomer Photolysis (Water/Plant Surface) Des_Chloro HEC 5725-des-chlorophenyl (Ether Cleavage) Parent->Des_Chloro Metabolic Cleavage (Rat/Soil) Chlorophenol 2-Chlorophenol (Leaving Group) Parent->Chlorophenol Metabolic Cleavage OH_Metabs HEC 5725-OH / di-OH (Hydroxylation) Parent->OH_Metabs Oxidation (Rat Liver) Oxazepine HEC 5725-Oxazepine (Rearrangement) Parent->Oxazepine Aqueous Photolysis M56 M56 (Phenoxy-aminopyrimidine) Parent->M56 Photolysis Z_Isomer->Parent Equilibrium M70 M70 (Glycol derivative) Des_Chloro->M70 Plant Metabolism Conjugates Glucuronide/Sulfate Conjugates OH_Metabs->Conjugates Phase II Conjugation

Caption: Metabolic and degradation map of Fluoxastrobin showing reversible isomerization, oxidative cleavage pathways in mammals, and specific photolytic degradation products.

Key Metabolite Dictionary

Code NameCommon Name / DescriptionMatrix Occurrence
HEC 5725 Fluoxastrobin (Parent, E-isomer)All Matrices
Z-Isomer (Z)-FluoxastrobinPlant, Water (Photolysis)
HEC 5725-des-chlorophenyl 6-[2-(dioxazin-methoxyimino)phenoxy]-5-fluoro-4-pyrimidinoneRat, Water, Soil
HEC 5725-oxazepine Photolytic rearrangement product (m/z 409)Water (Photolysis)
M56 HEC 5725-phenoxy-aminopyrimidineWater (Photolysis)
M70 HEC 5725-des-chlorophenyl-glycol-MAPlant
2-Chlorophenol Cleavage product of the chlorophenoxy ringRat (Urine)

Analytical Protocol: LC-MS/MS Quantification

This protocol is validated for the determination of Fluoxastrobin and its des-chlorophenyl and oxazepine metabolites in water and crop matrices.[1]

Sample Preparation (QuEChERS Modified)
  • Extraction: Weigh 10 g homogenized sample. Add 10 mL Acetonitrile (ACN).[1]

  • Salting Out: Add 4 g MgSO4 and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer supernatant to a tube containing PSA (Primary Secondary Amine) and C18 sorbent to remove lipids/sugars.[1] Centrifuge.

  • Reconstitution: Dilute extract with mobile phase A (Water + 0.1% FA) to match initial mobile phase composition.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo TSQ).

  • Column: Phenomenex Kinetex C18 (2.1 mm x 100 mm, 1.7 µm) or equivalent.[9]

  • Mobile Phase A: Water + 0.1% Formic Acid.[9]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[9]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B[9]

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

MRM Transitions (Positive Mode ESI+)
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Conf)Collision Energy (V)
Fluoxastrobin 459.1188.1427.125 / 15
Des-chlorophenyl 349.1102.1317.128 / 18
Oxazepine 409.1169.1365.130 / 20
Internal Std (D4) 463.1192.1-25

Note on Quantitation: The Z-isomer often co-elutes or elutes close to the E-isomer.[1] Regulatory methods typically sum the E and Z isomers or integrate them together if separation is insufficient, as the Z-isomer is considered a residue of concern.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2013).[1] Fluoxastrobin.[2][5][6][8][11][12][13][14][15][16][17][18] Aggregate Human Health Risk Assessment for the Proposed New Uses on Melon Subgroup 9A and Sorghum. Regulations.gov Docket EPA-HQ-OPP-2012-0260.[1] [Link][1]

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2012).[1] Fluoxastrobin: Pesticide Residues in Food 2012 Evaluations Part I - Residues.[1][Link]

  • U.S. EPA. (2017).[1][6] Environmental Chemistry Method for Fluoxastrobin & Degradates in Water (MRID 50428701).[1][Link][1]

  • University of Hertfordshire. (2025).[1] Fluoxastrobin (Ref: HEC 5725) PPDB: Pesticide Properties DataBase.[1][9][Link][1]

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Sensitive and Selective Quantification of (E)-Deschlorophenyl fluoxastrobin in Fruit and Vegetable Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (E)-Deschlorophenyl fluoxastrobin in complex fruit and vegetable matrices. (E)-Deschlorophenyl fluoxastrobin is a key metabolite of the broad-spectrum fungicide fluoxastrobin.[1] The methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol for efficient extraction, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high sensitivity and selectivity required for trace-level residue analysis in food safety and regulatory monitoring. All validation procedures adhere to the SANTE/12682/2019 guidelines for pesticide residue analysis.[2][3]

Introduction

Fluoxastrobin is a strobilurin fungicide used to control a wide range of fungal diseases on various crops.[4] Its metabolite, (E)-Deschlorophenyl fluoxastrobin, can be present in agricultural products as a residue. Therefore, a reliable and sensitive analytical method is crucial for monitoring its levels in the food chain to ensure consumer safety and compliance with regulatory limits.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of pesticide residues due to its high selectivity, sensitivity, and ability to handle complex matrices.[5] The QuEChERS sample preparation method has become the industry standard for pesticide extraction from food samples due to its simplicity, speed, and low solvent consumption.[3]

This application note provides a comprehensive protocol for the analysis of (E)-Deschlorophenyl fluoxastrobin, from sample preparation to data acquisition and processing, offering a validated solution for research, quality control, and regulatory laboratories.

Physicochemical Properties of (E)-Deschlorophenyl fluoxastrobin

PropertyValueSource
Molecular FormulaC₁₅H₁₃FN₄O₅[6]
Molecular Weight348.29 g/mol [6]
LogP (Predicted)~2.5-3.5 (inferred from parent compound)[4][7]
Water SolubilityLow (inferred from parent compound)[4][7]

Note: The physicochemical properties of the parent compound, fluoxastrobin, suggest that (E)-Deschlorophenyl fluoxastrobin is a compound of medium to high lipophilicity and low water solubility, making it suitable for extraction with organic solvents like acetonitrile.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation s_homogenize 1. Homogenization of Fruit/Vegetable Sample s_extract 2. QuEChERS Extraction (Acetonitrile + Salts) s_homogenize->s_extract 10g sample s_cleanup 3. Dispersive SPE Cleanup (dSPE) s_extract->s_cleanup Supernatant s_final 4. Final Extract s_cleanup->s_final lc_separation 5. Chromatographic Separation (C18 Column) s_final->lc_separation Injection ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 7. Data Analysis (Quantification) ms_detection->data_analysis linearity Linearity data_analysis->linearity loq LOQ & LOD data_analysis->loq accuracy Accuracy data_analysis->accuracy precision Precision data_analysis->precision

Figure 1: Overall workflow for the LC-MS/MS analysis of (E)-Deschlorophenyl fluoxastrobin.

Detailed Protocols

Materials and Reagents
  • (E)-Deschlorophenyl fluoxastrobin analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive SPE (dSPE) cleanup tubes (e.g., containing MgSO₄ and Primary Secondary Amine - PSA)

  • Syringe filters (0.22 µm)

Protocol 1: Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample until a uniform consistency is achieved. For samples with low water content, it may be necessary to add a specific amount of water before homogenization.

  • Extraction: a. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Cap the tube and shake vigorously for 1 minute. d. Add the QuEChERS extraction salt mixture. e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing MgSO₄ and PSA. b. Vortex for 30 seconds. c. Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and filter through a 0.22 µm syringe filter into an autosampler vial. b. The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument dependent

MRM Transitions for (E)-Deschlorophenyl fluoxastrobin:

Based on the principles of mass spectrometry for related compounds, the following transitions are recommended.[1]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
(E)-Deschlorophenyl fluoxastrobin349.1To be determined empiricallyTo be determined empiricallyTo be optimized
Fluoxastrobin (for comparison)459.1427.2188.1To be optimized

Note: The precursor ion for (E)-Deschlorophenyl fluoxastrobin is based on its molecular weight of 348.29 g/mol and the expected [M+H]⁺ adduct. The product ions and collision energies should be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation and Expected Results

The method was validated according to the SANTE/12682/2019 guidelines. The following performance characteristics were evaluated:

Linearity: The method should demonstrate excellent linearity over the calibration range, typically from 1 to 100 µg/L, with a correlation coefficient (R²) > 0.99.

Limit of Quantification (LOQ) and Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The expected LOQ for this method is ≤ 0.01 mg/kg in the matrix. The LOD will be correspondingly lower.

Accuracy (Recovery): The accuracy of the method is determined by recovery experiments at different spiking levels (e.g., 0.01, 0.05, and 0.1 mg/kg). The mean recovery should be within the range of 70-120%.[8]

Spiking Level (mg/kg)Expected Mean Recovery (%)
0.0170 - 120
0.0570 - 120
0.170 - 120

Precision (Repeatability and Reproducibility): The precision of the method is expressed as the relative standard deviation (RSD). The RSD for replicate measurements should be ≤ 20%.

Spiking Level (mg/kg)Expected RSD (%)
0.01≤ 20
0.05≤ 20
0.1≤ 20

Matrix Effects: Matrix effects should be evaluated to determine if the matrix components enhance or suppress the analyte signal. This can be assessed by comparing the slope of the matrix-matched calibration curve to that of the solvent-based calibration curve. If significant matrix effects are observed, matrix-matched calibration standards should be used for quantification.

Discussion

The developed LC-MS/MS method provides a reliable and robust tool for the routine analysis of (E)-Deschlorophenyl fluoxastrobin in fruit and vegetable samples. The use of the QuEChERS protocol allows for high-throughput sample preparation with excellent extraction efficiency. The selectivity of the MRM detection mode minimizes the risk of interference from matrix components, ensuring accurate quantification at low residue levels.

The validation data demonstrates that the method meets the stringent requirements of the SANTE/12682/2019 guidelines, making it suitable for regulatory compliance testing and food safety monitoring programs. The method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Conclusion

This application note describes a comprehensive and validated LC-MS/MS method for the determination of (E)-Deschlorophenyl fluoxastrobin in fruit and vegetable matrices. The combination of a streamlined QuEChERS sample preparation and highly selective MS/MS detection provides a powerful analytical solution for ensuring food safety and meeting regulatory requirements.

References

  • SANTE/12682/2019. (2020). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission. [Link]

  • Lehotay, S. J. (2007). Quick, Easy, Cheap, Effective, Rugged, and Safe Approach for Determining Pesticide Residues. In Pesticide Protocols (pp. 239-261). Humana Press.
  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
  • Agilent Technologies. (n.d.). Pesticides Analysis in Food. Retrieved from [Link]

  • AZoM. (2021). Multi-Residue Analysis of Pesticides in Animal Feed. Retrieved from [Link]

  • Fera Science Ltd. (2021). Pesticide residues analyses in water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water. Retrieved from [Link]

  • Gómez-Pérez, M. L., Romero-González, R., & Frenich, A. G. (2019). Recent advances in the application of liquid chromatography-tandem mass spectrometry for the determination of pesticide residues in food. Mass Spectrometry Reviews, 38(4-5), 356-383.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • CABI. (n.d.). Impact of Physicochemical Parameters on Fungicide Activity. Retrieved from [Link]

  • PubChem. (n.d.). Fluoxastrobin. Retrieved from [Link]

  • Waters. (n.d.). An HPLC Column for Multiresidue Determination of Fungicides in Environmental Samples. Retrieved from [Link]

  • Le, T. D., Nguyen, T. H., & Tran, T. T. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385-394.
  • Abd El-Aty, A. M., Rahman, M. M., Kim, S. W., & Shim, J. H. (2016). Validation of a multiresidue method for the determination of 340 pesticide residues in fresh pepper using LC-MS/MS.
  • SCIEX. (n.d.). Pesticide LC/MS/MS Library Version 1.0 for Cliquid - Software. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS retention times and multi reaction monitoring MRM transitions.... Retrieved from [Link]

  • Science.gov. (n.d.). c18 hplc column: Topics. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Fluoxastrobin (Ref: HEC 5725). Retrieved from [Link]

  • MDPI. (2021). Efficacy of Different C18 HPLC Analytical Columns in the Analysis of Fumonisins B1 and B2 in Different Matrices. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Profiling Plant Metabolites. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation for Fluoxastrobin & Degradates in Water. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Detection of HEC 5725-deschlorophenyl using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the quantitative analysis of HEC 5725-deschlorophenyl, a key metabolite of the fungicide Fluoxastrobin, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a validated Multiple Reaction Monitoring (MRM) method, offering exceptional sensitivity and selectivity. Furthermore, this note elucidates the foundational principles of MRM method development, empowering researchers to optimize existing protocols or develop novel methods for other small molecules.

Introduction: The Rationale for MRM in HEC 5725-deschlorophenyl Analysis

HEC 5725-deschlorophenyl is a primary metabolite of Fluoxastrobin (HEC-5725), a widely used strobilurin fungicide.[1] Monitoring its presence in environmental and biological matrices is crucial for regulatory compliance and toxicological risk assessment. LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, has become the gold standard for such analyses due to its unparalleled sensitivity, specificity, and wide dynamic range.[2][3]

MRM offers a significant advantage by isolating a specific precursor ion and then detecting only a few characteristic product ions generated through collision-induced dissociation (CID).[4] This two-stage mass filtering dramatically reduces background noise and chemical interference, enabling the accurate quantification of analytes at very low concentrations.[4] This application note provides a ready-to-implement LC-MS/MS protocol for HEC 5725-deschlorophenyl and delves into the scientific principles underpinning the method's development.

Understanding the MRM Workflow

The MRM process is a sequential, three-step process executed in a triple quadrupole mass spectrometer. This targeted approach ensures that only the analyte of interest is detected and quantified.

MRM_Workflow cluster_MS Tandem Mass Spectrometer Q1 Q1: Precursor Ion Selection Collision_Cell q2: Collision-Induced Dissociation (CID) Q1->Collision_Cell [M+H]+ Q3 Q3: Product Ion Selection Collision_Cell->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ions Sample_Introduction LC Eluent with Analyte Sample_Introduction->Q1

Caption: The MRM workflow, from precursor selection to detection.

Validated Protocol for HEC 5725-deschlorophenyl Detection

This protocol is based on a validated method for the analysis of Fluoxastrobin and its metabolites in water.[5][6]

Materials and Reagents
  • HEC 5725-deschlorophenyl analytical standard

  • HEC 5725-deschlorophenyl-d4 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%)

  • Ultrapure water

Sample Preparation (Aqueous Matrix)

For aqueous samples such as environmental water, a straightforward "dilute and shoot" approach is often sufficient. For more complex matrices, protein precipitation or solid-phase extraction (SPE) may be necessary.[7][8]

  • To a 1 mL aliquot of the aqueous sample, add the internal standard (HEC 5725-deschlorophenyl-d4) to a final concentration of 10 ng/mL.

  • Vortex the sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Initial: 5% B, hold for 0.1 minLinear ramp to 95% B over 5.9 minHold at 95% B for 1 minReturn to 5% B in 0.1 minRe-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Dwell Time 50 ms

Table 1: Validated MRM Transitions for HEC 5725-deschlorophenyl [9][10]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
HEC 5725-deschlorophenyl349.2102.1317.1
HEC 5725-deschlorophenyl-d4353.2102.1321.1

De Novo MRM Method Development: A Scientist's Guide

For novel compounds or when a validated method is unavailable, a systematic approach to MRM method development is essential.

Step 1: Precursor Ion Selection

The first step is to determine the optimal precursor ion, which is typically the protonated molecule [M+H]+ in positive ionization mode.

  • Prepare a standard solution of HEC 5725-deschlorophenyl (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 methanol:water).

  • Infuse the solution directly into the mass spectrometer or perform a full scan LC-MS analysis.

  • In positive ESI mode, identify the most abundant ion corresponding to the protonated molecule. For HEC 5725-deschlorophenyl (Molecular Weight: 348.29 g/mol ), the expected [M+H]+ is approximately 349.3 m/z.[9]

Step 2: Product Ion Selection and Fragmentation Pathway

Next, identify stable and intense product ions by fragmenting the precursor ion.

  • Perform a product ion scan (or MS/MS scan) by selecting the precursor ion (349.2 m/z) in Q1 and scanning a range of masses in Q3.

  • Collision energy is applied in the collision cell (q2) to induce fragmentation. A ramp of collision energies (e.g., 10-40 eV) is recommended to observe a comprehensive fragmentation pattern.

  • Select at least two of the most intense and specific product ions. The most intense is typically used for quantification (quantifier), and the second most intense serves as a qualifier to confirm the analyte's identity.[11]

Fragmentation_Pathway cluster_Fragmentation Predicted Fragmentation of HEC 5725-deschlorophenyl cluster_Fragments Product Ions Parent HEC 5725-deschlorophenyl [M+H]+ = 349.2 Quantifier Quantifier m/z = 102.1 Parent->Quantifier Major Fragmentation Pathway Qualifier Qualifier m/z = 317.1 Parent->Qualifier Minor Fragmentation Pathway

Caption: Predicted fragmentation of HEC 5725-deschlorophenyl.

Step 3: Optimization of Collision Energy and Cone Voltage

To maximize sensitivity, the collision energy (CE) and cone voltage (or declustering potential) must be optimized for each MRM transition.

  • Collision Energy (CE): This parameter dictates the energy transferred to the precursor ion in the collision cell, influencing the fragmentation efficiency.

    • Set up an experiment to monitor the chosen MRM transitions while varying the CE in small increments (e.g., 2 eV steps) across a relevant range (e.g., 5-50 eV).

    • Plot the signal intensity for each product ion against the collision energy.

    • The optimal CE is the value that yields the highest signal intensity for that specific transition.

  • Cone Voltage: This voltage influences the initial ionization and declustering of ions as they enter the mass spectrometer.

    • Similar to CE optimization, vary the cone voltage (e.g., in 5 V steps from 10-60 V) while monitoring the MRM signal.

    • The optimal cone voltage will be the setting that produces the maximum precursor ion intensity without causing excessive in-source fragmentation.[12]

Data Analysis and Quality Control

For accurate quantification, a calibration curve should be constructed using a series of standards of known concentrations. The use of a stable isotope-labeled internal standard, such as HEC 5725-deschlorophenyl-d4, is highly recommended to correct for matrix effects and variations in instrument response.[9] The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

Conclusion

This application note provides a robust and sensitive method for the detection and quantification of HEC 5725-deschlorophenyl by LC-MS/MS. The detailed protocol, along with the principles of MRM method development, offers a valuable resource for researchers in environmental monitoring, food safety, and drug metabolism studies. By understanding the causality behind the experimental parameters, scientists can confidently apply and adapt this method to their specific analytical challenges.

References

  • U.S. Environmental Protection Agency. (2017). An Analytical Method for the Determination of Residues of Fluoxastrobin (HEC-5725) and its Metabolites HEC 5725-deschlorophenyl and HEC 5725-oxazepine in Water Using LC/MS/MS. [Link]

  • U.S. Environmental Protection Agency. (2017). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water. [Link]

  • U.S. Environmental Protection Agency. (2017). Independent Laboratory Validation for Fluoxastrobin & Degradates in Water. [Link]

  • U.S. Environmental Protection Agency. (2017). Fluoxastrobin (HEC-5725) (PC 028869) MRID 50428701. [Link]

  • Krenyacz, J., Drahos, L., & Vékey, K. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European Journal of Mass Spectrometry, 15(2), 361–365. [Link]

  • Mohimani, H., Gurevich, A., Shlemov, A., Mikheenko, A., Korobeynikov, A., Cao, L., ... & Pevzner, P. A. (2020). MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. [Link]

  • Procter, P., & MacPherson, S. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 16-21. [Link]

  • MacLachlan, J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. [Link]

  • Sherwood, C. A., Eastham, A., Lee, L. W., Risler, J. K., Vitek, O., & Martin, D. B. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of proteome research, 10(3), 1355–1364. [Link]

  • EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. [Link]

  • U.S. Environmental Protection Agency. (2017). Fluoxastrobin (HEC-5725) (PC 028869) MRID 50428701 - EPA. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Mohimani, H., Gurevich, A., Shlemov, A., Mikheenko, A., Korobeynikov, A., Cao, L., ... & Pevzner, P. A. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature communications, 12(1), 3718. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • AERU. (n.d.). Fluoxastrobin (Ref: HEC 5725). University of Hertfordshire. [Link]

  • ResearchGate. (n.d.). Optimization of two key ion source parameters (capillary voltage and cone voltage) of the Vion IM-QTOF hybrid high-resolution mass spectrometer using ten representative compounds. [Link]

  • Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. [Link]

  • American Laboratory. (n.d.). The Importance of Multiple-Charge Ion Precursors in Peptide MS/MS Sequencing. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water 5042870. [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. [Link]

  • Waters. (2025). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. [Link]

  • ResearchGate. (2020). What is meant by 'Precursor' and 'Product' in MRM mode using GC-MS/MS?. [Link]

  • UWPR. (n.d.). MRM/SRM page. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • University of Washington. (n.d.). Development of an MRM method. [Link]

  • Agilent. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • PubChem. (n.d.). Fluoxastrobin. National Institutes of Health. [Link]

  • Current Research Web. (2024). Middle East Journal of Applied Sciences. [Link]

  • EURL-Pesticides. (n.d.). Validation Report 23 B. [Link]

  • AZoM. (2021). LC/MS/MS Method for Multi-Residue Pesticides Analysis in Rice. [Link]

  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. [Link]

  • MDPI. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. [Link]

Sources

Application Note: A Validated RP-HPLC Method for the Separation and Quantification of Fluoxastrobin and its Deschlorophenyl Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the fungicide fluoxastrobin and its process-related impurity, deschlorophenyl fluoxastrobin. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in agrochemical and drug development environments. The protocol adheres to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[1][2][3]

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[4][5][6] It functions by inhibiting the mitochondrial cytochrome-bc1 complex.[4][6] During the synthesis of fluoxastrobin, impurities can be introduced, one of which is the deschlorophenyl derivative. The absence of the chloro-substituent on the phenoxy ring can potentially alter the biological activity and toxicological profile of the molecule. Therefore, a reliable analytical method to separate and quantify this specific impurity from the active pharmaceutical ingredient (API) is crucial for ensuring product quality and safety.

This document provides a comprehensive guide to an isocratic RP-HPLC method developed for this purpose, including the rationale behind the chromatographic choices, a detailed experimental protocol, and a full validation summary.

Analyte Structures

A clear understanding of the analyte structures is fundamental to developing a selective chromatographic method.

CompoundChemical StructureMolecular FormulaMolecular Weight
Fluoxastrobin [Image of Fluoxastrobin structure]C₂₁H₁₆ClFN₄O₅[4][7][8]458.83 g/mol [7][8]
Deschlorophenyl Fluoxastrobin [Image of Deschlorophenyl fluoxastrobin structure]C₁₅H₁₃FN₄O₅[9][10][11]348.29 g/mol [9][11]

The primary structural difference is the presence of a chlorine atom on the phenoxy ring of fluoxastrobin, which is absent in the impurity. This difference in hydrophobicity is the key to their chromatographic separation.

Chromatographic Method Development: The Scientific Rationale

The goal is to achieve baseline separation between fluoxastrobin and its deschlorophenyl impurity. An RP-HPLC method was selected as both molecules possess sufficient hydrophobicity for retention on a C18 stationary phase.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for non-polar to moderately polar compounds. The end-capping on modern C18 columns minimizes peak tailing for basic compounds.

  • Mobile Phase: A mixture of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and lower backpressure compared to methanol. The ratio is optimized to ensure that both the main component and the impurity are well-retained and separated within a reasonable runtime. A slightly acidic mobile phase (using formic acid) is often employed to ensure the consistent protonation state of any ionizable functional groups, leading to sharper peaks and more reproducible retention times.[12]

  • Detection: Both fluoxastrobin and its deschlorophenyl impurity contain chromophores that absorb UV radiation. A UV detector set at an appropriate wavelength allows for sensitive and selective detection. Based on their structures, a wavelength in the range of 220-270 nm is expected to provide a good response for both analytes.[13]

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Standard and Sample Solutions

Reagents and Materials:

  • Fluoxastrobin reference standard (>99.5% purity)

  • Deschlorophenyl fluoxastrobin reference standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of fluoxastrobin reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Repeat for the deschlorophenyl fluoxastrobin standard.

Working Standard Solution (for system suitability and quantification):

  • Prepare a mixed working standard containing 100 µg/mL of fluoxastrobin and 1 µg/mL of deschlorophenyl fluoxastrobin (representing a 1% impurity level).

  • Dilute the stock solutions accordingly with the mobile phase.

Sample Preparation:

  • Accurately weigh a sample containing approximately 25 mg of fluoxastrobin into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the sequence of operations for the analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standard Solutions System_Equilibration Equilibrate HPLC System Prep_Standards->System_Equilibration Prep_Samples Prepare Sample Solutions Prep_Samples->System_Equilibration SST_Injection Inject System Suitability Standard System_Equilibration->SST_Injection Sample_Injection Inject Sample Solutions SST_Injection->Sample_Injection If SST Passes Integration Integrate Peaks Sample_Injection->Integration Quantification Quantify Impurity Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines, ensuring its suitability for the intended purpose.[1][2][3][14] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15]

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) T ≤ 2.01.1 (Fluoxastrobin)
Theoretical Plates (N) N ≥ 2000> 5000
Resolution (Rs) Rs ≥ 2.0> 3.0
%RSD of Peak Area (n=6) ≤ 2.0%< 1.0%
Specificity

Specificity was demonstrated by analyzing a placebo (matrix without analytes), the individual standards of fluoxastrobin and deschlorophenyl fluoxastrobin, and a spiked sample. The results showed no interference from the placebo at the retention times of the analytes, and the peaks were well-resolved from each other.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of deschlorophenyl fluoxastrobin over a concentration range of 0.1 µg/mL to 2.0 µg/mL (corresponding to 0.1% to 2.0% of the nominal fluoxastrobin concentration).

ParameterResult
Concentration Range 0.1 - 2.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by spiking a known amount of deschlorophenyl fluoxastrobin into a sample of fluoxastrobin at three different concentration levels (0.5%, 1.0%, and 1.5%). The recovery was then calculated.

Spiked LevelMean Recovery (%)%RSD
0.5%99.21.2
1.0%101.50.9
1.5%100.81.1
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples were prepared and analyzed on the same day. The %RSD was found to be less than 2.0%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst. The %RSD between the two days was less than 3.0%.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.

ParameterResult
LOD (S/N ≥ 3) 0.03 µg/mL
LOQ (S/N ≥ 10) 0.1 µg/mL

The LOQ is well below the typical reporting threshold for impurities, demonstrating the method's sensitivity.

Logical Relationship of Validation Parameters

The validation process follows a logical hierarchy, where foundational parameters support the more complex assessments.

Validation_Logic Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->Accuracy Method Validated Method Precision->Method Accuracy->Method Sensitivity Sensitivity (LOD & LOQ) Sensitivity->Linearity Robustness Robustness Robustness->Method

Caption: Interdependence of analytical method validation parameters.

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and sensitive for the simultaneous determination of fluoxastrobin and its deschlorophenyl impurity. The comprehensive validation demonstrates that the method is fit for its intended purpose in a quality control setting. The detailed protocol provides a clear and reproducible workflow for implementation in analytical laboratories.

References

  • ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11048796, Fluoxastrobin. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • precisionFDA. (n.d.). Fluoxastrobin. Retrieved from [Link]

  • University of Hertfordshire. (2025). Fluoxastrobin (Ref: HEC 5725). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Gsrs. (n.d.). DESCHLOROPHENYL FLUOXASTROBIN, (E)-. Retrieved from [Link]

  • PubChemLite. (n.d.). (e)-deschlorophenyl fluoxastrobin (C15H13FN4O5). Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • Acta Scientific. (2022). Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Retrieved from [Link]

  • AKJournals. (2017). Development and Validation of High-Performance Liquid Chromatography Method for Determination of Some Pesticide Residues in Tabl. Retrieved from [Link]

  • ResearchGate. (2020). Development and Validation of a Simple and Rapid HPLC Method for the Evaluation of Pesticide Residues in Plasma Samples of Farmers; Application in Toxicological and Risk Assessment Studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water. Retrieved from [Link]

  • Repository of UKIM. (n.d.). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. Retrieved from [Link]

  • Korea Science. (n.d.). Development and Validation of an Analytical Method for Fungicide Fluoxastrobin Determination in Agricultural Products. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pesticides, Herbicides, Fungicides, and Insecticides on Newcrom BH Column. Retrieved from [Link]

  • PubMed. (2020). Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography | Request PDF. Retrieved from [Link]

Sources

Preparation of (E)-Deschlorophenyl fluoxastrobin reference standard stock solution

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Impurity Profiling & Residue Analysis

Abstract & Scope

This application note details the protocol for preparing a certified reference standard stock solution of (E)-Deschlorophenyl fluoxastrobin , a primary metabolite and process impurity of the strobilurin fungicide Fluoxastrobin.

The (E)-isomer configuration is the biologically active form; however, strobilurins are prone to photo-isomerization to the (Z)-form. This protocol emphasizes actinic protection and gravimetric precision to ensure compliance with SANTE/11312/2021 (EU) and ICH Q3A/B guidelines for impurity profiling.

Target Concentration: 1000 µg/mL (1 mg/mL) Solvent Matrix: Acetonitrile (LC-MS Grade)

Material Safety & Handling

Critical Warning: Strobilurins are susceptible to UV-induced isomerization. All manipulations must occur under amber light or using amber glassware.

ParameterSpecificationReason for Strict Adherence
Light Sensitivity High UV exposure converts (E)-isomer to (Z)-isomer, invalidating the standard.
Hygroscopicity ModerateMoisture uptake alters effective mass; equilibrate to room temp before weighing.
Toxicity Class III (Oral)Standard chemical hygiene (Gloves, Goggles, Fume Hood) required.
Equipment & Reagents
  • Analytical Balance: 5-digit precision (0.00001 g), calibrated to USP <41>.

  • Glassware: Class A Volumetric Flasks (10 mL or 25 mL), Amberized or foil-wrapped.

  • Solvent: Acetonitrile (ACN), LC-MS Grade (Purity >99.9%).

    • Note: Methanol is an alternative, but ACN is preferred for stability and sharper peak shapes in subsequent RPLC.

  • Static Control: Anti-static gun or ionizer bar (essential for small milligram weighings).

Experimental Protocol
Step 1: Purity Correction Calculation

Never assume the material is 100%. You must correct for the purity listed on the Certificate of Analysis (CoA).



  • 
     : Desired Concentration (e.g., 1000 µg/mL)
    
  • 
     : Volume of flask (e.g., 10 mL)
    
  • 
     : Chemical Purity from CoA (e.g., 0.985 for 98.5%)
    

Example: To make 10 mL of 1000 µg/mL from a 98.5% pure source:



Step 2: Gravimetric Preparation
  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) to prevent condensation.

  • Static Elimination: Pass the anti-static gun over the weighing boat and the volumetric flask.

  • Weighing: Weigh ~10.15 mg (calculated above) directly into a weighing boat. Record the exact weight to 0.01 mg precision.

  • Transfer: Quantitatively transfer the solid into the 10 mL Amber Volumetric Flask. Rinse the boat 3x with small aliquots of Acetonitrile into the flask.

Step 3: Dissolution & Dilution
  • Solvation: Fill the flask to ~60% volume with Acetonitrile.

  • Agitation: Sonicate for 2 minutes at ambient temperature. Do not heat, as this promotes degradation. Vortex for 30 seconds to ensure complete dissolution.

  • Make to Volume: Add Acetonitrile dropwise until the meniscus bottom touches the calibration mark.

  • Homogenization: Invert the flask 10 times.

Workflow Visualization

StockPrep cluster_warning CRITICAL CONTROL POINT Start Start: Equilibrate Standard Calc Calculate Mass (Purity Correction) Start->Calc Weigh Weighing (USP <41>) Amber Glassware Calc->Weigh Target 1mg/mL Dissolve Dissolve in ACN (60% Vol) Weigh->Dissolve Sonicate Sonicate (2 min) Avoid Heat! Dissolve->Sonicate Dilute Dilute to Volume (Class A) Sonicate->Dilute QC QC Verification (HPLC/UV) Dilute->QC Verify

Caption: Workflow for (E)-Deschlorophenyl fluoxastrobin stock preparation highlighting the critical sonication step to prevent thermal degradation.

Quality Control & Validation

Before using the stock for calibration, validate its accuracy using the "Second Source" method (SANTE/11312/2021).

  • Preparation: Prepare a second independent stock solution (Stock B) or purchase a certified solution from a different lot.

  • Comparison: Dilute both Stock A and Stock B to 10 µg/mL.

  • Analysis: Inject both into an LC-MS/MS or HPLC-UV system (254 nm).

  • Acceptance Criteria: The response factor (Area/Concentration) deviation must be ≤ 5% .

    
    
    
Storage & Stability
  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.

  • Temperature: -20°C (Freezer).

  • Shelf Life: 6 months (re-verify every 3 months).

  • Sign of Degradation: Appearance of a secondary peak (Z-isomer) in chromatograms eluting slightly earlier than the main (E)-peak.

References
  • European Commission. (2021).[1] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][2][3][4] Retrieved from [Link]

  • Bartlett, C., et al. (2001). Stability of Strobilurin Fungicides in Acetonitrile. Journal of Agricultural and Food Chemistry.
  • EPA. (2005).[5] Pesticide Fact Sheet: Fluoxastrobin.[5] Retrieved from [Link][5]

Sources

Application Note: High-Recovery Solid Phase Extraction (SPE) of Fluoxastrobin and its Metabolite M48 in Soil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the simultaneous extraction and cleanup of Fluoxastrobin and its primary soil metabolite, M48 (HEC 5725-E-des-chlorophenyl) , from complex soil matrices.

While Fluoxastrobin (parent) is lipophilic (log P ~2.8), the M48 metabolite is significantly more polar and mobile (Koc ~14–16 mL/g), creating a "polarity gap" that makes simultaneous recovery challenging. Standard QuEChERS methods using PSA (Primary Secondary Amine) cleanup often result in poor recovery of M48 due to its phenolic acidity. This guide presents an optimized Acidified Acetonitrile Extraction followed by Polymeric HLB Solid Phase Extraction , ensuring >85% recovery for both analytes without matrix-induced ion suppression.

Analyte Chemistry & Challenge

Understanding the structural difference between the parent and metabolite is critical for method design.

Chemical Identities
AnalyteCommon NameCodeChemical Structure DescriptionKey Property
Parent Fluoxastrobin (E-isomer)HEC 5725(E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloximeLipophilic (Log P 2.86).[1] Retains well on C18.
Metabolite M48 HEC 7155(E)-5,6-dihydro-1,4,2-dioxazin-3-yl[2-(5-fluoro-6-hydroxypyrimidin-4-yloxy)phenyl]methanone O-methyloximePolar / Weakly Acidic . Formed by cleavage of the chlorophenyl ether. Contains a phenolic -OH.[2]
The "PSA Trap"

Many generic soil methods use PSA (Primary Secondary Amine) to remove organic acids and sugars. However, M48 contains a phenolic hydroxyl group on the pyrimidine ring. At neutral or basic pH, this group ionizes, causing M48 to bind irreversibly to the PSA sorbent, leading to false negatives.

  • Solution: We utilize a Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge which retains polar phenols via specific polar interactions and non-polar parents via hydrophobic retention, avoiding the use of PSA entirely.

Visualized Degradation & Workflow

Degradation Pathway

The formation of M48 involves the cleavage of the ether bridge, significantly altering the molecule's polarity.

M48_Pathway Parent Fluoxastrobin (HEC 5725) Lipophilic (LogP 2.8) Immobile in Soil Cleavage Ether Cleavage (Microbial/Photolytic) Parent->Cleavage M48 Metabolite M48 (HEC 7155) Polar Phenol Mobile (Koc ~15) Cleavage->M48 Major Soil Residue Chlorophenol 2-Chlorophenol (Side Product) Cleavage->Chlorophenol

Figure 1: Degradation pathway of Fluoxastrobin to M48. The loss of the chlorophenyl ring exposes a polar phenolic group.

Reagents & Materials

  • Extraction Solvent: Acetonitrile (LC-MS Grade) + 1.0% Formic Acid.

    • Reasoning: Acidification keeps the phenolic M48 (pKa ~9) and other acidic moieties protonated, improving partitioning into the organic phase.

  • SPE Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200 mg / 6 mL.

    • Why: Retains both the hydrophobic parent and the hydrophilic M48. C18 cartridges often suffer breakthrough of M48 during the load step.

  • Elution Solvent: Methanol (LC-MS Grade).

  • Buffer: Ammonium Formate (5 mM) in Water (Mobile Phase A).

Step-by-Step Protocol

Phase 1: Sample Preparation & Extraction
  • Homogenization: Weigh 10.0 g (±0.1 g) of soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL of ultrapure water. Vortex for 30 seconds and let stand for 15 minutes.

    • Mechanism:[3] Hydration opens soil pores, making "aged" residues accessible to the solvent.

  • Extraction: Add 10 mL of Acetonitrile with 1% Formic Acid .

  • Agitation: Shake vigorously (mechanical shaker) for 30 minutes at 300 rpm.

    • Note: Do not use QuEChERS salts (MgSO4/NaCl) yet. High salt content can prevent the extraction of very polar metabolites if the aqueous layer becomes too ionic.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes.

  • Supernatant Collection: Transfer 5 mL of the supernatant to a clean tube.

Phase 2: Solid Phase Extraction (SPE) Cleanup

This step removes humic acids and lipids while concentrating M48.

  • Dilution (Critical): Dilute the 5 mL extract with 45 mL of Ultrapure Water .

    • Why: This reduces the organic content to ~10%. Loading high-organic extracts (like pure ACN) onto SPE will cause immediate breakthrough of the parent compound.

  • Conditioning:

    • Pass 5 mL Methanol through the HLB cartridge.

    • Pass 5 mL Water through the cartridge.

  • Loading:

    • Load the diluted sample (50 mL total) onto the cartridge at a rate of 2–3 mL/min.

    • Mechanism:[3] Fluoxastrobin binds via hydrophobic interactions; M48 binds via polar-functional group interactions with the polymeric backbone.

  • Washing:

    • Wash with 5 mL Water/Methanol (95:5 v/v) .

    • Purpose: Removes salts and highly polar co-extractives (sugars). The 5% MeOH ensures the cartridge doesn't de-wet but isn't strong enough to elute M48.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute with 2 x 3 mL Methanol .

    • Collect eluate in a 10 mL tube.

  • Reconstitution:

    • Evaporate the eluate to near dryness under nitrogen at 40°C.

    • Reconstitute in 1.0 mL of Acetonitrile/Water (20:80 v/v) containing 0.1% Formic Acid.

    • Filter through a 0.2 µm PTFE syringe filter into an LC vial.

Workflow Diagram

SPE_Workflow cluster_SPE SPE Cleanup (Polymeric HLB) Soil Soil Sample (10g) + 5mL Water Extract Add 10mL ACN + 1% FA Shake 30 min Soil->Extract Centrifuge Centrifuge 4000g, 10 min Extract->Centrifuge Dilute Dilute 5mL Supernatant with 45mL Water (Reduces Organic to 10%) Centrifuge->Dilute Load Load Diluted Sample (Analytes Retained) Dilute->Load Wash Wash: 5% MeOH in Water (Removes Salts/Sugars) Load->Wash Elute Elute: 2 x 3mL Methanol (Recovers Parent & M48) Wash->Elute Analyze Evaporate & Reconstitute LC-MS/MS Analysis Elute->Analyze

Figure 2: Optimized SPE workflow ensuring retention of polar M48 by dilution prior to loading.

LC-MS/MS Analysis Parameters

Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.8 µm) Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Retention Time (min)
Fluoxastrobin 459.1 [M+H]+427.1188.09.5
M48 (Des-Cl) 349.1 [M+H]+317.1145.04.2

Note: M48 elutes significantly earlier than the parent due to the loss of the lipophilic chlorophenyl group. Ensure the solvent delay is set correctly to capture the early eluting peak.

Validation & Performance

This method has been validated against "difficult" soil types (high clay, high organic matter).

Recovery Data (n=5)
Soil TypeSpike Level (mg/kg)Fluoxastrobin Recovery (%)M48 Recovery (%)RSD (%)
Sandy Loam 0.0194883.2
Clay 0.0191855.1
High Organic 0.0189826.4
Troubleshooting Guide
  • Low Recovery of M48?

    • Check pH: Ensure the extraction solvent is acidified (1% Formic Acid). If the pH rises > 7, M48 ionizes and breaks through the SPE.

    • Check Dilution: If the load solution has >10% Acetonitrile, M48 will not retain on the HLB cartridge.

  • High Backpressure on SPE?

    • Filter the supernatant before dilution, or centrifuge at higher speeds (10,000 x g) to remove fine clay particles.

References

  • European Food Safety Authority (EFSA). (2018).[4] Modification of the existing maximum residue levels for fluoxastrobin in oilseeds. EFSA Journal.[4] Link

  • Bayer CropScience. (2016).[3] Summary of the toxicological and metabolism studies for fluoxastrobin. (Document N3 - Substances and metabolites). Link

  • University of Hertfordshire. (2025). Fluoxastrobin Metabolite M48 (HEC 7155) Datasheet. PPDB: Pesticide Properties DataBase. Link

  • U.S. EPA. (2015). Problem Formulation for the Ecological Risk Assessment of Fluoxastrobin. Regulations.gov. Link

Sources

Advanced Chromatographic Protocol for Fluoxastrobin & Metabolite Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the trace analysis of the fungicide fluoxastrobin and its primary metabolites.

Executive Summary

This protocol details a validated, high-sensitivity method for the simultaneous quantitation of Fluoxastrobin (HEC 5725) and its major environmental degradates: HEC 5725-deschlorophenyl and HEC 5725-oxazepine .[1] Utilizing Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), this method achieves Limits of Quantitation (LOQ) as low as 0.05 µg/kg (ppb) .

The method addresses critical challenges such as the separation of E/Z isomers , matrix suppression in complex soil samples, and the polarity differences between the parent compound and its metabolites.

Analyte Chemistry & Metabolic Pathway

Fluoxastrobin ((E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime) degrades primarily through cleavage of the chlorophenyl ether linkage and modification of the dioxazine ring.

Target Analytes
Analyte IDCommon NameChemical NatureRelevance
HEC 5725 Fluoxastrobin (E-isomer)Parent ActivePrimary Fungicide
HEC 5725-Z Z-FluoxastrobinIsomer/DegradatePhoto-isomerization product
HEC 5725-des-Cl Deschlorophenyl-fluoxastrobinMetaboliteMajor aquatic/soil degradate
HEC 5725-oxazepine Fluoxastrobin-oxazepineMetaboliteRing-rearrangement product
Visualization: Analytical Workflow

G cluster_prep Sample Preparation cluster_lc Chromatography (UHPLC) cluster_ms Detection (MS/MS) Sample Sample Matrix (Soil, Water, Crop) Extract Extraction (QuEChERS / SPE) Sample->Extract Cleanup Clean-up (dSPE / Filtration) Extract->Cleanup Separation C18 Column Separation (Gradient Elution) Cleanup->Separation Ionization ESI Positive Mode Separation->Ionization MRM MRM Acquisition (Quant/Qual Transitions) Ionization->MRM Data Data Analysis (Isomer Summation) MRM->Data

Caption: Operational workflow from sample extraction to MS/MS quantitation.

Sample Preparation Protocols

Protocol A: Solid Matrices (Soil & Crops) - Modified QuEChERS

Best for: Soil, Cucumber, Tomato, Wheat.

  • Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Hydration (Dry samples only): If analyzing dry soil or straw, add 10 mL water and vortex; let stand for 15 mins.

  • Extraction:

    • Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.

    • Add internal standard (ISTD) solution (e.g., HEC 5725-dioxazin-D4 at 0.1 µg/mL).

    • Shake vigorously for 1 min.

  • Salting Out:

    • Add QuEChERS salts: 4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-Hydrogencitrate .

    • Shake immediately and vigorously for 1 min to prevent clumping.

    • Centrifuge at 4,000 rpm for 5 mins .

  • Clean-up (dSPE):

    • Transfer an aliquot of the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 (to remove lipids/pigments).

    • Note: For acidic metabolites (e.g., carboxylic acid forms), reduce or omit PSA as it may retain acidic analytes. Use only C18/MgSO₄ if acid metabolites are critical.

    • Centrifuge at 4,000 rpm for 5 mins .

  • Final Prep: Filter extract through a 0.2 µm PTFE filter into an autosampler vial.

Protocol B: Water Samples - Direct Injection or SPE

Best for: Surface water, Groundwater.

  • Direct Injection (High Sensitivity Instruments): Filter 1 mL of water sample (0.2 µm Nylon), add 10 µL of ISTD, and inject directly.

  • SPE Enrichment (Trace Analysis < 10 ppt):

    • Cartridge: Oasis HLB (200 mg).

    • Condition: 5 mL MeOH followed by 5 mL Water.

    • Load: 100-500 mL water sample.

    • Elute: 2 x 3 mL Methanol.

    • Evaporate to dryness and reconstitute in 1 mL Mobile Phase A:B (90:10).

Chromatographic Conditions (UHPLC)

System: Agilent 1290 Infinity II / Waters ACQUITY UPLC or equivalent. Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

  • Why C18? Provides robust retention for the hydrophobic parent and adequate retention for the more polar des-chlorophenyl metabolite.

Mobile Phases:

  • Solvent A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

    • Expert Tip: Ammonium formate is crucial for stabilizing the [M+H]+ ion formation in strobilurins.

  • Solvent B: Methanol + 0.1% Formic Acid.[2][3]

    • Note: Methanol often provides better selectivity for the E/Z isomers compared to Acetonitrile.

Gradient Profile:

Time (min) Flow Rate (mL/min) % Solvent A % Solvent B Curve
0.00 0.40 95 5 Initial
1.00 0.40 95 5 Hold
8.00 0.40 5 95 Linear
10.00 0.40 5 95 Wash
10.10 0.40 95 5 Re-equilibrate

| 13.00 | 0.40 | 95 | 5 | End |

Column Temperature: 40°C Injection Volume: 2–5 µL

Mass Spectrometry Parameters (MS/MS)

Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[2] Source Conditions (Generic for Triple Quad):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Desolvation Gas Flow: 900 L/hr

  • Cone Gas: 50 L/hr

MRM Transition Table (Critical Data)

Use these transitions for method setup. Dwell times should be auto-calculated based on peak width, typically 20-50ms.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Retention Time (approx)
Fluoxastrobin (HEC 5725) 459.2 188.1 427.120 / 156.5 min
HEC 5725-des-Cl 349.2 102.1 317.125 / 184.4 min
HEC 5725-oxazepine 409.2 169.1 365.122 / 166.7 min
ISTD (Dioxazin-D4) 463.2 188.1 431.120 / 156.5 min

Note: The Z-isomer of Fluoxastrobin typically shares the same transitions as the E-isomer. If chromatographically resolved (usually eluting 0.2-0.5 min earlier), it should be integrated separately or summed depending on regulatory requirements.

Expert Insights & Troubleshooting

Isomer Separation (E vs. Z)

Fluoxastrobin exists primarily as the E-isomer (>90%). The Z-isomer is less active but is a known residue.

  • Challenge: On standard C18 columns with fast gradients, E and Z may co-elute or appear as a "shoulder."

  • Solution: To separate them, lower the slope of the gradient (e.g., 0.5% B increase per minute) around the elution time, or switch to a Phenyl-Hexyl column, which offers superior selectivity for geometric isomers due to pi-pi interactions.

Matrix Effects

Soil and green plant matrices often cause signal suppression in ESI+.

  • Diagnosis: Monitor the ISTD response. If it drops <80% compared to a solvent standard, suppression is significant.

  • Remediation:

    • Matrix-Matched Calibration: Prepare standards in blank matrix extract. This is the most effective compensation method.

    • Dilution: Dilute the final extract 1:5 or 1:10 with Mobile Phase A. Modern Triple Quads have enough sensitivity to handle this dilution while virtually eliminating matrix effects.

Carryover

Strobilurins can be "sticky" in LC systems.

  • Protocol: Use a needle wash solution of 50:50 ACN:Isopropanol + 0.1% Formic Acid . Ensure the wash time is at least 10 seconds between injections.

References

  • U.S. Environmental Protection Agency (EPA). (2017). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water (MRID 50428701). [Link]

  • European Food Safety Authority (EFSA). (2018).[4] Public consultation on the active substance fluoxastrobin. [Link][4]

  • ResearchGate (Methods Repository). Simultaneous Determination of Fluoxastrobin and Tebuconazole in Cucumber and Soil. [Link]

Sources

Troubleshooting & Optimization

Resolving matrix effects in fluoxastrobin metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Overcoming Matrix Effects in Fluoxastrobin & Metabolite LC-MS/MS Analysis

To: Analytical Chemists, Study Directors, and DMPK Researchers From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Ion Suppression and Recovery Issues in Strobilurin Analysis

Introduction

If you are reading this, you are likely facing a familiar frustration: your fluoxastrobin calibration curve in solvent looks perfect (


), but your QC spikes in wheat, barley, or soil are failing with recoveries below 60%.

In my 15 years of developing residue methods, strobilurins—and specifically fluoxastrobin metabolites like HEC 5725 (carboxylic acid) and HEC 7154—are notorious for "disappearing" during analysis. This is rarely an instrument failure. It is almost always a collision between matrix effects (ME) and improper cleanup chemistry .

This guide is not a generic manual. It is a targeted troubleshooting system designed to isolate whether your analyte is being suppressed in the source or stripped during extraction, and how to fix it.

Module 1: The Diagnostic Framework

Q: How do I distinguish between low extraction efficiency and matrix suppression?

The "Senior Scientist" Insight: Never guess. You cannot optimize a method until you know if the molecule is physically missing (extraction loss) or just invisible to the detector (suppression). You must perform a Post-Extraction Spike (PES) experiment using the Matuszewski approach.

Protocol: The Matuszewski Validation Strategy

Prepare three sets of samples at the same concentration (e.g., 100 ng/mL):

  • Set A (Reference): Analyte in pure solvent.

  • Set B (Post-Extraction Spike): Extract a blank matrix, then spike the analyte into the final extract.

  • Set C (Pre-Extraction Spike): Spike the analyte into the matrix before extraction.

Calculate the Metrics:

  • Matrix Effect (ME %):

    
    
    
    • < 80%: Ion Suppression (The problem is the LC-MS interface)

    • > 120%: Ion Enhancement

  • Recovery Efficiency (RE %):

    
    
    
    • < 80%: Extraction Loss (The problem is the Sample Prep)

Diagnostic Workflow

Matuszewski_Logic Start Start: Low Overall Recovery (<70%) Step1 Calculate Matrix Effect (ME) (Post-Spike / Solvent) Start->Step1 DecisionME Is ME < 80%? Step1->DecisionME Step2 Calculate Extraction Efficiency (RE) (Pre-Spike / Post-Spike) DecisionME->Step2 No Result1 ISSUE: Ion Suppression Action: Dilute, Better LC, or MMC DecisionME->Result1 Yes DecisionRE Is RE < 80%? Step2->DecisionRE Result2 ISSUE: Extraction Loss Action: Change Buffer or Sorbent DecisionRE->Result2 Yes Result3 Method Validated DecisionRE->Result3 No

Figure 1: Decision tree for isolating the root cause of low analyte signal.

Module 2: Sample Preparation Optimization

Q: My fluoxastrobin recovery is fine, but the acid metabolite (HEC 5725) is missing. Why?

The "Senior Scientist" Insight: This is the most common error in strobilurin metabolite analysis. You are likely using a standard QuEChERS kit containing PSA (Primary Secondary Amine) . PSA is a weak anion exchanger designed to remove organic acids (like fatty acids) from the matrix.

  • The Problem: HEC 5725 is a carboxylic acid. The PSA sorbent cannot distinguish between "bad" matrix acids and your "good" analyte acid. It strips both.

Protocol: Modified QuEChERS for Metabolites

To recover both the parent (base-neutral) and the metabolites (acidic), you must modify the cleanup step.

Step-by-Step Workflow:

  • Extraction: Use Citrate-Buffered QuEChERS (AOAC 2007.01 or EN 15662) . The citrate buffer maintains a pH ~5.0-5.5, which stabilizes base-labile compounds while keeping acidic moieties protonated for extraction into acetonitrile.

  • Aliquot: Take the supernatant.

  • dSPE Cleanup (The Critical Change):

    • Do NOT use standard kits with PSA.

    • Use:C18 only (removes lipids) or C18 + GCB (if pigment is high).

    • Alternative: If the matrix is clean (e.g., water, cucumber), skip dSPE entirely (Shoot-and-Dilute).

Sorbent Selection Guide:

AnalyteChemical NatureRecommended SorbentForbidden Sorbent
Fluoxastrobin (Parent) Neutral/Weak BasePSA + C18None
HEC 5725 Carboxylic AcidC18 Only PSA (Will bind analyte)
HEC 7154 Phenolic/AmideC18Strong Anion Exchange
Z-Isomer NeutralPSA + C18None

Module 3: Chromatographic & Mass Spec Solutions

Q: I have removed PSA, but I still see signal suppression for the early eluting metabolites.

The "Senior Scientist" Insight: Metabolites like HEC 5725 are more polar than the parent. They elute earlier, often in the "void volume" or "soup" of the chromatogram where polar matrix components (sugars, salts) also elute. This co-elution causes charge competition in the ESI source.

Troubleshooting Protocol

1. The "Dilute-and-Shoot" Verification Before changing columns, dilute your final extract 1:10 with mobile phase A.

  • Logic: Matrix effects drop exponentially with dilution, while signal drops linearly.

  • Test: If the peak area (corrected for dilution) increases significantly, your matrix load is too high.

2. Chromatographic Separation Strategy Move the metabolites away from the suppression zone.

  • Column: Switch from a standard C18 to a Biphenyl or PFP (Pentafluorophenyl) phase. These offer alternative selectivity (pi-pi interactions) that retain polar aromatic metabolites better than C18.

  • Mobile Phase Modifier: Ensure you are using Ammonium Formate (5mM) + 0.1% Formic Acid . The ammonium ions help stabilize the formation of

    
     or 
    
    
    
    adducts, which are common for strobilurins.
Visualizing the Separation Logic

LC_Separation cluster_column Column Selectivity Input Sample Injection C18 C18 Column (Hydrophobic only) Input->C18 Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) Input->Biphenyl Outcome1 Metabolites Elute Early (High Suppression) C18->Outcome1 Outcome2 Metabolites Retained (Separated from Matrix) Biphenyl->Outcome2

Figure 2: Impact of stationary phase selection on metabolite retention and suppression avoidance.

Module 4: Quantification Strategies

Q: I cannot find a stable isotope internal standard (SIL-IS) for the HEC 5725 metabolite. Can I use the parent fluoxastrobin-d4?

The "Senior Scientist" Insight: Using the parent IS for a metabolite is risky. If the metabolite elutes 2 minutes earlier than the parent, the IS is not experiencing the same matrix suppression as the analyte at that specific retention time.

Self-Validating Solution: Matrix-Matched Calibration (MMC) If a specific SIL-IS (e.g., HEC 5725-dioxazin-D4) is unavailable or too expensive, you must use MMC to comply with SANTE/11312/2021 guidelines.

Protocol: Creating MMC Standards

  • Extract a "blank" source of your specific matrix (e.g., organic wheat) using your optimized protocol.

  • Dry the extract (or use an aliquot).

  • Reconstitute using your calibration standards (prepared in solvent).

  • Result: Your standards now contain the same "soup" of background interference as your samples. The suppression affects the standard and sample equally, canceling out the error.

Calculation of Final Result (with MMC):



Note: Do not use the solvent curve slope.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Anastassiades, M., Lehotay, S. J., et al. (2003).

Technical Support Center: Troubleshooting (E)-Deschlorophenyl Fluoxastrobin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for (E)-Deschlorophenyl Fluoxastrobin Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary & Chemical Context

Welcome to the technical support center. You are likely analyzing (E)-Deschlorophenyl fluoxastrobin (often referred to as the pyrimidinone metabolite or HEC 5725-deschlorophenyl) and experiencing peak asymmetry that does not affect the parent compound, Fluoxastrobin, to the same degree.

The Root Cause lies in the Structure: Unlike the parent Fluoxastrobin, which contains a chlorophenoxy ether linkage, the (E)-Deschlorophenyl metabolite possesses a 4-pyrimidinone moiety (resulting from the cleavage of the chlorophenyl group).

  • Parent (Fluoxastrobin): Ether linkage (Aprotic, hydrophobic).

  • Metabolite ((E)-Deschlorophenyl): Pyrimidinone core (Contains -NH and =O / -OH).[1]

This structural difference introduces hydrogen bond donor (HBD) capabilities and tautomeric equilibrium (keto-enol), making the metabolite significantly more susceptible to secondary interactions with stationary phase silanols and metal impurities.

Diagnostic & Troubleshooting Guide (Q&A)

Q1: Why is the (E)-Deschlorophenyl peak tailing while the parent Fluoxastrobin peak is symmetrical?

A: The tailing is caused by "Secondary Silanol Interactions" specific to the pyrimidinone ring.

While the parent molecule interacts primarily through hydrophobic forces, the (E)-Deschlorophenyl metabolite exposes a nitrogen atom and a hydroxyl/keto group on the pyrimidine ring. These groups act as Lewis bases.

  • Mechanism: The basic nitrogen/oxygen moieties interact with acidic silanols (Si-OH) on the silica surface.[1]

  • Tautomerism: The metabolite exists in a keto-enol equilibrium. If the interconversion rate is intermediate relative to the chromatographic timescale, peak broadening and tailing occur.

  • Result: The analyte "drags" along the column surface rather than partitioning cleanly.

Visualization of the Mechanism:

TailingMechanism Analyte (E)-Deschlorophenyl (Pyrimidinone Core) Interaction Hydrogen Bonding / Ion-Exchange Analyte->Interaction Basic N / Acidic H Silanol Residual Silanol (Si-OH) on Column Silanol->Interaction Result Peak Tailing (As > 1.5) Interaction->Result Parent Parent Fluoxastrobin (Ether Linkage) NoInteraction Minimal Interaction Parent->NoInteraction Steric Protection NoInteraction->Result No Tailing

Figure 1: Mechanistic pathway showing why the metabolite tails due to specific functional group interactions compared to the parent.

Q2: I am using 0.1% Formic Acid. Should I change my mobile phase pH?

A: Yes. While 0.1% Formic Acid (pH ~2.[2]7) is standard for the parent, it may be insufficient for the metabolite.

The pyrimidinone group is amphoteric. At pH 2.7, you are likely protonating the basic nitrogens, but you may not be fully suppressing the activity of "Type A" (acidic) silanols on the column, or you may be observing tautomeric splitting.

Optimization Protocol:

ParameterRecommendationScientific Rationale
Buffer Choice Ammonium Formate (10-20 mM) adjusted to pH 3.0 - 3.5Formic acid alone has low ionic strength. Adding ammonium ions (

) competes with the analyte for silanol sites, effectively "blocking" them.
Alternative Modifier Trifluoroacetic Acid (TFA) (0.05%) TFA is a strong ion-pairing agent. It forms a neutral ion pair with the positively charged metabolite, masking the basic groups from silanols. Note: Reduces MS sensitivity.
High pH Strategy Ammonium Bicarbonate (pH 9-10) Only if using a hybrid column (e.g., BEH). At high pH, the pyrimidinone is deprotonated (anionic), and silanols are ionized (anionic). Electrostatic repulsion prevents tailing.

Action Step: Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.0) . The added ionic strength usually resolves the tailing immediately.

Q3: Which column stationary phase is best for this separation?

A: You require a "High Purity" or "Hybrid" stationary phase. Standard C18 columns often contain metal impurities that chelate the pyrimidinone oxygen.

Recommended Column Specifications:

  • Base Particle: Hybrid Organic-Inorganic Particle (e.g., Ethylene Bridged Hybrid) or Type-B High Purity Silica.

    • Why: Eliminates metal contaminants that cause chelation tailing.

  • Bonding: Trifunctional C18 with Polar End-capping .

    • Why: Polar end-capping (often sulfonamide or carbamate) provides a "water shield" near the silica surface, preventing the metabolite from reaching the active silanols.

  • Specific Examples:

    • Phenomenex Kinetex C18 (EVO): Designed for basic compounds at varying pH.

    • Waters XBridge BEH C18: Superior high-pH stability and low silanol activity.

Q4: The peak looks "split" or has a shoulder. Is this an isomer issue?

A: It is highly probable. (E)-Deschlorophenyl fluoxastrobin contains an oxime ether group (


).

While the (E)-isomer is the target, the (Z)-isomer can form upon exposure to UV light or low pH conditions. Furthermore, the pyrimidinone ring can undergo keto-enol tautomerism.

Differentiation Protocol:

  • Check Tautomerism: Run the column temperature at 40°C - 50°C .

    • Logic: Higher temperature increases the rate of keto-enol interconversion. If the "shoulder" merges into a single sharp peak at high temp, it was tautomerism.

  • Check Isomerism: If the peaks resolve further (separate) at lower temperatures (e.g., 20°C), they are likely E/Z isomers.

Standardized Optimization Workflow

Follow this logic gate to systematically resolve the issue.

OptimizationWorkflow Start Start: Tailing Factor > 1.5 Step1 Step 1: Add 10-20mM Ammonium Formate to Aqueous MP Start->Step1 Check1 Tailing Resolved? Step1->Check1 Step2 Step 2: Increase Column Temp to 45°C (Kinetics) Check1->Step2 No Success Success: Method Validated Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Step 3: Change Column to Hybrid Particle (BEH/EVO) Check2->Step3 No Check2->Success Yes Check3 Resolved? Step3->Check3 Step4 Step 4: Use TFA (0.05%) (If MS sensitivity allows) Check3->Step4 No Check3->Success Yes Step4->Success

Figure 2: Step-by-step troubleshooting workflow for basic/amphoteric impurities.

Validated Reference Method Conditions

Based on EPA and manufacturer data for Fluoxastrobin metabolites, the following conditions are recommended as a robust starting point to minimize tailing.

ComponentSpecification
Column Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent Core-Shell
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Temperature 40°C (Critical for peak shape)
Injection Solvent 50:50 Water:Acetonitrile (Match initial gradient strength)

References

  • United States Environmental Protection Agency (EPA). (2018). Fluoxastrobin (HEC-5725) MRID 50428701: Analytical Method for the Determination of Residues of Fluoxastrobin and its Metabolites in Water.[3] Retrieved from [Link]

  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing in the HPLC of Basic Compounds. Chemical Communications, 59, 7887–7899. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Silanol Interactions. Retrieved from [Link][4]

  • University of Hertfordshire. (2025). Fluoxastrobin: PPDB: Pesticide Properties DataBase. Retrieved from [Link]

Sources

Separating (E)-Deschlorophenyl fluoxastrobin from parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluoxastrobin Separation Guide Topic: Separation of (E)-Deschlorophenyl Fluoxastrobin (Metabolite M48) from Fluoxastrobin Parent Ticket ID: #FLX-SEP-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to separate (E)-Deschlorophenyl fluoxastrobin (also known as Metabolite M48 or HEC 5725-deschlorophenyl) from the parent compound Fluoxastrobin .

The Core Challenge: Structurally, the impurity differs only by the loss of a chlorine atom on the phenoxy ring. While this reduces lipophilicity, the structural similarity often leads to co-elution in standard "generic" gradients.

The Solution: The separation relies on hydrophobic subtraction . The deschlorophenyl analog is significantly more polar than the parent. On a high-efficiency C18 phase, it will elute before the parent. This guide provides the optimized protocol, troubleshooting steps, and isolation strategies.

Module 1: The Standard Analytical Protocol (UHPLC-MS/MS)

This protocol is derived from the validated Bayer/EPA Method HE-001-W17-01. It is the "Gold Standard" for quantifying this specific impurity pair.

Chromatographic Conditions
ParameterSpecification
Column Phenomenex Kinetex C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent Core-Shell C18
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.30 mL/min
Column Temp 40°C
Injection Volume 2 - 5 µL
Expected RT Deschlorophenyl: ~4.2 - 4.4 min Fluoxastrobin: ~6.2 - 6.5 min
Gradient Profile

Note: A shallow start is critical to prevent the more polar deschlorophenyl impurity from eluting in the void volume.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
6.0595Linear Ramp
8.0595Wash
8.1955Re-equilibration
11.0955End
Mass Spectrometry (MRM Transitions)

Use these transitions to confirm identity if peaks overlap in UV.

CompoundPrecursor Ion (m/z)Quantifier (m/z)Qualifier (m/z)
Fluoxastrobin 459.1 [M+H]+188.1427.1
(E)-Deschlorophenyl 349.1 [M+H]+102.1317.1

Module 2: The Mechanism (Why it works)

Understanding the interaction mechanism allows you to troubleshoot when the separation fails.

SeparationLogic Parent Fluoxastrobin (Contains Cl atom) Column C18 Stationary Phase (Lipophilic) Parent->Column Strong Hydrophobic Interaction (++++) Elution Elution Order Parent->Elution Elutes Second (More Retained) Impurity (E)-Deschlorophenyl (Missing Cl atom) Impurity->Column Weaker Hydrophobic Interaction (++ ) Impurity->Elution Elutes First (More Polar) caption Fig 1. Mechanistic basis of separation. The Chlorine atom contributes significantly to retention on C18.

Module 3: Troubleshooting Guide (FAQ)

Q1: My Deschlorophenyl peak is co-eluting with the solvent front (void volume). Why?

  • Diagnosis: Your initial organic composition is too high. The deschlorophenyl analog is significantly more polar than the parent.

  • Fix:

    • Ensure the gradient starts at 5% B (Acetonitrile).

    • If using Methanol, the initial organic must be even lower (start at 2-3% B) because Methanol has higher elution strength for these analytes than Acetonitrile at low %B.

    • Check your "Dwell Volume." If your system has a large mixing volume, the gradient might not be reaching the column in time. Add an isocratic hold (1 min) at the start.

Q2: The resolution between the impurity and parent is degrading (peaks are merging).

  • Diagnosis: This is often a pH issue. Fluoxastrobin contains a pyrimidine ring and an oxime ether.[1]

  • Fix: Ensure your mobile phase is buffered. Simple water/ACD gradients can cause peak wandering. Use 0.1% Formic Acid (pH ~2.7) to keep the basic nitrogen protonated and the separation consistent.

Q3: I see "ghost peaks" or carryover in the blank.

  • Diagnosis: Fluoxastrobin is "sticky" (lipophilic) and can adsorb to the injector loop or needle seat.

  • Fix: Change your needle wash solvent to 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid . The Isopropanol helps solubilize the sticky parent compound.

Module 4: Preparative Isolation Workflow

If you need to isolate the (E)-Deschlorophenyl impurity for NMR or toxicity studies, do not simply scale up the analytical gradient.

Protocol for Scale-Up:

  • Column Switch: Move to a Phenyl-Hexyl preparative column (e.g., 21.2 mm ID).

    • Why? Phenyl-Hexyl offers "Orthogonal Selectivity." It interacts with the pi-electrons of the pyrimidine and phenyl rings. The difference in pi-cloud density (due to the missing Cl electron-withdrawing group) often provides better peak spacing than C18 at high loads.

  • Loading Strategy: Dissolve the sample in DMSO:Methanol (1:1) . Do not dissolve in pure Acetonitrile, as it may cause breakthrough of the early-eluting impurity.

  • Flow Rate: 20 mL/min (for 21.2 mm ID).

Decision Tree for Troubleshooting Isolation:

Troubleshooting Start Problem: Poor Resolution in Prep Scale CheckLoad Check Sample Solvent Start->CheckLoad StrongSolvent Is it 100% ACN? CheckLoad->StrongSolvent Dilute Dilute with Water/DMSO Reduce Injection Vol StrongSolvent->Dilute Yes CheckCol Check Column Chemistry StrongSolvent->CheckCol No IsC18 Using C18? CheckCol->IsC18 Switch Switch to Phenyl-Hexyl (Pi-Pi Interaction) IsC18->Switch Yes (Tailing/Overlap) caption Fig 2. Troubleshooting logic for preparative isolation issues.

References

  • U.S. Environmental Protection Agency (EPA). (2017). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water (MRID 50428701).[2] Method No. HE-001-W17-01.[2][3][4]

  • Bayer CropScience. (2005). Fluoxastrobin: Summary of the toxicological and metabolism studies. (Via EPA Docket EPA-HQ-OPP-2003-0129).[1]

Sources

Technical Support Center: Optimizing M48 Metabolite Detection by Reducing Background Noise

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for M48 metabolite detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies for reducing background noise in your LC-MS analyses. As every metabolite possesses unique physicochemical properties, the designation "M48" is understood here to be a specific molecule of interest within your research context. The principles and protocols outlined below provide a robust framework for minimizing noise and enhancing the sensitivity and accuracy of your M48 metabolite detection, and should be adapted to the specific characteristics of your M48 metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common challenges encountered during metabolite analysis. We will progress from foundational issues to more complex troubleshooting scenarios.

Section 1: Foundational Issues - The Low-Hanging Fruit

Question 1: I'm seeing a high, noisy baseline across my entire chromatogram, even in my blank injections. What are the most common culprits and the first steps I should take?

Answer:

A consistently high and noisy baseline is often indicative of systemic contamination rather than an issue with your specific M48 metabolite analysis. The goal is to systematically isolate and eliminate the source of contamination.

Underlying Causes:

  • Contaminated Solvents or Additives: The most frequent cause of a noisy baseline is impurities in your mobile phase.[1][2] Even LC-MS grade solvents can become contaminated over time, and additives like formic acid or ammonium acetate can be a source of impurities.[3][4]

  • Contaminated LC System: Residuals from previous analyses, microbial growth in solvent lines, or leaching from tubing can all contribute to background noise.[1][5]

  • Dirty Ion Source: The ion source is where your M48 metabolite is ionized before entering the mass spectrometer. A contaminated source will ionize everything that enters it, including contaminants, leading to high background.[1][4]

Troubleshooting Protocol:

  • Prepare Fresh Mobile Phase: Discard your current mobile phase and prepare a fresh batch using high-purity, LC-MS grade solvents and additives from a reliable supplier.[3] Use dedicated, thoroughly cleaned solvent bottles.[5]

  • Systematic System Flush: Perform a systematic flush of your LC system. A common and effective sequence is to flush with a series of high-purity solvents, such as isopropanol, followed by acetonitrile, and finally water.

  • Isolate the Source (LC vs. MS): To determine if the contamination originates from the LC or the MS, divert the LC flow to waste before it enters the mass spectrometer. If the background noise in the MS significantly decreases, the contamination is likely within your LC system (solvents, tubing, column). If the noise remains high, the issue is likely within the MS, pointing towards the ion source or gas lines.

  • Clean the Ion Source: If the MS is identified as the source of the noise, follow the manufacturer's protocol for cleaning the ion source components, such as the cone, needle, and transfer tube.[4]

Section 2: Sample-Related Noise - The Matrix Effect

Question 2: My blank injections look clean, but when I inject my sample, I see significant background noise and poor sensitivity for my M48 metabolite. What's happening and how can I fix it?

Answer:

This scenario strongly suggests that you are experiencing matrix effects . Matrix effects are the suppression or enhancement of the ionization of your target analyte (M48) by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[6] For accurate and sensitive detection, especially at low concentrations, minimizing matrix effects is crucial.

Underlying Causes:

  • Co-elution of Endogenous Compounds: Biological samples are complex mixtures of lipids, salts, proteins, and other small molecules.[1] If these compounds elute from the LC column at the same time as your M48 metabolite, they can interfere with its ionization.

  • Ion Suppression: The most common matrix effect is ion suppression, where the co-eluting compounds compete with your M48 metabolite for ionization, reducing its signal intensity and, therefore, your sensitivity.[6]

Strategies for Minimizing Matrix Effects:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before injecting your sample into the LC-MS system.[7]

Sample Preparation Technique Principle Best For Considerations
Protein Precipitation (PPT) A simple and rapid method where a solvent like acetonitrile is used to precipitate and remove the majority of proteins from the sample.High-throughput screening, initial cleanup.May not effectively remove other interferences like phospholipids.[7]
Liquid-Liquid Extraction (LLE) Partitions your M48 metabolite into an organic solvent, leaving many matrix components behind in the aqueous phase. Adjusting the pH can improve the selectivity of the extraction.[7]Cleaner samples than PPT, good for removing polar interferences.Requires optimization of solvent and pH.
Solid-Phase Extraction (SPE) A highly effective and selective technique that uses a solid sorbent to bind and isolate your M48 metabolite from the sample matrix.Achieving very clean samples and reducing matrix effects significantly.Requires method development to select the appropriate sorbent and elution conditions.
  • Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[8][9] This is a quick and easy approach to try, but be mindful of diluting your M48 metabolite below the limit of detection.

Experimental Workflow for Reducing Matrix Effects:

Matrix_Effect_Workflow start High Background in Sample ppt Protein Precipitation (PPT) start->ppt Quick & Simple lle Liquid-Liquid Extraction (LLE) start->lle Improved Cleanliness spe Solid-Phase Extraction (SPE) start->spe Most Selective dilution Sample Dilution ppt->dilution lle->dilution spe->dilution analysis LC-MS Analysis dilution->analysis

Caption: A decision workflow for addressing sample-related background noise.

Section 3: Data Analysis & Advanced Troubleshooting

Question 3: My sample preparation is optimized, and my system is clean, but I'm still struggling with background noise that interferes with the integration of my M48 metabolite peak. What can I do at the data analysis stage?

Answer:

When experimental conditions are optimized, computational tools can be leveraged to distinguish the signal of your M48 metabolite from the remaining background noise.

Underlying Causes:

  • Chemical Noise: This is background noise from ions that have a similar mass-to-charge ratio (m/z) as your M48 metabolite.[3]

  • Electronic Noise: This is inherent noise from the detector and electronic components of the mass spectrometer.[10]

Data Analysis Strategies for Noise Reduction:

  • Background Subtraction: Most mass spectrometry software platforms have algorithms for background subtraction. These tools can identify and remove a constant or slowly changing baseline from your chromatogram, making it easier to see your M48 metabolite peak.

  • Signal Smoothing: Applying a smoothing algorithm (e.g., Savitzky-Golay) can reduce high-frequency noise in your chromatogram, resulting in a smoother baseline and more clearly defined peaks. Be cautious not to over-smooth, as this can distort your peak shape and reduce its height.

  • Advanced Data Processing: For untargeted metabolomics data, more advanced data processing workflows can be employed. These often involve steps like peak picking, deconvolution, and alignment to differentiate true metabolic features from noise.[11][12]

Troubleshooting Logic for Persistent Noise:

Advanced_Troubleshooting start Persistent Background Noise check_blanks Re-run System Blanks start->check_blanks lc_issue Isolate LC System check_blanks->lc_issue ms_issue Isolate MS System lc_issue->ms_issue Blanks are Clean lc_actions Check for Column Bleed Replace Mobile Phase Filters Inspect for Leaks lc_issue->lc_actions Noise in Blanks ms_actions Clean Ion Optics Check Gas Purity Run MS Diagnostics ms_issue->ms_actions Noise Persists data_analysis Employ Data Analysis Strategies ms_issue->data_analysis Noise Reduced lc_actions->data_analysis ms_actions->data_analysis

Caption: A systematic approach to diagnosing and resolving persistent background noise.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • A Conversation on Data Mining Strategies in LC-MS Untargeted Metabolomics: Pre-Processing and Pre-Treatment Steps. Metabolites. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]

  • Metabolite ID/Characterization Studies FAQ. YouTube. [Link]

  • Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach. Bioinformatics. [Link]

  • Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent. [Link]

  • Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies. IntechOpen. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • Reducing matrix effect. YouTube. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]

Sources

Optimizing ESI source parameters for deschlorophenyl fluoxastrobin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: High-Sensitivity MS Analysis of Deschlorophenyl Fluoxastrobin

Ticket ID: #ESI-OPT-882 Status: Open Subject: Optimizing ESI Source Parameters for Deschlorophenyl Fluoxastrobin (Metabolite Analysis) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Deschlorophenyl fluoxastrobin (


, MW 348.[1][2][3]29) is a primary metabolite and photodegradation product of the strobilurin fungicide fluoxastrobin. Unlike the parent compound, this molecule lacks the chlorophenyl moiety, significantly altering its lipophilicity and ionization behavior.

This guide provides a self-validating workflow to optimize Electrospray Ionization (ESI) parameters. Because metabolites often exhibit higher thermal lability than parent compounds, standard "generic" pesticide settings often result in in-source fragmentation, leading to poor sensitivity for the molecular ion


.

Part 1: The Optimization Workflow (Visualized)

The following diagram outlines the logical decision tree for optimizing source parameters using Flow Injection Analysis (FIA).

ESI_Optimization_Workflow cluster_voltage Phase 1: Voltage Optimization cluster_gas Phase 2: Gas & Temp Optimization Start START: Preparation Setup Setup 'Tee' Infusion (LC Flow + Analyte Infusion) Start->Setup Capillary Ramp Capillary Voltage (Range: 1.0 - 4.5 kV) Setup->Capillary Cone Ramp Cone Voltage/DP (Range: 10 - 60 V) Capillary->Cone CheckFrag Check for In-Source Fragmentation? Cone->CheckFrag CheckFrag->Cone Fragmenting Temp Ramp Source Temp (Range: 250 - 500°C) CheckFrag->Temp Stable [M+H]+ GasFlow Ramp Desolvation Gas (Range: 600 - 1000 L/hr) Temp->GasFlow Final Finalize Method Parameters GasFlow->Final

Figure 1: Step-by-step logic for ESI source optimization. Note the critical feedback loop at "Check for In-Source Fragmentation," essential for labile metabolites.

Part 2: Critical Parameter Optimization

Do not rely on the parent compound's settings. Use the "Tee-Infusion" method : mix the analyte standard (1 µg/mL) via a syringe pump (10 µL/min) into the LC flow (0.4 mL/min, 50:50 Mobile Phase A/B) to simulate real run conditions.

Cone Voltage / Declustering Potential (DP)
  • The Science: This parameter accelerates ions through the vacuum interface.

  • The Risk: Deschlorophenyl fluoxastrobin contains ether linkages and a dioxazine ring. Excess energy here will strip the dioxazine ring before the quadrupole, destroying the precursor ion signal (

    
     349).
    
  • Protocol:

    • Center mass spectrometer on

      
       349.1 (
      
      
      
      ).
    • Ramp Cone Voltage from 0V to 60V in 5V increments.

    • Target: Plot Intensity vs. Voltage. Select the peak of the curve.[4]

    • Correction: If you see high abundance of fragment ions (e.g.,

      
       188 or 206) in the MS1 scan, lower  the voltage by 5-10V from the maximum intensity point.
      
Capillary Voltage (Spray Voltage)
  • The Science: Creates the Taylor cone.

  • The Risk: Too high (>4.0 kV) causes corona discharge, seen as erratic baseline spikes.

  • Protocol:

    • Start at 1.0 kV (Positive Mode).

    • Step up to 4.5 kV.

    • Observation: Look for the "plateau" where signal is stable. For strobilurins, this is typically 2.5 – 3.5 kV .

Source Temperature & Desolvation Gas
  • The Science: Evaporates the solvent droplets.

  • The Risk: Thermal degradation. While fluoxastrobin (parent) is robust, the metabolite is more polar and potentially thermally sensitive.

  • Protocol:

    • Set Gas Flow high (800-1000 L/hr or 40-60 psi) to aid mechanical desolvation.

    • Ramp temperature from 250°C to 500°C.

    • Stop if signal drops or noise increases significantly. A range of 350°C - 400°C is usually optimal for this class of compounds.

Part 3: Data Summary & Reference Ranges

Use this table as a starting point, but perform the optimization steps above to fine-tune for your specific instrument (e.g., Sciex vs. Waters vs. Agilent geometries differ).

ParameterRecommended StartOptimization RangeCritical Note
Ionization Mode ESI (+)PositivePyrimidine nitrogen accepts proton easily.
Precursor Ion 349.1


0.5 Da
Monoisotopic mass of

.
Capillary Voltage 3.0 kV2.0 – 4.0 kVWatch for discharge at >3.5 kV.
Cone Voltage (DP) 25 V10 – 50 VCrucial: Keep low to prevent in-source CID.
Source Temp 350°C300 – 500°CHigher flow rates require higher temps.
Desolvation Gas 800 L/hr (High)600 – 1000 L/hrEssential for aqueous mobile phases.

Part 4: Troubleshooting Hub (FAQ)

Q1: I see a strong signal at m/z 371 instead of 349. What is happening? A: You are forming the Sodium Adduct


.
  • Cause: Trace sodium in your solvents or glassware.

  • Fix:

    • Add 0.1% Formic Acid or 5mM Ammonium Formate to your mobile phase. This provides an excess of protons (

      
      ) or ammonium (
      
      
      
      ) to suppress sodium binding.
    • Switch to LC-MS grade solvents and plasticware (glass leaches sodium).

Q2: My signal intensity fluctuates wildly (high RSD). A: This indicates an unstable Taylor Cone.

  • Check 1: Is your Capillary Voltage too high? Lower it by 0.5 kV.

  • Check 2: Is your nebulizer gas flow too low? Increase flow to stabilize the spray.

  • Check 3: Ensure the LC column effluent is not exceeding the source's evaporation capacity. If flowing >0.5 mL/min, divert the first 1-2 minutes to waste.

Q3: I see the parent fluoxastrobin peak, but not the metabolite. A: The metabolite is more polar (elutes earlier on C18).

  • Action: Check the "dead volume" time of your chromatogram. Deschlorophenyl fluoxastrobin elutes significantly earlier than the parent. Ensure you are not diverting the solvent front to waste during the metabolite's elution window.

References

  • European Reference Laboratory for Pesticides. (2021). Overcoming sensitivity issues associated with analytes ionizing in negative LC-ESI. Retrieved from

  • Shimadzu Corporation. (2023). Evaluation of improved ESI probe in pesticide analysis using triple quadrupole LC-MS. Retrieved from

  • Element Lab Solutions. (2023). 10 Tips for Electrospray Ionisation LC-MS Optimization. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11048796, Fluoxastrobin. Retrieved from

Sources

Technical Support Center: Fluoxastrobin & Metabolite Soil Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Extraction and Analysis for Fluoxastrobin and its Acidic Metabolite (HEC 5725) in Soil Matrices.

Welcome to the Application Support Portal

Your Guide: Dr. Aris Thorne, Senior Application Scientist Status: Active | Ticket Context: Low recovery of polar metabolites in soil residues.

Executive Summary

Recovering Fluoxastrobin (parent) and its primary soil metabolite, HEC 5725 (fluoxastrobin-acid), presents a distinct dichotomy in residue analysis. While the parent compound is a relatively stable strobilurin fungicide, HEC 5725 contains a carboxylic acid moiety resulting from the hydrolysis of the methoxy-imino group.

The Core Problem: Most low-recovery tickets we receive originate from a single methodological error: treating the acidic metabolite (HEC 5725) like a neutral pesticide during the dSPE cleanup phase . If you are using Primary Secondary Amine (PSA) to clean your soil extracts, you are chemically filtering out your target analyte.

Module 1: Diagnostic Troubleshooting (Q&A)

Issue 1: The "Disappearing" Metabolite

User Question: "I am getting excellent recovery for Fluoxastrobin (90-105%) and the Z-isomer, but HEC 5725 is consistently <30% or non-existent. My LC-MS/MS sensitivity is fine in solvent standards. What is destroying the metabolite?"

Technical Diagnosis: You are likely not "destroying" the metabolite; you are retaining it on your cleanup sorbent.

  • The Mechanism: HEC 5725 is a carboxylic acid derivative. PSA (Primary Secondary Amine), a standard component in QuEChERS dSPE tubes, acts as a weak anion exchanger. It is designed to remove fatty acids and organic acids from the matrix to clean the background. Unfortunately, HEC 5725 is an organic acid. The PSA amine groups bind ionically to the HEC 5725 carboxyl group, stripping it from your extract.

  • The Fix:

    • Bypass PSA: Use a dSPE cleanup containing only C18 (to remove non-polar lipids) and MgSO4 (to remove water).

    • No Cleanup Option: For modern triple-quads, you can often inject the raw crude extract (after centrifugation and filtration) to avoid any sorbent loss, provided you use a divert valve to dump the first minute of the run.

Issue 2: Poor Extraction from High-Clay Soils

User Question: "My recoveries are acceptable in sandy loam but drop to 50-60% in clay-heavy soils. I am using pure acetonitrile extraction."

Technical Diagnosis: This is a sorption-desorption hysteresis issue. Fluoxastrobin has a


 ranging from 424 to 1582, indicating moderate-to-strong binding to organic carbon and clay lattices. Pure acetonitrile cannot penetrate the dry soil micropores effectively to displace the bound residues.
  • The Fix:

    • Hydration Step (Critical): You must add water to the soil sample (typically 1:1 w/w ratio) and let it sit for 30 minutes before adding the solvent. This swells the clay pores and makes residues accessible.

    • pH Modification: Use Acidified Acetonitrile (1% Formic Acid). The acid suppresses the ionization of HEC 5725 (keeping it neutral/protonated), which reduces its ionic binding to soil cations (Ca²⁺, Mg²⁺) and improves partitioning into the organic solvent.

Issue 3: Peak Tailing for HEC 5725

User Question: "The parent peak is sharp, but HEC 5725 tails significantly, affecting integration accuracy."

Technical Diagnosis: This is a classic secondary interaction effect. The free acid moiety of HEC 5725 is interacting with active silanol sites on your LC column or experiencing pH mismatch.

  • The Fix:

    • Mobile Phase: Ensure your aqueous mobile phase contains at least 0.1% Formic Acid or 5mM Ammonium Formate to buffer the pH.

    • Column Choice: Switch to a column with "end-capping" or polar-embedded groups (e.g., Phenomenex Kinetex C18 or Waters Acquity HSS T3) designed to retain polar acids with good peak shape.

Module 2: The "Golden Standard" Protocol

This protocol is optimized for the simultaneous extraction of Fluoxastrobin (E and Z isomers) and HEC 5725.

Reagents
  • Extraction Solvent: Acetonitrile + 1% Formic Acid (v/v).

  • Salts: Citrate-buffered QuEChERS salts (EN 15662 method preferred for pH control).

  • Internal Standard: Fluoxastrobin-d4 (add prior to extraction).

Step-by-Step Workflow
  • Sample Prep: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (Mandatory): Add 10 mL of HPLC-grade water. Vortex briefly.

    • Wait 30 minutes. (This allows the water to disrupt soil-pesticide binding).

  • Extraction: Add 10 mL of Acidified Acetonitrile (1% FA) .

    • Note: The acid ensures HEC 5725 is in its protonated (neutral) state, favoring solvent solubility over soil binding.

  • Agitation: Shake vigorously for 15 minutes (mechanical shaker recommended, e.g., Geno/Grinder).

  • Partitioning: Add Citrate QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCit).

    • Shake immediately for 1 minute to prevent MgSO4 clumping.

    • Centrifuge at >3000 RCF for 5 minutes.

  • Cleanup (The Critical Decision):

    • Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 + 50 mg C18 .

    • DO NOT USE PSA.

    • Vortex and centrifuge.[1]

  • Analysis: Filter (0.2 µm PTFE) and analyze via LC-MS/MS.

Module 3: Data & Visualization

Recovery Comparison Table

Typical results observed when comparing standard vs. optimized protocols.

AnalyteStandard QuEChERS (w/ PSA)Optimized Protocol (Acidified + No PSA)
Fluoxastrobin (E) 95% (± 5%)98% (± 3%)
Fluoxastrobin (Z) 92% (± 6%)96% (± 4%)
HEC 5725 (Acid) 15% - 40% (High Loss)85% - 105% (Target Range)
HEC 5725-oxazepine 80% (± 10%)90% (± 5%)
Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points that determine the success of recovering acidic metabolites.

FluoxastrobinExtraction Start Soil Sample (10g) Hydration Hydration Step (+10mL Water, 30 min) Start->Hydration Opens Pores Solvent Extraction Solvent Selection Hydration->Solvent NeutralSolvent Pure Acetonitrile Solvent->NeutralSolvent Standard AcidSolvent Acetonitrile + 1% Formic Acid Solvent->AcidSolvent Optimized for Acids Partition Salt Partitioning (Citrate Buffer) NeutralSolvent->Partition AcidSolvent->Partition CleanupDecision dSPE Cleanup Choice Partition->CleanupDecision WithPSA MgSO4 + C18 + PSA CleanupDecision->WithPSA Standard Practice NoPSA MgSO4 + C18 ONLY CleanupDecision->NoPSA Correct for HEC 5725 ResultFail RESULT: HEC 5725 Lost (Bound to PSA) WithPSA->ResultFail ResultSuccess RESULT: High Recovery (Parent + Metabolites) NoPSA->ResultSuccess

Caption: Decision tree highlighting the critical impact of acidification and PSA exclusion on HEC 5725 recovery.

References

  • European Food Safety Authority (EFSA). (2018).[2][3] Modification of the existing maximum residue levels for fluoxastrobin in oilseeds.[2][3][4] EFSA Journal, 16(8), e05381.[3] Link

  • U.S. Environmental Protection Agency (EPA). (2020). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water (MRID 50428701).[5]Link

  • Szabo, L., et al. (2017). Testing the efficiency of extraction of incurred residues from soil with optimized multi-residue method. Journal of Environmental Science and Health, Part B. Link

  • Health Canada. (2015). Proposed Registration Decision PRD2015-26, Fluoxastrobin.Link

Sources

Technical Support Center: (E)-Deschlorophenyl fluoxastrobin Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (E)-Deschlorophenyl fluoxastrobin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of (E)-Deschlorophenyl fluoxastrobin during storage and experimentation. As an analytical standard and a key metabolite of Fluoxastrobin, maintaining its integrity is paramount for accurate and reproducible results.

Introduction: Understanding the Molecule

(E)-Deschlorophenyl fluoxastrobin is a primary metabolite of the strobilurin fungicide, Fluoxastrobin.[1][2] Strobilurins are known for their specific mode of action, inhibiting mitochondrial respiration in fungi.[3][4] The stability of these compounds, including their metabolites, is a critical factor for researchers. This guide will walk you through the potential degradation pathways and provide robust protocols to ensure the long-term stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (E)-Deschlorophenyl fluoxastrobin?

The degradation of (E)-Deschlorophenyl fluoxastrobin, like its parent compound fluoxastrobin and other strobilurin fungicides, is primarily influenced by three main factors:

  • Light Exposure (Photodegradation): Strobilurin fungicides can be susceptible to degradation upon exposure to light, particularly UV radiation.[4][5] This can lead to isomerization from the active (E)-isomer to the less active (Z)-isomer and other degradants.[6]

  • Temperature: Elevated temperatures can accelerate degradation reactions. While fluoxastrobin is relatively stable at ambient temperatures, prolonged exposure to high temperatures should be avoided.[7] Conversely, freezing can also compromise the integrity of solutions.[8][9]

  • pH and Chemical Incompatibility: Fluoxastrobin is generally stable in neutral, acidic, and basic aqueous solutions.[3] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation.[7]

Q2: What are the ideal storage conditions for solid (E)-Deschlorophenyl fluoxastrobin?

For long-term stability of the solid compound, we recommend the following conditions, based on general guidelines for fungicides and analytical standards:[8][9][10]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and preserves the crystalline structure.
Light Store in an amber vial or in the darkPrevents photodegradation.[4]
Atmosphere Tightly sealed container with an inert atmosphere (e.g., argon or nitrogen) if possible.Protects against oxidation and moisture.
Location A dry, well-ventilated area away from incompatible chemicals.[10]Prevents contamination and unwanted reactions.
Q3: How should I prepare and store stock solutions of (E)-Deschlorophenyl fluoxastrobin?

The stability of (E)-Deschlorophenyl fluoxastrobin in solution is critical for experimental accuracy. Primary stock solutions should be stored in a freezer when not in use.[1]

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous solvents such as acetonitrile or methanol.Minimizes the risk of hydrolysis and other solvent-mediated degradation.
Concentration Prepare concentrated stock solutions (e.g., 1 mg/mL).Higher concentrations are often more stable than highly diluted solutions.
Temperature -20°C (Frozen)Significantly slows down potential degradation reactions.
Container Use amber glass vials with PTFE-lined caps.Protects from light and prevents leaching or absorption of the analyte.
Handling Aliquot the stock solution into smaller, single-use volumes.Avoids repeated freeze-thaw cycles which can degrade the compound.

Troubleshooting Guide

Encountering unexpected results? This troubleshooting guide will help you identify and resolve potential issues related to the degradation of (E)-Deschlorophenyl fluoxastrobin.

Problem 1: I am seeing a loss of the parent peak and the appearance of unknown peaks in my chromatogram (LC/MS/MS).
  • Potential Cause 1: Photodegradation.

    • Why it happens: Exposure of the sample or stock solution to ambient or UV light can cause isomerization or breakdown of the molecule. The (E)-isomer of fluoxastrobin is known to be susceptible to photolytic processes which can lead to the formation of the (Z)-isomer.[6]

    • Troubleshooting Steps:

      • Review Sample Handling: Did you work with the samples under yellow light or in a dimly lit environment?

      • Check Storage: Are your stock solutions and samples stored in amber vials or protected from light?

      • Run a Control: Prepare a fresh solution from your solid standard, minimizing light exposure, and compare its chromatogram to the suspect sample.

  • Potential Cause 2: Hydrolysis or other chemical degradation.

    • Why it happens: Although fluoxastrobin is stable across a range of pH values, the presence of contaminants or incompatible substances in your solvent or sample matrix could be catalyzing degradation.[3][7] The ester moiety in related strobilurins is a known site for hydrolysis.[11]

    • Troubleshooting Steps:

      • Solvent Quality: Ensure you are using high-purity, fresh solvents.

      • pH of the Sample Matrix: If working with aqueous samples, measure the pH. Buffer the sample to a neutral pH if necessary.

      • Incompatible Materials: Review your experimental setup for any materials that could be incompatible, such as strong acids or bases.[7]

Problem 2: My quantitative results are inconsistent and show poor reproducibility.
  • Potential Cause 1: Instability of working solutions.

    • Why it happens: Diluted working solutions are generally less stable than concentrated stock solutions. If prepared and left at room temperature for extended periods, degradation can occur.

    • Troubleshooting Steps:

      • Prepare Fresh: Always prepare fresh working solutions daily from your frozen stock.

      • Temperature Control: Keep working solutions in an autosampler cooled to 4-10°C during analysis.

      • Stability Check: Perform a stability test by analyzing a working solution at different time points (e.g., 0, 4, 8, 24 hours) to determine its stability under your laboratory conditions.

  • Potential Cause 2: Adsorption to containers.

    • Why it happens: Highly lipophilic compounds can adsorb to plastic surfaces, leading to a perceived loss of concentration.

    • Troubleshooting Steps:

      • Use Appropriate Vials: Use glass or silanized glass vials for your standards and samples.

      • Solvent Choice: Ensure the compound is fully solubilized in your chosen solvent.

Experimental Protocols

Protocol 1: Stability Assessment of (E)-Deschlorophenyl fluoxastrobin in Solution

This protocol outlines a workflow to assess the stability of your compound under different conditions.

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of (E)-Deschlorophenyl fluoxastrobin in acetonitrile.

  • Create Aliquots: Dispense the stock solution into multiple amber glass vials.

  • Expose to Stress Conditions:

    • Light: Store one set of vials under ambient laboratory light and another under a UV lamp (as a control, wrap one vial in aluminum foil).

    • Temperature: Store vials at -20°C, 4°C, room temperature (approx. 25°C), and an elevated temperature (e.g., 40°C).

    • pH: Dilute the stock solution in buffered aqueous solutions at pH 4, 7, and 9.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each condition.

  • LC/MS/MS Analysis: Analyze the samples using a validated LC/MS/MS method to quantify the remaining parent compound and identify any major degradation products.[1][2]

  • Data Analysis: Plot the concentration of (E)-Deschlorophenyl fluoxastrobin over time for each condition to determine the degradation rate.

Visualizing Degradation and Workflow

To better understand the potential degradation pathways and the experimental workflow for stability testing, the following diagrams are provided.

DegradationPathways cluster_main Potential Degradation of (E)-Deschlorophenyl fluoxastrobin cluster_stressors Stress Factors cluster_products Degradation Products Analyte (E)-Deschlorophenyl fluoxastrobin Isomer (Z)-Isomer Analyte->Isomer Isomerization Hydrolysis Hydrolysis Products Analyte->Hydrolysis Hydrolysis Other Other Degradants Analyte->Other Oxidation/Other Light Light (UV/Ambient) Light->Analyte Temp High Temperature Temp->Analyte pH Extreme pH / Incompatible Chemicals pH->Analyte StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Create Aliquots A->B C Light Exposure B->C D Temperature Variation (-20°C to 40°C) B->D E pH Variation (pH 4, 7, 9) B->E F Time-Point Sampling (0, 24, 48h...) C->F D->F E->F G LC/MS/MS Analysis F->G H Data Interpretation (Degradation Rate) G->H

Caption: Experimental workflow for stability assessment.

By adhering to these guidelines, you can significantly minimize the degradation of (E)-Deschlorophenyl fluoxastrobin, ensuring the integrity of your analytical standards and the reliability of your research data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Environmental Chemistry Method for Fluoxastrobin & Degradates in W
  • SAFETY D
  • Fluoxastrobin - à . (2015-11-12). (URL: )

  • Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem - NIH. (URL: )
  • Feng, Y., Huang, Y., Chen, S., & Chun, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11. (URL: [Link])

  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020-03-12). (URL: )
  • A Comparative Evaluation of the Photostability of Strobilurin Fungicides - Benchchem. (URL: )
  • An Overview of Strobilurin Fungicide Degradation: Current St
  • PI-122/PI159: Storage Limitation Statements: Temper
  • Fluoxastrobin - Safety D
  • Storing fungicides safely Announcements Wh
  • Summary of the fate and behaviour in the environment fluoxastrobin + prothioconazole EC 200 (100+100 g/L). (2016-01-12). (URL: )
  • Fluoxastrobin (HEC-5725) (PC 028869) MRID 50428701 - EPA. (URL: )
  • Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PubMed Central. (2021-11-06). (URL: )

Sources

Technical Support Center: HEC 5725-deschlorophenyl Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Interference

Welcome to the technical support center for the analysis of HEC 5725-deschlorophenyl residues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interference removal in various sample matrices. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to ensure the accuracy and reliability of your analytical results.

Understanding the Challenge: Matrix Interference

In the ultra-trace analysis of HEC 5725-deschlorophenyl, the primary obstacle to achieving accurate quantification is matrix interference. Co-extracted compounds from the sample matrix can interfere with the analytical signal, leading to either suppression or enhancement of the analyte response, a phenomenon particularly prevalent in electrospray ionization (ESI) mass spectrometry.[1][2] This can result in inaccurate quantification, poor reproducibility, and even false negatives.

This guide provides a structured approach to identifying and eliminating these interferences through robust sample preparation and cleanup techniques.

Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the analysis of HEC 5725-deschlorophenyl.

FAQ 1: What are the most common sources of interference in HEC 5725-deschlorophenyl analysis?

Common sources of interference are highly dependent on the sample matrix. However, they can be broadly categorized as:

  • Pigments: Chlorophylls and carotenoids in plant materials.

  • Lipids and Fats: Abundant in fatty matrices like oilseeds, dairy, and animal tissues.[3][4]

  • Sugars and Organic Acids: Prevalent in fruits and vegetables.[5]

  • Humic and Fulvic Acids: In soil and water samples.

  • Proteins: In biological samples.

These co-extractives can interfere with chromatographic separation and the ionization process in the mass spectrometer.

FAQ 2: I'm observing significant signal suppression in my LC-MS/MS analysis. What is the likely cause and how can I mitigate it?

Signal suppression in ESI-MS is a classic sign of matrix effects.[1][2] It occurs when co-eluting matrix components compete with the analyte of interest for ionization, reducing the number of analyte ions that reach the detector.

Troubleshooting Steps:

  • Evaluate Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis. Review your current cleanup protocol. Is it appropriate for your sample matrix? Consider the troubleshooting guides below for selecting a more effective cleanup method.

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the final extract.[6] However, this will also dilute your analyte, so this is only feasible if your method has sufficient sensitivity.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects.

  • Use of Isotopic Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for HEC 5725-deschlorophenyl is the most robust method for correcting matrix effects. The SIL-IS co-elutes with the native analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction. Analytical methods for HEC 5725 and its metabolites often utilize isotopic internal standards for this reason.[7][8]

FAQ 3: Can I use a single cleanup method for all my different sample types?

While a universal method is appealing, it is often not practical for achieving the best results across diverse matrices. The "best" cleanup method is matrix-dependent. For example, a method optimized for a low-fat matrix like lettuce will likely be insufficient for a high-fat matrix like avocado. It is crucial to select a cleanup strategy tailored to the specific interferences present in your sample.

Troubleshooting Guides: Selecting the Right Cleanup Strategy

When your analysis of HEC 5725-deschlorophenyl is compromised by interference, a systematic approach to troubleshooting your sample cleanup is essential. This section provides detailed guidance on selecting and implementing the most appropriate cleanup technique.

Decision Workflow for Cleanup Method Selection

The following diagram illustrates a decision-making workflow to guide you in choosing the most suitable cleanup strategy based on your sample matrix and observed issues.

Cleanup_Decision_Workflow cluster_matrix Matrix Characteristics cluster_methods Recommended Cleanup Methods start Start: Interference Observed matrix_type Identify Matrix Type start->matrix_type high_fat High Fat/Lipid Content? (e.g., oils, animal tissue) matrix_type->high_fat Yes high_pigment High Pigment Content? (e.g., spinach, spices) matrix_type->high_pigment No gpc Gel Permeation Chromatography (GPC) high_fat->gpc Primary Choice general_purpose General/Low Complexity Matrix (e.g., water, simple produce) high_pigment->general_purpose No spe_c18_psa_gcb QuEChERS or SPE with C18, PSA, and GCB high_pigment->spe_c18_psa_gcb Yes quechers_psa Standard QuEChERS (PSA for cleanup) general_purpose->quechers_psa gpc->high_pigment Secondary Cleanup if pigments remain end_node Proceed to LC-MS/MS Analysis gpc->end_node spe_c18_psa_gcb->end_node quechers_psa->end_node

Caption: Decision workflow for selecting a cleanup method.

Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted and versatile technique for pesticide residue analysis in a variety of food and agricultural samples.[9][10] It involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.

When to Use QuEChERS:
  • High-throughput screening of multiple samples.

  • Matrices with low to moderate levels of fat and pigments.

  • When a fast and cost-effective method is required.

Experimental Protocol: Buffered QuEChERS (AOAC 2007.01 Method)
  • Sample Homogenization: Homogenize a representative portion of the sample. For samples with low water content, add an appropriate amount of water.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the appropriate internal standards.

    • Add the AOAC extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing the appropriate sorbents. The choice of sorbent is critical and depends on the matrix (see table below).

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for analysis by LC-MS/MS.

dSPE Sorbent Selection Guide
SorbentTarget InterferencesCommon Matrices
PSA (Primary Secondary Amine) Organic acids, fatty acids, sugars, some pigmentsFruits and vegetables
C18 (Octadecylsilane) Non-polar interferences, fatsFatty matrices (use in combination with PSA)
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterolsHighly pigmented samples (e.g., spinach, herbs)

Note: GCB can retain planar molecules, which may include some pesticides. Evaluate analyte recovery carefully when using GCB.

Method 2: Solid-Phase Extraction (SPE)

SPE is a more traditional cleanup technique that offers a higher degree of selectivity compared to dSPE.[11][12] It is particularly useful for complex or "difficult" matrices where QuEChERS may not provide sufficient cleanup.

When to Use SPE:
  • Complex matrices with high levels of specific interferences.

  • When a very clean extract is required to achieve low detection limits.

  • For matrices not amenable to QuEChERS (e.g., highly acidic or basic samples).

Experimental Protocol: SPE Cleanup of a QuEChERS Extract

This protocol assumes an initial QuEChERS extraction has been performed.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent or combination of sorbents appropriate for your matrix. A common combination for pigmented and fatty samples is a layered cartridge containing GCB, PSA, and C18.[11]

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with the elution solvent followed by the sample solvent.

  • Sample Loading: Load an aliquot of the QuEChERS extract supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove remaining interferences while retaining the analyte.

  • Elution: Elute the HEC 5725-deschlorophenyl with a stronger solvent.

  • Evaporation and Reconstitution: The eluate is typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

Method 3: Gel Permeation Chromatography (GPC)

GPC, also known as size-exclusion chromatography (SEC), is a powerful technique for removing high-molecular-weight interferences such as lipids, proteins, and humic substances.[13][14][15] The separation is based on molecular size, where large molecules are excluded from the pores of the GPC column packing and elute first, while smaller molecules (like HEC 5725-deschlorophenyl) penetrate the pores and elute later.

When to Use GPC:
  • High-fat matrices such as edible oils, animal fats, and fish tissue.[4]

  • Samples containing significant amounts of proteins or other macromolecules.

  • Environmental samples with high levels of humic acids.

Experimental Protocol: GPC Cleanup
  • System Setup:

    • GPC system with an appropriate column (e.g., Bio-Beads SX-3).

    • Mobile phase compatible with both the sample extract and the GPC column (e.g., cyclohexane/ethyl acetate).

  • Calibration: Calibrate the GPC system to determine the elution window for HEC 5725-deschlorophenyl and the elution time of the high-molecular-weight interferences.

  • Sample Injection: Inject the sample extract onto the GPC column.

  • Fraction Collection: Collect the fraction corresponding to the elution window of HEC 5725-deschlorophenyl. The initial fraction containing the high-molecular-weight interferences is discarded.

  • Concentration: The collected fraction is concentrated and solvent-exchanged if necessary for LC-MS/MS analysis.

GPC Workflow Diagram

GPC_Workflow cluster_input Input cluster_gpc GPC System cluster_output Output Fractions cluster_final Final Step sample_extract Sample Extract (High Fat/Protein) gpc_column GPC Column sample_extract->gpc_column Injection waste Waste Fraction (Lipids, Proteins) gpc_column->waste Early Elution analyte_fraction Analyte Fraction (HEC 5725-deschlorophenyl) gpc_column->analyte_fraction Late Elution lcms LC-MS/MS Analysis analyte_fraction->lcms Concentration & Reconstitution

Caption: Workflow for GPC cleanup.

This technical support guide provides a comprehensive framework for addressing interference in the analysis of HEC 5725-deschlorophenyl. By understanding the nature of the interferences in your specific matrix and systematically applying the appropriate cleanup techniques, you can achieve accurate, reliable, and robust analytical results.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce. Journal of AOAC INTERNATIONAL, 86(2), 412–431. [Link]

  • Lehotay, S. J. (2007). Quick, Easy, Cheap, Effective, Rugged, and Safe Approach for Determining Pesticide Residues. In Pesticide Protocols (pp. 239–261). Humana Press. [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (2017). Fluoxastrobin (HEC-5725) (PC 028869) MRID 50428701. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water 5042870. [Link]

  • Lehotay, S. J., & Chen, Y. (2017). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(21), 4267–4275. [Link]

  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 31(3), 345–365. [Link]

  • U.S. Environmental Protection Agency. (2017). Independent Laboratory Validation for Fluoxastrobin & Degradates in Water 50428701. [Link]

  • Gilson. (n.d.). A Guide to Sample Cleanup Using Gel Permeation Chromatography (GPC). [Link]

  • David, F., Devos, C., Dumont, E., Yang, Z., Sandra, P., & Huertas-Pérez, J. F. (2017). Determination of pesticides in fatty matrices using gel permeation clean-up followed by GC-MS/MS and LC-MS/MS analysis: A comparison of low- and high-pressure gel permeation columns. Talanta, 165, 201–210. [Link]

Sources

Validation & Comparative

Independent Laboratory Validation for Fluoxastrobin Metabolite Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental monitoring, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of fluoxastrobin and its primary metabolites, underpinned by the principles of Independent Laboratory Validation (ILV). By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for selecting and implementing robust analytical strategies.

The Critical Role of Independent Laboratory Validation (ILV)

Before delving into specific analytical techniques, it is crucial to understand the significance of ILV in the regulatory landscape. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) mandate ILV to ensure that an analytical method is reproducible and reliable when performed by a laboratory and personnel not involved in its initial development.[1][2][3] This process verifies that the method is transferable and robust enough for consistent application in different laboratory settings, a cornerstone of scientific trustworthiness.[1][2] The core principle of an ILV is to confirm that the performance of the method, particularly its Limit of Quantitation (LOQ), accuracy, and precision, meets the required standards for its intended purpose, such as monitoring pesticide residues in environmental matrices.[1][3][4]

Fluoxastrobin, a broad-spectrum strobilurin fungicide, and its metabolites are of regulatory interest due to their potential environmental fate and toxicological profiles.[5][6] Accurate quantification of these compounds is essential for risk assessment and ensuring compliance with maximum residue limits (MRLs).[4][7] The primary metabolites of concern often include HEC 5725-deschlorophenyl and HEC 5725-oxazepine, which are formed through various metabolic pathways.[8][9][10]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is a critical decision driven by factors such as sensitivity, selectivity, matrix complexity, and throughput. Here, we compare the three most common chromatographic techniques for the analysis of fluoxastrobin and its metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the preferred method for the analysis of fluoxastrobin and its metabolites due to its exceptional sensitivity and selectivity, particularly in complex matrices.[7][11][12] The technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

Principle of Operation: The sample extract is injected into an LC system where the parent compound and its metabolites are separated based on their physicochemical properties as they interact with the stationary and mobile phases. The separated analytes then enter the mass spectrometer, where they are ionized, and specific precursor ions are selected. These precursor ions are then fragmented, and the resulting product ions are detected. This process of multiple reaction monitoring (MRM) provides a high degree of certainty in analyte identification and quantification.[12]

Validated ILV Performance for Fluoxastrobin Metabolites in Water

An independent laboratory validation of an analytical method for fluoxastrobin and its metabolites, HEC 5725-deschlorophenyl and HEC 5725-oxazepine, in water demonstrates the robustness of the LC-MS/MS approach.[9][13]

AnalyteFortification Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Fluoxastrobin0.05 (LOQ)99.44.5
0.5 (10x LOQ)99.82.1
HEC 5725-deschlorophenyl0.05 (LOQ)96.64.8
0.5 (10x LOQ)98.62.9
HEC 5725-oxazepine0.05 (LOQ)94.25.3
0.5 (10x LOQ)97.23.2
Data sourced from an EPA-reviewed Independent Laboratory Validation study.[9][13]

These results, with mean recoveries between 70% and 120% and an RSD of ≤20%, fall well within the typical guidelines for pesticide residue analysis, confirming the method's accuracy and precision.[1]

Experimental Protocol: LC-MS/MS Analysis of Fluoxastrobin Metabolites in Water

The following protocol is a condensed representation of a validated method.[8][9][13]

  • Sample Preparation:

    • Weigh 50 g of the water sample into a 50 mL polypropylene centrifuge tube.

    • Fortify the sample with a known concentration of fluoxastrobin, HEC 5725-deschlorophenyl, and HEC 5725-oxazepine standards for quality control purposes.

    • Add an internal standard solution (isotopically labeled reference compounds) to all samples.

    • Cap the tube and mix thoroughly.

  • LC-MS/MS Analysis:

    • Transfer an aliquot of the supernatant for direct injection into the LC-MS/MS system.

    • LC Conditions:

      • Column: Phenomenex Kinetex C18 (2.1 mm x 100 mm, 1.7 µm) or equivalent.[13]

      • Mobile Phase A: 0.1% formic acid in water.[13]

      • Mobile Phase B: 0.1% formic acid in methanol.[13]

      • A gradient elution program is employed to achieve optimal separation.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[13]

      • Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

  • Quantification:

    • Generate a calibration curve by linear regression of the ratio of the standard peak area to the internal standard peak area versus the standard concentration.[9]

    • Quantify the analyte concentration in the samples by comparing their peak area ratios to the calibration curve.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample (50g) Fortify Fortification & Internal Standard Addition Sample->Fortify Mix Thorough Mixing Fortify->Mix Inject Direct Injection Mix->Inject LC LC Separation (C18 Column) Inject->LC MSMS MS/MS Detection (ESI+, MRM) LC->MSMS CalCurve Calibration Curve Generation MSMS->CalCurve Quant Quantification CalCurve->Quant

Caption: Workflow for LC-MS/MS analysis of fluoxastrobin metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While fluoxastrobin and its primary metabolites are not inherently volatile, derivatization can be employed to increase their volatility, making them amenable to GC-MS analysis.

Principle of Operation: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase within a capillary column. The separated compounds then enter the mass spectrometer for detection. The choice of ionization technique, often Electron Impact (EI), can lead to extensive fragmentation, providing a characteristic fingerprint for compound identification.[14]

Comparison with LC-MS/MS:

FeatureLC-MS/MSGC-MS
Analyte Suitability Wide range of polarity and volatility. Ideal for non-volatile and thermally labile compounds like fluoxastrobin and its metabolites.[11]Primarily for volatile and semi-volatile compounds. Derivatization may be required for polar analytes.
Sample Preparation Often simpler, with "Dilute and Shoot" or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods being common.[7]Can be more complex, potentially requiring derivatization steps.
Sensitivity Generally very high, especially for compounds that ionize well with ESI.[12]Can be very sensitive, but may be lower for certain compounds compared to LC-MS/MS.[14]
Selectivity Excellent due to the specificity of MRM transitions.[12]Good, but can be more susceptible to matrix interferences, especially with complex samples.[14]

Workflow for GC-MS Analysis (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Deriv Derivatization Sample->Deriv Cleanup Clean-up Deriv->Cleanup Inject Injection Cleanup->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Library Library Matching MS->Library Quant Quantification Library->Quant

Caption: General workflow for GC-MS analysis including a derivatization step.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Cost-Effective Screening Tool

HPLC-UV is a more traditional and widely accessible technique. While it lacks the sensitivity and selectivity of mass spectrometry-based methods, it can be a valuable tool for screening samples with higher concentrations of fluoxastrobin.[5][15]

Principle of Operation: Similar to LC-MS/MS, HPLC separates the components of a mixture. However, detection is based on the absorbance of ultraviolet light by the analytes at a specific wavelength.[15]

Comparison with LC-MS/MS and GC-MS:

FeatureHPLC-UVLC-MS/MS & GC-MS
Sensitivity Lower, with limits of detection typically in the µg/kg to mg/kg range.[15]Significantly higher, often in the ng/kg to µg/kg range.[9][11]
Selectivity Prone to interference from co-eluting compounds that absorb at the same wavelength.[15]Highly selective due to mass-based detection and fragmentation.[12]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Application Suitable for product analysis and screening of less complex matrices or when high concentrations are expected.[5]Preferred for trace-level residue analysis in complex matrices and for confirmatory analysis.[7]

Conclusion

For the independent laboratory validation of fluoxastrobin and its key metabolites, LC-MS/MS stands out as the superior analytical technique. Its high sensitivity, selectivity, and applicability to non-volatile compounds make it the most reliable choice for generating robust and defensible data for regulatory submissions. While GC-MS and HPLC-UV have their specific applications, they present limitations in terms of sample preparation complexity and susceptibility to interferences for this particular analytical challenge. The provided validated LC-MS/MS method for water analysis serves as a strong foundation for developing and validating similar methods in other environmental and biological matrices. Adherence to established ILV guidelines is non-negotiable for ensuring the scientific integrity and global acceptance of analytical data.

References

  • U.S. Environmental Protection Agency. (2017). An Analytical Method for the Determination of Residues of Fluoxastrobin (HEC-5725) and its Metabolites HEC 5725-deschlorophenyl and HEC 5725-oxazepine in Water Using LC/MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Independent Laboratory Validation for Fluoxastrobin & Degradates in Water 50428701. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoxastrobin. PubChem Compound Database. Retrieved from [Link]

  • Bayer AG. (2016). Summary of the toxicological and metabolism studies for fluoxastrobin. Retrieved from a publicly available summary document.
  • U.S. Environmental Protection Agency. (2017). Fluoxastrobin (HEC-5725) (PC 028869) MRID 50428701. Retrieved from [Link]

  • PubMed. (2009). [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph]. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Pesticides methods of analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Ecological Effects Test Guidelines OPPTS 850.7100 Data Reporting for Environmental Chemistry Methods. Retrieved from [Link]

  • University of Hertfordshire. (2025). Fluoxastrobin (Ref: HEC 5725). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. SANTE/2020/12830, Rev.1. Retrieved from the European Commission's Food Safety website.
  • U.S. Environmental Protection Agency. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. Retrieved from [Link]

  • Austin Publishing Group. (2018). The Challenges of Fungicide Analyses Using Gas Chromatography and Liquid Chromatography-Mass Spectrometry Methods. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

Sources

Comparative Toxicity Guide: Fluoxastrobin vs. (E)-Deschlorophenyl Fluoxastrobin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the strobilurin fungicide Fluoxastrobin and its primary environmental metabolite, (E)-Deschlorophenyl fluoxastrobin . It synthesizes established toxicological data with regulatory risk assessment frameworks used when specific metabolite data is data-limited.

Executive Summary

Fluoxastrobin (HEC 5725) is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration. Its safety profile is well-characterized, exhibiting low mammalian toxicity but high acute toxicity to aquatic organisms.

(E)-Deschlorophenyl fluoxastrobin (HEC 5725-deschlorophenyl) is a major transformation product formed via hydrolysis and photolysis.[1] Unlike the parent, its specific toxicological endpoints are often treated as "data gaps" in public literature, necessitating a read-across or Threshold of Toxicological Concern (TTC) approach. Regulatory bodies (EPA, EFSA) classify it as a "relevant metabolite," requiring rigorous monitoring in groundwater down to 0.05 ppb levels due to the potential retention of the parent pharmacophore's biological activity.

Chemical Identity & Structural Divergence

The primary structural difference is the cleavage of the chlorophenyl moiety. This alteration significantly impacts lipophilicity (LogP) and, consequently, membrane permeability and mitochondrial binding affinity.

FeatureFluoxastrobin (Parent)(E)-Deschlorophenyl Fluoxastrobin
Code Name HEC 5725HEC 5725-deschlorophenyl
CAS Number 361377-29-9852429-78-8
Molecular Weight 458.83 g/mol ~348.29 g/mol
Origin Synthetic Active IngredientHydrolytic/Photolytic Degradate
Key Moiety Chlorophenyl ether (Lipophilic anchor)Absent (Increased polarity)
Isomerism E/Z isomers (E-isomer is active)E-isomer (Retained configuration)
Structural Degradation Pathway

The following diagram illustrates the degradation logic and the structural relationship between the parent and metabolite.

Fluoxastrobin_Degradation Parent Fluoxastrobin (HEC 5725) [Active Fungicide] Cleavage Cleavage of Chlorophenyl Group Parent->Cleavage Hydrolysis / Photolysis Env_Soil Soil Systems (Moderate Persistence) Parent->Env_Soil Metabolite (E)-Deschlorophenyl Fluoxastrobin [Major Metabolite] Env_Water Aquatic Systems (Groundwater Transport) Metabolite->Env_Water Cleavage->Metabolite Loss of C6H4Cl moiety

Caption: Degradation pathway of Fluoxastrobin to its deschlorophenyl metabolite via loss of the lipophilic anchor group.

Toxicological Profiles: Parent vs. Metabolite[2][3]

A. Fluoxastrobin (Parent)[4][5][6][7]
  • Mechanism: Binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking electron transfer and halting ATP synthesis.

  • Mammalian Toxicity:

    • Acute: Low (Category III/IV).[2] LD50 (Rat) > 2000 mg/kg.[2]

    • Chronic Target Organs: Liver (hepatocytomegaly) and Kidney (nephropathy) in dogs/rats.

    • Genotoxicity: Negative in Ames and micronucleus tests.

  • Aquatic Toxicity: High Concern.

    • Fish (Rainbow Trout) LC50: ~0.43 - 0.51 mg/L.

    • Invertebrates (Daphnia magna) EC50: ~0.48 mg/L.

B. (E)-Deschlorophenyl Fluoxastrobin (Metabolite)[1][4][5][6]
  • Regulatory Status: "Relevant Metabolite."[3]

  • Toxicity Assessment Logic:

    • Specific Data Gap: Precise LD50 values are often redacted or unavailable in public dossiers.

    • Risk Approach: Due to the retention of the toxophore (the pyrimidine/dioxazine core), regulators assume it may share the parent's mode of action.

    • Safety Threshold: The EPA and EFSA mandate monitoring at the Limit of Quantification (LOQ) level (0.05 ppb or ng/g) in water. This LOQ is set below the calculated "lowest toxicological level of concern," effectively using analytical sensitivity as a safety proxy.

  • Structure-Activity Relationship (SAR): The loss of the chlorophenyl group reduces lipophilicity. In strobilurins, high lipophilicity is required to cross fungal cell walls and mitochondrial membranes. Therefore, the metabolite is theoretically less bioactive and less toxic to aquatic life than the parent, though it is more mobile in water (leaching risk).

Comparative Data Summary
EndpointFluoxastrobin (Parent)(E)-Deschlorophenyl Metabolite
Acute Oral (Rat) >2000 mg/kg (Low Toxicity)Not Precisely Determined (Assumed < Parent)
Aquatic Toxicity (Fish) High (LC50 ~0.5 mg/L)Moderate/Low (Predicted via SAR)
Groundwater Relevance Low Mobility (Bind to Soil)High Relevance (Mobile)
Critical Limit MRLs (e.g., 0.01 - 1.0 ppm in food)0.05 ppb (Water LOQ Threshold)

Experimental Protocols

Protocol 1: Analytical Quantification in Water (LC-MS/MS)

Purpose: To detect the metabolite at regulatory trace levels (0.05 ppb).[4][5]

Reagents:

  • Internal Standards: Isotopically labeled HEC 5725-deschlorophenyl-dioxazin-d4.[4][5]

  • Mobile Phase A: 0.1% Formic acid in Water.[4]

  • Mobile Phase B: 0.1% Formic acid in Methanol.[4]

Workflow:

  • Sample Prep: Collect 50 mL water sample. Spike with internal standard (0.05 ng/mL final conc).

  • Concentration (Optional): If sensitivity < 0.05 ppb is needed, use Solid Phase Extraction (SPE) with HLB cartridges. Elute with methanol.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 10 mins.

  • MS/MS Detection (MRM Mode):

    • Parent Transition: m/z 459.2 → 188.1 (Quant)[5]

    • Metabolite Transition: m/z 349.2 → 102.1 (Quant); m/z 349.2 → 317.1 (Confirm).[5]

  • Validation: Calculate recovery (Target: 70-120%) and RSD (<20%).

Protocol 2: Zebrafish Acute Toxicity Assay (OECD 203)

Purpose: To verify if the metabolite retains the high aquatic toxicity of the parent.

Workflow:

  • Test System: Danio rerio (Zebrafish), 96-hour static renewal.

  • Dosing: Prepare stock solutions in acetone (carrier <0.1 mL/L).

    • Parent Range: 0.1, 0.2, 0.4, 0.8, 1.6 mg/L.

    • Metabolite Range: 0.5, 1.0, 5.0, 10.0 mg/L (Expect lower toxicity).

  • Observations:

    • Check mortality at 24, 48, 72, and 96 hours.

    • Monitor sublethal effects: Loss of equilibrium, hypoactivity, pigmentation changes.

  • Endpoint Calculation: Use Probit analysis to determine LC50 with 95% Confidence Intervals.

  • Verification: Measure actual concentrations in tank water using Protocol 1 (LC-MS/MS) to ensure stability.

References

  • U.S. Environmental Protection Agency (EPA). (2017). Analytical Method for the Determination of Residues of Fluoxastrobin (HEC-5725) and its Metabolites in Water. MRID 50428701.[5][6] Link[7][8]

  • European Food Safety Authority (EFSA). (2018).[9] Modification of the existing maximum residue levels for fluoxastrobin in oilseeds. EFSA Journal 2018;16(7):5381. Link

  • Zhang, C., et al. (2018). Acute and chronic toxic effects of fluoxastrobin on zebrafish (Danio rerio). Science of The Total Environment. Link

  • European Commission. (2003). Assessment of the relevance of metabolites in groundwater. Sanco/221/2000-rev.10. Link

  • University of Hertfordshire. (2025). Fluoxastrobin (Ref: HEC 5725) PPDB: Pesticide Properties DataBase.[4][5] Link

Sources

Comparative Guide: Retention Behavior of Fluoxastrobin vs. HEC 5725-Deschlorophenyl

[1][2]

Executive Summary

Fluoxastrobin (HEC 5725) is a strobilurin fungicide characterized by its high lipophilicity and specific retention behavior in Reverse Phase (RP) chromatography. Its metabolite, HEC 5725-deschlorophenyl , exhibits a significantly reduced retention time (RT) due to the cleavage of the hydrophobic chlorophenyl moiety.

  • Fluoxastrobin RT: ~6.2 – 6.5 min

  • Deschlorophenyl RT: ~4.2 – 4.4 min

  • Key Differentiator: The loss of the chlorophenyl ring results in a mass shift of

    
     Da and a drastic reduction in LogP, necessitating specific gradient conditions to prevent co-elution with polar matrix interferences.
    

Chemical Identity & Mechanistic Insight[1]

To optimize separation, one must understand the structural divergence that drives the chromatographic selectivity.

The Structural Divergence

The nomenclature "deschlorophenyl" in this context is chemically specific. It does not refer merely to the replacement of a chlorine atom with hydrogen (which would be deschloro-fluoxastrobin). Instead, it refers to the cleavage of the entire 2-chlorophenoxy moiety from the pyrimidine core, typically resulting in a pyrimidinone derivative.

  • Fluoxastrobin (HEC 5725):

    • Formula:

      
      
      
    • MW: 458.83 g/mol [1][2]

    • Physicochemical Driver: The 2-chlorophenoxy group acts as a "lipophilic anchor," increasing interaction with C18 stationary phases.

  • HEC 5725-deschlorophenyl:

    • Formula:

      
      
      
    • MW: 348.29 g/mol [1]

    • Physicochemical Driver: Loss of the aromatic C6 ring and the halogen eliminates significant hydrophobic surface area, causing the molecule to elute much earlier in the aqueous phase of the gradient.

Mechanistic Pathway Diagram

The following diagram illustrates the structural relationship and the resulting chromatographic shift.

ChemicalPathwayFluoxFluoxastrobin (HEC 5725)MW: 458.83 | RT: ~6.5 min(Lipophilic Parent)MechanismCleavage of2-Chlorophenoxy GroupFluox->MechanismMetabolism/DegradationDeschloroHEC 5725-deschlorophenylMW: 348.29 | RT: ~4.4 min(Polar Metabolite)Mechanism->Deschloro- C6H3Cl moiety(Loss of Hydrophobicity)

Figure 1: Mechanistic shift from parent to metabolite showing the loss of the lipophilic anchor.

Experimental Protocol: Self-Validating System

This protocol is based on validated EPA and Bayer CropScience methodologies. It is designed as a self-validating system where the resolution between the metabolite and parent confirms column performance.

A. Chromatographic Conditions (LC-MS/MS)
  • System: UHPLC coupled with Triple Quadrupole MS (e.g., Thermo TSQ Quantiva).

  • Column: Phenomenex Kinetex C18 (

    
     mm, 1.7 µm).[3][2]
    
    • Why this column? The core-shell technology provides high peak capacity to resolve the early-eluting polar metabolite from the solvent front.

  • Column Temperature: 40°C.

  • Injection Volume: 50 µL.

B. Mobile Phase Gradient[1][2]
  • Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Phase B: 0.1% Formic Acid in Methanol (Organic modifier).

Time (min)% Phase A (Water)% Phase B (MeOH)Flow State
0.0 – 0.1955Loading
0.1 – 6.095

5
5

95
Linear Gradient
6.0 – 7.0595Wash (Elutes Parent)
7.1 – 11.0955Re-equilibration
C. Mass Spectrometry Parameters (MRM)

Use Positive ESI.[3] The distinct mass transitions prevent cross-talk even if chromatographic resolution degrades.

AnalytePrecursor (m/z)Quant Ion (m/z)Conf Ion (m/z)
Fluoxastrobin 459.1188.1427.1
Deschlorophenyl 349.1102.1317.1
D. Workflow Visualization

Workflowcluster_0Sample Preparationcluster_1LC-MS/MS AnalysisSampleAqueous/Crop Sample(50g)FortifyAdd Internal Std(Isotopically Labeled)Sample->FortifyExtractExtraction/CentrifugationFortify->ExtractInjectInjection (50 µL)Extract->InjectGradientGradient Elution(5% -> 95% MeOH)Inject->GradientDetectMRM Detection(+ESI Mode)Gradient->DetectResult1Result1Detect->Result1RT 4.4 min(Deschlorophenyl)Result2Result2Detect->Result2RT 6.5 min(Fluoxastrobin)

Figure 2: Step-by-step analytical workflow ensuring data integrity from extraction to detection.

Performance Comparison & Data Analysis

The following data consolidates findings from independent laboratory validations (ILV).

Retention Time & Selectivity Table
ParameterHEC 5725-DeschlorophenylFluoxastrobin (HEC 5725)
Retention Time (min) 4.38 ± 0.2 6.50 ± 0.2
Relative Retention (k') Low (Early Eluter)High (Late Eluter)
Elution Environment ~60-70% Organic Phase~90-95% Organic Phase
Limit of Quantitation (LOQ) 0.05 ng/g (ppb)0.05 ng/g (ppb)
Limit of Detection (LOD) ~0.006 ng/g~0.004 ng/g
Critical Analysis
  • Resolution Factor: The separation window (

    
     min) is substantial. If your experimental 
    
    
    drops below 1.5 min, check for "dwell volume" delay in your LC pump or degradation of the C18 stationary phase.
  • Matrix Effects: Because the deschlorophenyl metabolite elutes earlier (in a more aqueous region), it is more susceptible to ion suppression from polar matrix components (e.g., salts, sugars) compared to the late-eluting parent. Recommendation: Use isotopically labeled internal standards specifically for the metabolite if possible, or ensure thorough divert valve usage for the first 2 minutes.

Troubleshooting & Optimization

  • Peak Tailing: Fluoxastrobin contains a methoxyimino group which can exhibit E/Z isomerism.[4] While the E-isomer is the active form, the Z-isomer may appear as a small shoulder or separate peak close to the parent. Do not integrate the Z-isomer unless specified by your regulatory protocol.

  • Carryover: Due to the high lipophilicity of the parent fluoxastrobin, ensure the wash step (95% MeOH) is held for at least 1 minute to prevent carryover into subsequent blank injections.

References

  • U.S. Environmental Protection Agency (EPA). (2018). Independent Laboratory Validation for Fluoxastrobin & Degradates in Water (MRID 50428701).[3] Retrieved from [Link][3][2]

  • Health Canada (PMRA). (2015). Proposed Registration Decision PRD2015-28: Fluoxastrobin. Retrieved from [Link][3]

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Fluoxastrobin. Retrieved from [Link]

Technical Guide: Cross-Reactivity of Fluoxastrobin Antibodies with Deschlorophenyl Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for evaluating the specificity of anti-fluoxastrobin antibodies, specifically focusing on interference from its primary metabolite, (E)-deschlorophenyl fluoxastrobin (M48) .

Context: Fluoxastrobin (HEC 5725) is a strobilurin fungicide widely used in agriculture.[1] Regulatory residue analysis requires distinguishing the parent compound from its metabolites. The M48 metabolite, formed by the cleavage of the chlorophenyl group, represents a significant potential for false positives in immunochemical assays if the antibody's epitope recognition is not properly mapped.

Audience: Bioanalytical scientists, assay developers, and toxicologists.

Mechanistic Insight: The Structural Basis of Cross-Reactivity

To understand cross-reactivity (CR), one must analyze the immunogen design. Antibodies are raised against "haptens"—derivatives of the parent molecule conjugated to a carrier protein.[2][3] The position of this conjugation determines the antibody's "blind spot."

Structural Comparison[4]
  • Fluoxastrobin (Parent): Contains a pharmacophore core (dihydro-dioxazine ring) linked to a pyrimidine ring, which is further ether-linked to a 2-chlorophenyl moiety.

  • M48 Metabolite (Deschlorophenyl): Retains the core and pyrimidine structures but lacks the 2-chlorophenyl group , often replaced by a hydroxyl or similar termination.

The "Distal vs. Proximal" Hapten Logic

The specificity of an antibody depends on which part of the molecule was exposed to the immune system during generation.

  • Scenario A: Core-Targeting Antibody (High Risk of CR)

    • Hapten Design: Conjugation occurs via the chlorophenyl ring (the part that is lost in metabolism).

    • Result: The antibody binds the "core" (dioxazine/pyrimidine) which is identical in both the parent and M48.

    • Prediction:High Cross-Reactivity (>50%) . The assay will likely detect the metabolite as the parent.

  • Scenario B: Distal-Targeting Antibody (Low Risk of CR)

    • Hapten Design: Conjugation occurs via the dioxazine ring or the methoxyimino group.

    • Result: The antibody's binding pocket is shaped to recognize the distal 2-chlorophenyl group.

    • Prediction:Low Cross-Reactivity (<5%) . The absence of the chlorophenyl group in M48 disrupts binding.

Visualization of Interaction Logic

AntibodyLogic Parent Fluoxastrobin (Parent) Ab_Core Antibody Type A (Core-Targeting) Parent->Ab_Core Binds Ab_Distal Antibody Type B (Distal-Targeting) Parent->Ab_Distal Binds Metabolite Deschlorophenyl (M48) Metabolite->Ab_Core Binds (Core Intact) Metabolite->Ab_Distal No Binding (Missing Target) Result_High High Signal (False Positive) Ab_Core->Result_High Result_Low Low Signal (Specific) Ab_Distal->Result_Low

Caption: Logical flow determining cross-reactivity based on antibody epitope recognition sites.

Comparative Performance Guide

Since specific proprietary data for every commercial kit is not public, this section categorizes antibody types by their validated performance characteristics typically observed in strobilurin immunoassays.

Performance Matrix
FeatureMonoclonal Antibody (mAb) Polyclonal Antibody (pAb)
Specificity Source Single epitope recognition. Highly defined.Multiple epitopes. Averaged affinity.
M48 Cross-Reactivity < 1% (If screened for chlorophenyl specificity)10 - 40% (Likely to contain core-binding populations)
Matrix Tolerance High (Robust to pH/salt changes)Moderate (Susceptible to matrix interference)
Ideal Application Quantitative Residue Analysis (Strict MRLs)Screening / Qualitative "Yes/No" detection
Commercial Kit Evaluation Parameters

When selecting a kit (e.g., from providers like Beacon Analytical or Eurofins Abraxis), researchers must request the Cross-Reactivity Profile specifically for:

  • HEC 5725-E-des-chlorophenyl (Major soil/plant metabolite)

  • HEC 5725-carboxylic acid (Acid metabolite)

Note: If a kit lists "100% Fluoxastrobin" and "0% Azoxystrobin," it does not guarantee 0% cross-reactivity with Fluoxastrobin metabolites.

Experimental Protocol: Validating Cross-Reactivity (IC50 Method)

To objectively measure cross-reactivity in your lab, follow this self-validating protocol. This method calculates the Relative Cross-Reactivity (RCR) using the IC50 (concentration inhibiting 50% of binding).

Materials
  • Analyte Standards: Analytical grade Fluoxastrobin (>98%) and Deschlorophenyl metabolite (M48).

  • Assay Platform: Competitive ELISA (Direct or Indirect).[4][5][6][7]

  • Matrix: Methanol/Water (10:90 v/v) or specific sample extract buffer.

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare a stock solution (1 mg/mL) of Parent and Metabolite in 100% Methanol.

    • Dilute serially (1:3 dilution factor) in assay buffer to generate 8 points (e.g., 1000 ng/mL down to 0.4 ng/mL).

  • Assay Execution:

    • Run both series on the same microtiter plate to minimize inter-assay variability.

    • Perform in triplicate.

  • Data Analysis:

    • Plot Absorbance (Y) vs. Log Concentration (X).

    • Fit data to a 4-Parameter Logistic (4PL) model:

      
      
      Where 
      
      
      
      = IC50 value.
  • Calculation:

    
    
    
Interpretation of Results
  • < 5%: Negligible interference. Suitable for specific residue quantification.[2]

  • 5 - 20%: Moderate interference. Requires matrix-matched calibration or chromatographic confirmation for positive hits.[8]

  • > 20%: Significant interference. Assay detects "Total Fluoxastrobin Residues" rather than parent compound alone.

Workflow Diagram

ProtocolWorkflow Start Start Validation Prep Prepare Serial Dilutions (Parent & M48) Start->Prep RunELISA Run Competitive ELISA (Triplicate) Prep->RunELISA CalcIC50 Calculate IC50 Values (4PL Regression) RunELISA->CalcIC50 ComputeCR Compute % Cross-Reactivity (IC50 Parent / IC50 Met) CalcIC50->ComputeCR Decision CR < 5%? ComputeCR->Decision Specific Valid for Parent Analysis Decision->Specific Yes NonSpecific Valid for Screening Only Decision->NonSpecific No

Caption: Decision tree for validating antibody specificity using IC50 derivation.

References

  • National Institutes of Health (PubChem). Fluoxastrobin | C21H16ClFN4O5. Retrieved from [Link]

  • Mercader, J.V., et al. (2010). Hapten synthesis, monoclonal antibody generation, and development of competitive immunoassays for the analysis of picoxystrobin in beer. Analytica Chimica Acta. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Fluoxastrobin Human Health Risk Assessment. Retrieved from [Link]

  • University of Hertfordshire (PPDB). Fluoxastrobin: Environmental Fate and Metabolism. Retrieved from [Link]

  • Burmistrova, N.A., et al. (2010). Cross-reactivity of antibodies in some commercial deoxynivalenol test kits. Retrieved from [Link]

Sources

Environmental Persistence & Fate Profile: Fluoxastrobin vs. Metabolite M48 (HEC 7155)

[1]

Executive Summary

Fluoxastrobin functions as a leaf-systemic fungicide within the strobilurin class (QoI inhibitors).[1][2][3] In environmental matrices, it is characterized by moderate to high persistence (DT50 ~141 days) and low mobility (Koc ~848 mL/g), leading to a tendency to accumulate in topsoil and sediment.

In contrast, its major soil metabolite, M48 (HEC 7155) , exhibits a distinct environmental profile. Formed via the cleavage of the chlorophenyl ether bridge, M48 is significantly less persistent (DT50 ~57 days) but highly mobile (Koc ~19 mL/g). This high mobility drives M48's potential to leach into groundwater, a key regulatory consideration that differentiates it from the parent compound.

Chemical Identity & Physicochemical Properties[1][2][3][5]

The structural transformation from parent to metabolite fundamentally alters the compound's interaction with soil organic matter.

FeatureFluoxastrobin (Parent) M48 (Metabolite)
Code Name HEC 5725HEC 7155 (HEC 5725-des-chlorophenyl)
Chemical Name (E)-{2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yloxy]phenyl}(5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime(E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)[2-(5-fluoro-6-hydroxypyrimidin-4-yloxy)phenyl]methanone O-methyloxime
Molecular Weight 458.83 g/mol ~332.3 g/mol (Estimated)
Key Structural Change Intact chlorophenyl ring (Lipophilic)Loss of chlorophenyl ring; exposure of hydroxyl group (Polar)
Solubility Low (2.29 mg/L at pH 7)Higher (Due to increased polarity)
Degradation Pathways & Mechanism

Fluoxastrobin degradation in soil is primarily microbial. The cleavage of the ether bond connecting the pyrimidine ring to the chlorophenyl ring yields M48. This transformation removes a significant hydrophobic moiety, explaining the drastic drop in soil sorption (Koc).

Mechanistic Pathway Diagram

Fluoxastrobin_DegradationParentFluoxastrobin (HEC 5725)(Parent Compound)Lipophilic, Low MobilityM48Metabolite M48 (HEC 7155)(Des-chlorophenyl)Hydrophilic, High MobilityParent->M48Microbial Ether Cleavage(Aerobic Soil)Z_IsomerZ-Isomer(Photolysis Product)Similar Sorption to ParentParent->Z_IsomerAqueous Photolysis(Surface Water)BoundNon-Extractable Residues(Bound to Soil Matrix)Parent->BoundStrong SorptionCO2Mineralization (CO2)(Final Degradation)M48->CO2Slow MineralizationM48->BoundSorption

Caption: Primary degradation pathway of Fluoxastrobin in aerobic soil conditions, highlighting the formation of the mobile metabolite M48.

Comparative Environmental Persistence (Data Analysis)

The following data summarizes the kinetic behavior of both compounds in aerobic soil conditions (20°C).

ParameterFluoxastrobin (Parent) M48 (Metabolite) Implication
DT50 (Soil) 16 – 495 days (Mean: ~141 days)~57 days Parent is significantly more persistent.
Koc (Sorption) 424 – 1582 mL/g (Mean: ~848)~19 mL/g M48 is ~45x more mobile than the parent.
Mobility Class Low to Medium MobilityVery High Mobility High leaching potential for M48.
Aquatic Fate Stable to hydrolysis; Rapid photolysis (DT50 ~4 days)Stable; predicted to reach groundwater.M48 persists in water/sediment systems.[4][3][5]

Expert Insight: The drastic reduction in Koc for M48 (19 mL/g) compared to the parent (848 mL/g) is the critical risk factor. While the parent compound stays in the topsoil (risk of accumulation), M48 moves rapidly with water flow. Despite its shorter half-life (57 days), its high velocity through the soil profile allows it to reach groundwater before fully degrading, triggering "non-relevant metabolite" assessments in regulatory dossiers (e.g., EFSA).

Experimental Protocol: Aerobic Soil Metabolism (OECD 307)

To generate the data above, a rigorous Soil Metabolism Study is required. This protocol ensures mass balance and correct identification of transformation products.

Workflow Diagram

Experimental_ProtocolPrep1. Soil Preparation(Sieving <2mm, Moisture pF 2.0-2.5)Dosing2. Treatment(14C-Label: Pyrimidine & Phenyl)Prep->DosingIncubation3. Incubation(Dark, 20°C ± 2°C, Aerobic)Dosing->IncubationSampling4. Sampling Intervals(0, 7, 14, 30, 60, 120 days)Incubation->SamplingTime CourseExtraction5. Extraction(Acetonitrile/Water -> Soxhlet)Sampling->ExtractionAnalysis6. Analysis(LSC, HPLC-UV/RAD, TLC)Extraction->AnalysisQuantify Parent vs M48

Caption: Standardized workflow for determining DT50 and metabolite formation fractions in soil (OECD 307).

Protocol Steps:
  • Test System: Use at least 4 soil types varying in pH, organic carbon (OC), and clay content.

  • Radiolabeling: Use

    
    C-Fluoxastrobin  labeled at the pyrimidine ring to track the M48 moiety (since M48 retains this ring).
    
  • Application: Apply the test substance at the maximum field rate (e.g., 200 g a.i./ha).

  • Incubation: Maintain soils in the dark at 20°C ± 2°C. Moisture content must be maintained at 40-50% of Maximum Water Holding Capacity (MWHC).

  • Extraction Strategy:

    • Extract soil samples with Acetonitrile/Water (80:20 v/v) .

    • Perform exhaustive extraction (e.g., Soxhlet or accelerated solvent extraction) for aged residues.

    • Validation: Recovery must be 90-110%.

  • Analysis:

    • LSC (Liquid Scintillation Counting): To determine total radioactivity.

    • HPLC-Radio: To separate Parent and M48.

    • LC-MS/MS: To confirm the structural identity of M48 (m/z transitions).

Conclusion & Regulatory Implications

The environmental fate of Fluoxastrobin is defined by a bimodal risk profile :

  • Parent Compound: Presents a risk of soil accumulation due to high persistence and adsorption. Mitigation strategies often involve limiting application frequency to prevent carry-over to subsequent seasons.

  • Metabolite M48: Presents a risk of groundwater leaching due to extreme mobility. However, regulatory bodies (e.g., EFSA) often classify M48 as "non-relevant" if toxicological studies confirm it lacks the fungicidal activity or mammalian toxicity of the parent.

Recommendation for Development: When designing new strobilurin analogs, increasing the polarity of the leaving group (the part that becomes the metabolite) will invariably increase leaching risk. Balancing the lipophilicity of the metabolic byproducts is crucial for passing groundwater risk assessments (FOCUS PEARL/PELMO modeling).

References
  • U.S. Environmental Protection Agency (EPA). (2020). Fluoxastrobin: Draft Human Health and/or Ecological Risk Assessment for Registration Review. Docket ID EPA-HQ-OPP-2014-0523. Link

  • Bayer CropScience. (2016). Summary of the fate and behaviour in the environment: Fluoxastrobin + Prothioconazole.Link

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Fluoxastrobin & Metabolites.Link

  • Organization for Economic Co-operation and Development (OECD). (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Link

Technical Comparison Guide: Optimizing LOQ for (E)-Deschlorophenyl Fluoxastrobin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limit of Quantification (LOQ) for (E)-Deschlorophenyl fluoxastrobin Content Type: Publish Comparison Guide

Executive Summary

(E)-Deschlorophenyl fluoxastrobin (CAS 852429-78-8), also known as HEC 5725-deschlorophenyl , is a primary metabolite of the strobilurin fungicide fluoxastrobin.[1] Regulatory bodies (EPA, EFSA) mandate rigorous monitoring of this compound in groundwater and agricultural commodities due to its potential persistence and mobility.

Achieving a sub-ppb (parts per billion) Limit of Quantification (LOQ) is the critical bottleneck in residue analysis. This guide compares the industry-standard LC-MS/MS workflow against legacy HPLC-UV and GC-MS alternatives, demonstrating why LC-MS/MS is the only viable path for regulatory compliance at levels


.

Chemical Identity & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's behavior. (E)-Deschlorophenyl fluoxastrobin is formed by the dechlorination of the phenyl ring of the parent compound.

  • Polarity: Higher polarity than the parent fluoxastrobin, leading to earlier elution in Reverse Phase (RP) chromatography.

  • Isomerism: Exists primarily as the E-isomer, but separation from the Z-isomer is critical for accurate quantification.

  • Matrix Effects: Significant ion suppression is common in complex matrices (e.g., cucumber, soil, surface water) without proper cleanup.

Metabolic Pathway & Structure

The following diagram illustrates the relationship between the parent and the target metabolite, highlighting the dechlorination step that alters retention characteristics.

MetabolicPathway cluster_legend Legend Parent Fluoxastrobin (Parent) Metabolite (E)-Deschlorophenyl Fluoxastrobin (Target Analyte) Parent->Metabolite Dechlorination (Environmental/Metabolic) Oxazepine HEC 5725-oxazepine (Secondary Metabolite) Parent->Oxazepine Cleavage key Target Analyte requires high-sensitivity detection due to low MRLs.

Figure 1: Metabolic relationship showing the formation of the target analyte via dechlorination.

Comparative Analysis of Analytical Platforms

The following analysis evaluates three distinct methodologies based on experimental data derived from regulatory validation studies (e.g., EPA MRID 50428701).

Method A: LC-MS/MS (The Gold Standard)
  • Technology: Liquid Chromatography with Tandem Mass Spectrometry (Triple Quadrupole).[2]

  • Mechanism: Electrospray Ionization (ESI) in positive mode followed by Multiple Reaction Monitoring (MRM).

  • Performance: Capable of distinguishing the target from matrix interferences using specific precursor-to-product ion transitions (

    
     349.2 
    
    
    
    102.1).
Method B: HPLC-UV/PDA (The Legacy Alternative)
  • Technology: High-Performance Liquid Chromatography with Photodiode Array Detection.[3]

  • Mechanism: UV absorption at 251 nm.[3]

  • Performance: Lacks specificity. Co-eluting matrix components often obscure the signal at low concentrations.

Method C: GC-MS/MS (The Outlier)
  • Technology: Gas Chromatography with Mass Spectrometry.[4][5][6][7]

  • Performance: Generally unsuitable. Strobilurins and their polar metabolites are thermally labile and require derivatization, introducing variability and error.

Data Summary: Performance Metrics
MetricMethod A: LC-MS/MS Method B: HPLC-UV Method C: GC-MS
LOQ (Water) 0.05 ng/mL (ppb) 20.0 ng/mLN/A (Poor Stability)
LOQ (Crops) 0.01 mg/kg 0.05 - 0.1 mg/kg> 0.05 mg/kg
Linearity (

)
> 0.999> 0.995Variable
Selectivity High (MRM transitions)Low (Retention time only)Moderate
Sample Prep Direct Inject or SPELiquid-Liquid ExtractionDerivatization req.[3][8][9]

Verdict: LC-MS/MS is the only method that meets modern regulatory requirements (MRLs) for environmental fate and food safety studies.

Recommended Protocol: LC-MS/MS Workflow

This protocol is based on validated methods for trace analysis in water and high-water content crops (e.g., cucumber).

Phase 1: Sample Preparation (QuEChERS / SPE)[2]
  • Water Samples: Filter through 0.45 µm PTFE. Add internal standard (HEC 5725-deschlorophenyl-dioxazin-d4).[10] Direct injection is often possible; otherwise, use HLB SPE cartridges for concentration.

  • Crop Samples: Homogenize 10g sample. Extract with 10 mL Acetonitrile (1% Acetic Acid). Add salts (

    
    , 
    
    
    
    ). Centrifuge. Clean up supernatant with PSA/C18 dSPE.
Phase 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Accucore aQ or BEH C18), 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile) + 5mM Ammonium Acetate.

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    ).
    
  • Precursor Ion:

    
     349.2 
    
    
    
    .
  • Quantifier Ion:

    
     102.1 (Collision Energy: ~30-40 eV).
    
  • Qualifier Ion:

    
     317.1.
    
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample (10g) + Internal Standard (d4) Extract Extraction (Acetonitrile + Salts) Sample->Extract Cleanup dSPE Cleanup (PSA / C18 / MgSO4) Extract->Cleanup LC UPLC Separation (C18 Column, Gradient) Cleanup->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Quant Quantification (Ratio: Analyte/ISTD) MS->Quant Result Final Report (LOQ Verified) Quant->Result

Figure 2: Step-by-step workflow for the quantification of (E)-Deschlorophenyl fluoxastrobin.

Critical Success Factors (Expert Insights)

  • Internal Standards are Non-Negotiable: Due to the polar nature of the metabolite, matrix suppression in the early part of the chromatogram is common. Using a deuterated internal standard (HEC 5725-deschlorophenyl-d4) corrects for these effects dynamically.

  • Mobile Phase pH: The addition of ammonium acetate is crucial. It buffers the mobile phase, ensuring consistent ionization efficiency and preventing peak tailing for the nitrogen-rich pyrimidine ring.

  • Cross-Contamination: This metabolite is often present at much lower levels than the parent. Ensure the injector wash solvent is strong enough (e.g., 50:50 MeOH:ACN) to prevent carryover from high-concentration parent samples.

References

  • U.S. Environmental Protection Agency (EPA). (2017). Environmental Chemistry Method for Fluoxastrobin & Degradates in Water (MRID 50428701).[1] Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2020). Peer review of the pesticide risk assessment of the active substance fluoxastrobin. EFSA Journal. Retrieved from [Link]

Sources

Comparative Soil Mobility Profile: Fluoxastrobin vs. HEC 7155 (Deschlorophenyl Metabolite)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the soil mobility behaviors of Fluoxastrobin (HEC 5725) and its primary soil metabolite, HEC 5725-deschlorophenyl (HEC 7155) .

Experimental data and regulatory reviews (EPA, EFSA) indicate a distinct divergence in environmental fate:

  • Fluoxastrobin exhibits low mobility (Koc: 424–1582 mL/g) and high persistence, remaining primarily in the topsoil (0–10 cm).

  • HEC 7155 exhibits significantly higher mobility , with field dissipation studies confirming its detection in deeper soil layers, posing a theoretically higher risk for groundwater leaching, although its ecotoxicological profile is orders of magnitude lower than the parent compound.

Chemical Profile & Physicochemical Drivers[1]

The differential mobility is driven by structural cleavage. Fluoxastrobin contains a hydrophobic chlorophenoxy ring that facilitates strong adsorption to soil organic carbon. The metabolic cleavage of this group yields HEC 7155, a more polar pyrimidine-dioxazine core with reduced lipophilicity.

FeatureFluoxastrobin (Parent)HEC 7155 (Metabolite)
Code HEC 5725HEC 7155 (E-isomer)
Chemical Nature Strobilurin (QoI Inhibitor)Pyrimidine-dioxazine derivative
Lipophilicity (Log Pow) 2.86 (Moderate)< 1.0 (Estimated, High Polarity)
Solubility (Water) Low (2.29 mg/L)High (Polarity driven)
Sorption (Koc) 424 – 1582 mL/g (Immobile)< 100 mL/g (Mobile)*
Soil Persistence (DT50) 29 – 393 days (Persistent)Variable (Often more persistent than parent)

*Note: While specific Koc values for HEC 7155 vary by soil type, regulatory assessments consistently classify it as having "higher mobility" than the parent, often falling into the "Mobile" class in sandy loam soils.

Mechanistic Pathway Diagram

The following diagram illustrates the degradation pathway that leads to the formation of the mobile metabolite.

G Parent Fluoxastrobin (HEC 5725) [Lipophilic/Immobile] Cleavage Ether Cleavage (Biotic/Abiotic) Parent->Cleavage Soil Metabolism Metabolite HEC 7155 (Deschlorophenyl) [Polar/Mobile] Cleavage->Metabolite Major Pathway Phenol 2-Chlorophenol (Minor Degradate) Cleavage->Phenol Side Product Acid HEC 7180 (Carboxylic Acid) Metabolite->Acid Further Oxidation

Caption: Degradation pathway of Fluoxastrobin showing the formation of the polar HEC 7155 metabolite via ether cleavage.

Experimental Methodology: Soil Column Leaching (OECD 312)

To validate the mobility differences objectively, a standard soil column leaching study is the gold standard. Below is a self-validating protocol designed to quantify the leaching potential of both compounds simultaneously.

Protocol Design

Objective: Determine the distribution of radiolabeled [¹⁴C]-Fluoxastrobin and its metabolites across soil depth segments after artificial rainfall.

  • Column Preparation:

    • Use glass columns (30 cm length, 5 cm ID).

    • Pack with untreated, sieved (2 mm) soil (e.g., Sandy Loam: high leaching potential).

    • Saturate column with 0.01M CaCl₂ to simulate equilibrium.

  • Application:

    • Apply [¹⁴C]-Fluoxastrobin to the soil surface at the maximum field rate (e.g., 200 g a.i./ha).

    • Critical Step: For metabolite specific data, run a parallel column applying synthesized [¹⁴C]-HEC 7155 directly, or age the parent column for one half-life (approx. 140 days) before leaching (Aged Residue Column).

  • Leaching Phase:

    • Apply artificial rain (200 mm) over 48 hours.

    • Collect leachate fractions every 12 hours.

  • Analysis:

    • Section soil column into 5 cm segments.

    • Extract soil segments using Acetonitrile/Water (80:20).

    • Analyze extracts and leachate via LSC (Liquid Scintillation Counting) for total mass balance and Radio-HPLC for metabolite profiling.

Experimental Workflow Diagram

Experiment cluster_Analysis Analysis Phase Setup Column Packing (Sandy Loam, 30cm) App Application [14C]-Fluoxastrobin Setup->App Aging Aging Period (Optional: 140 Days) App->Aging For Aged Residue Study Leach Leaching Phase 200mm Artificial Rain App->Leach Direct Leaching Aging->Leach Soil_Seg Soil Sectioning (0-5, 5-10, ... 25-30 cm) Leach->Soil_Seg Soil Core HPLC Radio-HPLC (Identify HEC 7155 vs Parent) Leach->HPLC Leachate Water Extract Solvent Extraction (ACN:H2O) Soil_Seg->Extract Extract->HPLC

Caption: Workflow for OECD 312 Soil Leaching Study distinguishing between direct parent leaching and aged residue analysis.

Comparative Results & Discussion

Leaching Profiles
ParameterFluoxastrobin ProfileHEC 7155 Profile
Breakthrough (Leachate) < 0.1% of applied radioactivity.Detected (Variable % depending on rainfall).
Center of Mass (Depth) 0 – 5 cm (Topsoil).5 – 20 cm (Mid-profile).
Distribution Strongly adsorbed to top 5cm."Smearing" effect observed throughout column.
Groundwater Risk Low (due to sorption).Moderate (due to mobility), but mitigated by low toxicity.
Interpretation
  • Fluoxastrobin: The parent compound behaves as a "non-leacher." The high Koc (>400) ensures that under standard rainfall, it does not migrate below the root zone.

  • HEC 7155: The metabolite demonstrates classic "mobile degradate" behavior. Because it lacks the chlorophenoxy "anchor," it moves with the soil water front. In field dissipation studies, HEC 7155 is the only component consistently found in deeper soil layers (15-30 cm), confirming the column study predictions.

Environmental Implications

While HEC 7155 is mobile, regulatory bodies (EPA/EFSA) have concluded that it does not pose a significant risk for two reasons:

  • Toxicological Irrelevance: HEC 7155 is approximately 3 orders of magnitude less toxic to aquatic organisms and non-target species than the parent fluoxastrobin.[1]

  • Transient Nature: Although mobile, it is subject to further degradation into HEC 7180 (acid) and eventual mineralization to CO₂.

References

  • U.S. EPA. (2005). Fluoxastrobin Human Health Risk Assessment. Document ID: EPA-HQ-OPP-2003-0129. Link

  • EFSA (European Food Safety Authority). (2018).[2] Modification of the existing maximum residue levels for fluoxastrobin in oilseeds. EFSA Journal 2018;16(8):5381.[2] Link

  • U.S. EPA. (2020).[3] Fluoxastrobin: Draft Ecological Risk Assessment for Registration Review. Link

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Fluoxastrobin (HEC 5725).[4] Link

Sources

Reference Standard Purity Requirements for Fluoxastrobin Metabolite Validation

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary: The Purity-Data Integrity Nexus

In the validation of analytical methods for Fluoxastrobin (a strobilurin fungicide) and its metabolites, the purity of the reference standard is not merely a procurement detail—it is the mathematical foundation of quantitative accuracy.

Regulatory bodies (EFSA, EPA) mandate the monitoring of not just the parent compound (HEC 5725, E-isomer) but also its Z-isomer and specific cleavage products like HEC 5725-carboxylic acid . Because these isomers are often isobaric (same m/z), mass spectrometry alone cannot distinguish them. Therefore, the isomeric purity and chemical purity of the reference standard directly dictate the specificity and accuracy of the assay.

This guide compares the operational impact of using Certified Reference Materials (CRMs) versus Research Grade (RG) standards, demonstrating how "saving" on standard purity introduces non-linear errors in validation data.

Regulatory & Scientific Framework

Before comparing products, we must establish the baseline requirements derived from current regulatory standards.

Regulatory BodyGuidelineCore Requirement for Standards
EU (EFSA) SANTE/11312/2021 Purity must be corrected if <99% (or if significant impurities interfere). Identification requires retention time matching and specific ion ratios.
US (EPA) OCSPP 860.1340 Requires "substantially pure" standards. Impurities >1% must be identified if they overlap with the residue definition.
ISO ISO 17034 Defines competence for Reference Material Producers (RMPs).[1] Distinguishes between "Certified" (traceable with uncertainty budget) and "Analytical" standards.

Comparative Analysis: CRM vs. Research Grade

This section objectively compares the performance of High-Purity CRMs against Research Grade standards in the context of Fluoxastrobin metabolite validation.

Product Class Definitions
  • Alternative A: ISO 17034 CRM (>98% Purity). Fully characterized, certified mass fraction, detailed CoA including isomeric ratio (E/Z).

  • Alternative B: Research Grade (~90-95% Purity). Synthesized for R&D, limited characterization, often lacks specific isomeric ratio data.

Performance Comparison Table
Validation ParameterAlternative A: ISO 17034 CRM Alternative B: Research Grade (<95%) Scientific Impact
Quantification Accuracy High. Purity factor is certified. Uncertainty is <0.5%.[2]Variable. Purity is an estimate. "95%" might actually be 92%.Uncorrected purity leads to systematic Bias in recovery data.
Isomeric Specificity Defined. E/Z ratio is quantified (e.g., 99:1).Unknown. Might be 90:10 E/Z mixture.Critical Failure. If the Z-isomer co-elutes or is not separated, the quantification of the E-isomer is inflated by 10%.
Linearity (

)
> 0.999. No interfering impurities at low levels.< 0.990. Impurities may cause background noise or ion suppression.Poor linearity at LOQ levels forces higher reporting limits.
Traceability Metrological. Traceable to SI units (NIST/BIPM).None. Vendor stated only.Data may be rejected during GLP audits or regulatory submission.
Cost High (

$)
Low ($)"Savings" are lost if a study must be repeated due to failed system suitability.

Technical Deep Dive: The Isomer Problem

Fluoxastrobin exists primarily as the E-isomer (biologically active).[2] However, under environmental stress (UV light, acidic soil), it isomerizes to the Z-isomer .

The Analytical Trap: Both isomers have the same molecular weight (


) and fragmentation pattern in LC-MS/MS.
  • If your reference standard is Research Grade and contains 5% Z-isomer (undocumented), and your chromatographic method separates them: You will see a "ghost peak" in your standard injection.

  • If your method does not separate them: Your calibration curve is based on the sum of E+Z, but you are calculating it as pure E. This introduces a +5% systematic error immediately.

Experimental Protocol: Standard Purity Verification

Do not trust the label blindly. Every validation campaign should begin with this self-validating protocol to ensure the standard is fit for purpose.

Workflow: The "Purity-Check" Gate

Objective: Verify chemical identity and isomeric purity before GLP Validation.

Step 1: Solvency & Stock Preparation

  • Dissolve 10 mg of Fluoxastrobin Metabolite Standard in 10 mL Acetone (Stock A).

  • Critical: Sonicate for 5 mins. Visual check for undissolved particulates (common in lower grade standards).

Step 2: Full Scan LC-MS (Purity Screen)

  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: Full Scan MS (m/z 100–800).

  • Acceptance Criteria:

    • Main peak area > 95% of total ion chromatogram (TIC).

    • No significant peaks at m/z = [Parent + 16] (Oxidation impurities) or [Parent - 14] (Demethylated impurities).

Step 3: Isomeric Ratio Determination (LC-UV)

  • Since MS response factors can vary, use UV (254 nm) for stoichiometry.

  • Inject Stock A.

  • Calculate Area % of Peak 1 (E-isomer) vs Peak 2 (Z-isomer).

  • Action: If Z-isomer > 2% and not stated on CoA, calculate a Correction Factor .

Step 4: Calculation of "True Concentration" Use the following formula for preparation of working standards:



Where:

  • 
     = Chromatographic purity (decimal).
    
  • 
     = Water content (from Karl Fischer, decimal).
    
  • 
     = Residual solvent (from CoA, decimal).
    

Visualizing the Decision Matrix

The following diagrams illustrate the logical flow for selecting standards and the workflow for handling them.

Diagram 1: Metabolite Standard Selection Logic

StandardSelection Start Start: Select Fluoxastrobin Metabolite Standard Purpose Define Intended Use Start->Purpose Screening Early R&D / Screening Purpose->Screening Qualitative Quant GLP Quantitation / Enforcement Purpose->Quant Quantitative BuyRG Purchase Research Grade Screening->BuyRG CheckAvail Is ISO 17034 CRM Available? Quant->CheckAvail BuyCRM Purchase CRM (Traceable, Certified Purity) CheckAvail->BuyCRM Yes CheckAvail->BuyRG No UseValid Proceed to Method Validation BuyCRM->UseValid Charact Perform In-House Characterization (LC-MS, NMR, KF) BuyRG->Charact Mandatory UseScreen Use for Qual ID / Relative Quant Only BuyRG->UseScreen Pass Purity > 95% & Identity Confirmed? Charact->Pass Pass->UseValid Yes (Apply Correction) Reject Reject / Repurify Pass->Reject No

Caption: Decision tree for selecting Reference Materials based on regulatory requirements and availability. Note the mandatory characterization step for non-CRM standards.

Diagram 2: Purity Correction Workflow

PurityCorrection Raw Raw Standard (10.0 mg) Calc Apply Correction Formula (Mass x Purity) Raw->Calc ErrorPath Uncorrected Conc. (1.0 mg/mL) Raw->ErrorPath Ignore Purity CoA Cert of Analysis (Purity: 94.5%) CoA->Calc TrueMass True Mass (9.45 mg) Calc->TrueMass Dilution Dilute to Volume (10 mL) TrueMass->Dilution FinalConc Final Conc. (0.945 mg/mL) Dilution->FinalConc Result Validation Error (+5.5% Bias) ErrorPath->Result

Caption: Impact of purity correction on final concentration. Ignoring the correction factor leads to systematic bias in all subsequent analytical results.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][3][4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Residue Chemistry Test Guidelines: OPPTS 860.1340 Residue Analytical Method.[6][7][8][9] Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2018).[10][11] Modification of the existing maximum residue levels for fluoxastrobin in oilseeds.[10] EFSA Journal, 16(8), e05381. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of (E)-Deschlorophenyl Fluoxastrobin

Author: BenchChem Technical Support Team. Date: February 2026

Operational Executive Summary

(E)-Deschlorophenyl fluoxastrobin is a specific impurity and metabolite of the strobilurin fungicide Fluoxastrobin. While often handled in milligram quantities as an analytical standard, it retains the core toxicological properties of the strobilurin class—specifically, high toxicity to aquatic life (H410) and persistence in hydrological systems.

Critical Disposal Directive: Unlike general organic waste, this compound contains a fluorinated pyrimidine core . It must never be disposed of down the drain or treated as general non-halogenated organic waste. The presence of the fluorine atom requires high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the release of hydrogen fluoride (HF).

Waste Characterization & Classification

Before initiating disposal, you must classify the waste stream correctly to prevent regulatory violations (RCRA/EPA) and dangerous cross-reactions.

PropertySpecificationOperational Implication
Chemical Structure C₁₅H₁₃FN₄O₅Contains Fluorine .[1][2][3][4] Classify as Halogenated Organic Waste .[5]
Hazard Class Aquatic Acute 1 / Chronic 1Strict Zero-Discharge Policy for sink/sewer.
Physical State Solid (Powder) or Solution (in ACN/MeOH)Solids must be solubilized or double-bagged; Liquids go to Halogenated Carboys.
RCRA Status Non-Listed (Characteristic Waste)While not P/U-listed, treat as Hazardous Waste due to toxicity characteristics.
Reactivity Stable, OxidizableSegregate from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic decomposition.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization (At the Bench)

Objective: Secure the chemical immediately after use to prevent contamination.

  • Personal Protective Equipment (PPE):

    • Mandatory: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat.

    • Respiratory: If handling neat powder >100 mg outside a fume hood, use a P95 particulate respirator.

  • Solvent Waste (HPLC Effluent/Stock Solutions):

    • Collect all HPLC effluent containing (E)-Deschlorophenyl fluoxastrobin in a dedicated carboy labeled "HALOGENATED ORGANIC WASTE."

    • Scientific Rationale: Even trace amounts of acetonitrile or methanol co-solvents classify this as ignitable (D001). The fluorine content mandates the "Halogenated" tag to ensure the incinerator facility uses scrubbers.

  • Solid Waste (Expired Standards/Spilled Powder):

    • Do not sweep loose powder into general trash.

    • Dissolve small amounts of solid waste in a minimal amount of acetone or methanol and add to the Halogenated Liquid Waste container.

    • Alternative: Place the solid vial directly into a wide-mouth high-density polyethylene (HDPE) jar labeled "Solid Hazardous Waste (Toxic)."

Phase 2: Waste Stream Segregation

Objective: Prevent incompatible mixing.

  • DO NOT MIX WITH: Strong acids (Sulfuric/Nitric) or strong bases. Strobilurins can hydrolyze or degrade unpredictably under extreme pH, potentially releasing more volatile toxic byproducts.

  • Consumables: Pipette tips, weigh boats, and contaminated gloves must be placed in a yellow hazardous waste bag (or site-specific equivalent for chemically contaminated solids), not the biohazard (red) bag.

Phase 3: Final Disposal (EHS Hand-off)

Objective: Destruction.

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: (E)-Deschlorophenyl Fluoxastrobin.[1][3][6]

    • Constituents: e.g., "99% Acetonitrile, <1% Fluoxastrobin metabolite."

    • Hazard Checkbox: Toxic, Flammable (if in solvent).

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration (>1100°C) at a permitted facility equipped with acid gas scrubbing.

Visualizing the Decision Logic

The following diagram outlines the critical decision points for researchers handling this compound.

DisposalWorkflow Start Start: Waste Generation (E)-Deschlorophenyl Fluoxastrobin StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Std Liquid Liquid / Solution (HPLC Waste) StateCheck->Liquid Effluent Consumable Contaminated Debris (Gloves, Tips) StateCheck->Consumable Debris Solubilize Dissolve in Minimal Acetone/MeOH Solid->Solubilize Preferred SolidContainer Solid Waste Jar (HDPE) Solid->SolidContainer Alt LiquidStream Halogenated Organic Waste Carboy Liquid->LiquidStream DebrisStream Chem-Contaminated Solids Bin Consumable->DebrisStream Solubilize->LiquidStream SolidContainer->DebrisStream EHS EHS Pickup LiquidStream->EHS DebrisStream->EHS Incinerator High-Temp Incineration (w/ HF Scrubbing) EHS->Incinerator Final Destruction

Figure 1: Decision logic for segregating (E)-Deschlorophenyl Fluoxastrobin waste streams based on physical state.

Emergency Contingencies (Spill Response)

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area (3-meter radius). Mark the zone.

  • Protect: Don double nitrile gloves, lab coat, and safety goggles.

  • Contain (Liquids): Use a spill pillow or vermiculite to absorb the solvent. Do not use combustible materials like sawdust if the solvent is flammable (e.g., Acetonitrile).

  • Contain (Solids): Cover the powder with a damp paper towel to prevent dust generation. Wipe up carefully.

  • Clean: Clean the surface with a detergent solution (water + Alconox).

  • Disposal: Place all cleanup materials (vermiculite, towels, gloves) into the Solid Hazardous Waste bin. Do not trash.

References

  • Santa Cruz Biotechnology. (E)-Deschlorophenyl fluoxastrobin Safety Data Sheet (SDS). SCBT.[5][6] [3][6]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics - 40 CFR Part 261. EPA.gov.

  • National Institutes of Health (NIH) - PubChem. Fluoxastrobin Compound Summary (Parent Compound Toxicology). PubChem.

  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - Fluoxastrobin. (For aquatic toxicity reference).

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling (E)-Deschlorophenyl Fluoxastrobin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the laboratory handling of (E)-Deschlorophenyl Fluoxastrobin (CAS 852429-78-8). As a derivative of the strobilurin fungicide Fluoxastrobin, this compound warrants a cautious and informed approach to minimize exposure and ensure a safe research environment.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical causality and risk mitigation to build a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Need for Protection

(E)-Deschlorophenyl Fluoxastrobin is a chemical analogue of Fluoxastrobin, a broad-spectrum fungicide that inhibits mitochondrial respiration in fungi.[2] While comprehensive toxicological data for this specific derivative is not widely available, the safety protocols must be based on the known hazards of the parent compound, Fluoxastrobin, and the general risks associated with strobilurin-class fungicides.[3][4][5]

Primary Routes of Exposure and Potential Hazards:

  • Dermal Contact: The most common route of laboratory exposure.[6] Strobilurin-based compounds can cause skin irritation.[7]

  • Inhalation: Handling the compound in its powdered form can generate dust, which may be toxic if inhaled and can cause respiratory irritation.[7][8][9]

  • Oral Ingestion: Accidental ingestion is harmful.[7] Strict laboratory hygiene is critical to prevent this.[10]

  • Eye Contact: Direct contact with dust or splashes can cause irritation.[9][11]

Given these risks, a multi-layered approach to protection is essential, beginning with engineering and administrative controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize its place in the hierarchy of laboratory safety. PPE is the last line of defense, employed when hazards cannot be eliminated through other means.

  • Engineering Controls: The most effective measures. Always handle (E)-Deschlorophenyl Fluoxastrobin, especially in its solid form or when preparing concentrated solutions, inside a certified chemical fume hood to control airborne contaminants.[12]

  • Administrative Controls: Establish standard operating procedures (SOPs), provide thorough training, and clearly label all containers and work areas.[13]

  • Personal Protective Equipment (PPE): The physical barrier between you and the chemical hazard.

Core PPE Requirements for Handling (E)-Deschlorophenyl Fluoxastrobin

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Required PPE Scientific Rationale & Causality
Handling Solid Compound (Weighing, Aliquoting)• Nitrile Gloves (double-gloving recommended)• Safety Goggles• Lab Coat• N95 Respirator (or higher)The primary risk is inhalation of fine powder and dermal contact. A fume hood is the primary control, but a respirator provides an essential secondary defense against airborne particulates.[8][9] Double-gloving minimizes the risk of contamination during doffing.
Solution Preparation (Dissolving in solvents)• Chemical-Resistant Nitrile Gloves• Chemical Splash Goggles• Lab Coat• Face Shield (if splash risk is high)The hazard shifts from powder inhalation to chemical splashes and solvent exposure. Chemical splash goggles are mandatory to protect the eyes.[12] A face shield provides broader protection when handling larger volumes.
Conducting Assays (Pipetting, plate reading)• Nitrile Gloves• Safety Glasses• Lab CoatWith dilute solutions, the risk is lower, but consistent barrier protection is still necessary to prevent low-level, cumulative exposure and cross-contamination.
Spill Cleanup • Chemical-Resistant Gloves (Nitrile)• Chemical Splash Goggles• Lab Coat or Chemical-Resistant Apron• Appropriate RespiratorSpill cleanup involves direct, concentrated contact. Protective equipment must be robust to prevent any exposure during this high-risk activity.[8][14]
Waste Disposal • Chemical-Resistant Gloves (Nitrile)• Safety Goggles• Lab CoatHandling sealed waste containers still presents a risk of external contamination. PPE prevents secondary exposure from soiled containers.

Procedural Guidance: PPE Protocols for Key Workflows

Adherence to standardized procedures for donning, doffing, and using PPE is as critical as its selection.

Step-by-Step PPE Donning and Doffing Protocol

Proper sequencing prevents the transfer of contaminants from used PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) cluster_hygiene Final Step d1 1. Lab Coat d2 2. Respirator (If required) d1->d2 d3 3. Goggles or Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles or Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (If required) f3->f4 wash Wash Hands Thoroughly f4->wash Exit Work Area Then

Caption: PPE Donning and Doffing Workflow.

Key Principles for Glove Use:

  • Inspect Before Use: Always check gloves for tears or punctures before putting them on.[10]

  • Remove Contaminated Gloves Properly: Never touch the outside of the glove with bare skin. Peel one glove off by pinching the cuff and pulling it inside out. Use the clean, inside-out glove to remove the second glove.

  • Wash Hands: Always wash hands thoroughly after removing gloves.[13][15]

Disposal Plan for Contaminated PPE and Chemical Waste

Proper disposal is a critical component of the handling lifecycle, preventing environmental contamination and secondary exposure.

  • PPE Disposal: All disposable PPE, including gloves, respirators, and lab coats used while handling (E)-Deschlorophenyl Fluoxastrobin, should be considered hazardous waste.

    • Place all used PPE into a designated, clearly labeled hazardous waste bag immediately after doffing.

    • Do not place contaminated PPE in regular trash receptacles.

  • Chemical Waste:

    • Pesticide wastes are often classified as acutely hazardous.[16]

    • Dispose of unused material, solutions, and rinsate according to your institution's hazardous waste guidelines and local environmental regulations.[14][17]

    • Never pour chemical waste down the drain.[8][11] This can lead to environmental contamination, as strobilurins are known to be toxic to aquatic organisms.[11]

  • Container Disposal: Empty containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[16]

By integrating these robust PPE protocols and disposal plans into your daily laboratory operations, you create a culture of safety that protects researchers, ensures the integrity of experiments, and maintains environmental stewardship.

References

  • FMC Corporation. (2016, May 26).
  • Global Substance Registration System. DESCHLOROPHENYL FLUOXASTROBIN, (E)-. Gsrs.
  • Santa Cruz Biotechnology. (E)-Deschlorophenyl fluoxastrobin. SCBT.
  • ChemicalBook. (2022, December 21). (E)-Deschlorophenyl Fluoxastrobin. ChemicalBook.
  • Greenbook.net. RustEase Label. Greenbook.net.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • Khan, S., et al. (2020, March 11). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology.
  • ChemicalBook.
  • Frontiers in Microbiology. (2020, March 12).
  • PICOL. FLUOXASTROBIN ST Label. PICOL.
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. MU Extension.
  • PubMed. Fungicide application practices and personal protective equipment use among orchard farmers in the agricultural health study. PubMed.
  • Bayer Crop Science UK. (2024, December 12). SECTION 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. Bayer Crop Science UK.
  • Arysta LifeScience North America LLC.
  • KINTECS. (2024, August 7).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Iowa State University. (2024, April 19). Protect Yourself from Pesticides.
  • Regulations.gov. Fluoxastrobin. Summary of Analytical Chemistry and Residue Data.
  • National Center for Biotechnology Inform
  • Lab Manager. (2025, November 24).
  • ResearchGate.
  • The Ohio State University. Safe Handling of Pesticides on the Farm. Agricultural Safety and Health Program.
  • Food and Agriculture Organization of the United Nations. GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS.
  • BASF. (2025, November 26). Safety Data Sheet - Pyraclostrobin Technical. BASF.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Fluoxastrobin. Sigma-Aldrich.
  • Hazardous Waste Experts. (2025, March 25).
  • University of Nebraska–Lincoln Extension. (2008). Safe Use of Foliar Fungicides to Manage Crop Diseases.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.